2'-Azido guanosine

Catalog No.
S823923
CAS No.
60921-30-4
M.F
C10H12N8O5
M. Wt
324.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Azido guanosine

CAS Number

60921-30-4

Product Name

2'-Azido guanosine

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N8O5

Molecular Weight

324.25 g/mol

InChI

InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1

InChI Key

KOYOGLPRZZLHQG-AEHJODJJSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N

Core Chemical and Product Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and commercial information for 2'-Azido guanosine.

Property Description
Systematic Name 2'-Azido-2'-deoxyguanosine [1] [2]
CAS Registry Number 60921-30-4 [1] [2]
Molecular Formula C₁₀H₁₂N₈O₅ [3] [2]
Molecular Weight 308.25 g/mol (based on C₁₀H₁₂N₈O₄) [1] or 324.25 g/mol (based on C₁₀H₁₂N₈O₅) [3] [2]
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one [1]
Appearance White powder [1]
UV Absorption 253 nm [1]
Purity Typically ≥97% by HPLC [1]
Stability Stable for 2 years as supplied; solutions in DMSO or water are stable at -20°C for up to 1 month [1]
Price (Example) ~$439 for 10 mg [1]

Primary Research Applications and Protocols

The primary value of this compound lies in its application as a building block for synthesizing modified RNA. The incorporated 2'-azido group serves as a chemical handle for further modification via click chemistry.

Site-Specific Incorporation into RNA

This protocol describes how to incorporate this compound into RNA strands using synthetic chemistry.

  • Objective: To site-specifically introduce this compound into an RNA oligonucleotide.
  • Key Reagent: this compound phosphoramidite building block [4].
  • Method: Solid-phase synthesis using standard phosphoramidite chemistry, adapted to accommodate the reactive azido group [4].
  • Post-Synthesis Analysis: The modified RNA is characterized using:
    • UV Melting Profile: Assesses thermal stability [4].
    • Circular Dichroism (CD) Spectroscopy: Probes global RNA structure [4].
    • NMR Spectroscopy: Provides atomic-level structural details [4].
    • X-ray Crystallography: Reveals high-resolution structural data, showing the 2'-azido group supports the C3'-endo ribose conformation typical of A-form RNA and forms unique water-bridged hydrogen bonds in the minor groove [5] [4].
Fluorescent Labeling of RNA via Click Chemistry

After incorporation into RNA, the azido group can be used to attach fluorescent dyes for detection and imaging. The following diagram illustrates this two-step workflow.

G Step 1: PCR with EdUTP Step 1: PCR with EdUTP Alkyne-modified DNA Alkyne-modified DNA Step 1: PCR with EdUTP->Alkyne-modified DNA  PCR with  Ethynyl Polymerase Fluorescently Labeled DNA Fluorescently Labeled DNA Alkyne-modified DNA->Fluorescently Labeled DNA  Click Reaction  with Azide-Dye Step 2: Click Chemistry Step 2: Click Chemistry

Workflow for fluorescent DNA labeling using click chemistry, adaptable for RNA with this compound [6].

  • Objective: To attach a fluorescent dye to RNA containing this compound.
  • Reagents:
    • Azide-modified RNA: RNA oligonucleotide synthesized with this compound [4].
    • Alkyne-modified Fluorescent Dye: e.g., F545-alkyne [1].
    • Click Reaction Catalyst: 5 mM CuSO₄ and 10 mM sodium ascorbate [1].
  • Protocol:
    • Reaction Mixture: Combine azide-modified RNA (1 mM) and the alkyne-dye (2 mM) in a 4:1 H₂O/CH₃CN solvent mixture [1].
    • Incubation: React at 50°C for 3 hours with the copper catalyst [1].
    • Purification & Analysis: Purify the product using anion-exchange chromatography and analyze via mass spectrometry or fluorescence microscopy [1].
Functional Assessment in siRNA

This experiment tests the functionality of RNA modified with this compound in a biological system.

  • Objective: To evaluate the gene silencing efficiency and cellular localization of siRNA guide strands containing this compound.
  • Methodology:
    • siRNA Design: Design siRNAs targeting a specific gene (e.g., the BASP1 gene) where the guide strand contains this compound at specific positions, including critical sites like the cleavage site [4].
    • Delivery: Introduce the modified siRNAs into cells (e.g., chicken fibroblast DF-1 cells) via nucleofection [1] [4].
    • Analysis:
      • Gene Silencing Efficacy: Measure knockdown of the target mRNA compared to unmodified siRNA controls [4].
      • Cellular Imaging: Use fluorescence microscopy to confirm cytoplasmic localization of the click-labeled siRNA, demonstrating successful delivery and integrity [1].

Documented Biological Effects and Mechanisms

Beyond its use as a tool, this compound itself has been studied for its direct biological effects in various experimental models, as summarized below.

Biological Effect Observed Outcome / Proposed Mechanism Experimental Context
Antiviral Activity Inhibition of vaccinia virus replication and L1210 cell growth [1]. Cell culture studies.
Inhibition of DNA Metabolism Concomitant inhibitory effect on DNA synthesis [1]. Cell culture studies.
Anti-inflammatory Effects Inhibition of inducible nitric oxide synthetase (iNOS) expression and NF-κB binding activity [1]. Cultured rat hepatocytes.
Neuroprotection & Cognitive Enhancement Reversal of avoidance memory retention impairment; inhibition of neuronal glucose uptake via PKA activation [1]. Mouse models induced by zinc chloride and lead acetate.
Inhibition of Apoptosis Inhibition of TNFα-induced rod cell apoptosis by inhibiting FADD upregulation [1]. Cellular model.

Summary for Research and Development

  • Versatile RNA Tool: this compound is a structurally well-characterized modification that is well-tolerated in functional RNA like siRNA, enabling the creation of RNAs with rich modification patterns for basic research and therapeutic candidate screening [4].
  • Enables Bioconjugation: Its primary application is in bioorthogonal click chemistry, allowing for efficient, site-specific fluorescent labeling of nucleic acids for detection, imaging, and diagnostic probe development [6] [1] [4].
  • Direct Bioactivity: The compound shows promising, multi-faceted biological activities in preclinical models, suggesting potential as a scaffold for developing neuroprotective, anti-inflammatory, or antiviral agents [1].

References

2'-azido guanosine ribose conformation C3'-endo

Author: Smolecule Technical Support Team. Date: February 2026

Structural Data and Ribose Conformation

Experimental data from multiple techniques confirms the conformational preference of 2'-azido modified guanosine. The table below summarizes the key structural findings:

Feature Conformation/Property Experimental Method Significance
Ribose Pucker C3'-endo X-ray Crystallography [1] [2] Maintains canonical A-form RNA structure.
Glycosidic Bond anti X-ray Crystallography [1] Preserves standard base pairing geometry.
Minor Groove Distinct, water-bridged hydrogen-bonding patterns X-ray Crystallography [1] Introduces unique hydration and interaction potential.
Duplex Stability Slight decrease UV Melting Analysis [1] Minimal disruption to overall RNA stability.
Backbone Configuration C2'-endo-like conformation is favored by syn nucleobases (a related context) [3] Statistical Analysis of RNA Structures Highlights interplay between sugar pucker and base orientation.

Experimental Evidence and Protocols

The C3'-endo conformation is not merely a predicted preference but is backed by robust experimental evidence.

  • X-ray Crystallography: This provides the most direct visual proof. The crystal structure of a 27-nucleotide RNA model system containing 2'-azido adenosine (PDB ID: 3S8U) reveals that the 2'-azido group seamlessly integrates into the A-form helix, with the ribose locked in the C3'-endo conformation [2]. This specific structure was determined at a high resolution of 1.20 Å, allowing for precise atomic-level analysis [2]. The study found that the 2'-azido modification is accommodated within the double helix with minimal distortion and introduces unique, water-bridged hydrogen-bonding patterns in the minor groove [1].

  • Supplementary Biophysical Analysis:

    • UV Melting Profile Analysis: Shows that RNA duplexes containing 2'-azido guanosine experience only a slight decrease in thermal stability, indicating that the modification and its associated C3'-endo pucker do not significantly disrupt base pairing or helical integrity [1].
    • Circular Dichroism (CD) Spectroscopy: CD spectra confirm that the global A-form helix structure is maintained in 2'-azido modified RNA [1].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the structure and conformation of 2'-azido nucleoside-containing RNA [1].

Applications in RNA Biology and Therapeutics

The stable C3'-endo conformation and bioorthogonal azido handle enable diverse applications for this compound.

AzidoMod This compound Modification Conformation Favors C3'-endo Sugar Pucker AzidoMod->Conformation Prop1 Property 1: Maintains A-form helix Conformation->Prop1 Prop2 Property 2: Bioorthogonal azide handle Conformation->Prop2 App1 Application: Stable siRNA Design Prop1->App1 App3 Application: Study of RNA Structure/Function Prop1->App3 App2 Application: Fluorescent RNA Labeling Prop2->App2 Prop2->App3

  • Stable and Tunable siRNAs: 2'-azido modifications are remarkably well-tolerated in the guide strand of siRNAs, even at the cleavage site [1]. They can be combined with other modifications like 2'-fluoro or 2'-O-methyl to fine-tune properties such as nuclease resistance and target affinity [1].
  • Bioorthogonal Labeling: The azido group serves as a chemical handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry) [4] [1]. This allows for specific, post-synthetic attachment of fluorescent dyes, affinity tags, or other functional molecules to the RNA, enabling tracking and pull-down assays [4] [1].
  • Fundamental RNA Research: Its minimal structural perturbation makes this compound an excellent probe for investigating RNA structure, folding, and protein-RNA interactions [1].

Synthetic Methodology

Incorporating this compound into RNA oligonucleotides is challenging because traditional phosphoramidite chemistry involves reactive P(III) species that are incompatible with azides [5]. The primary robust method involves:

  • Manual Phosphotriester (P(V)) Coupling: A single coupling cycle using a 2'-azido-dG phosphotriester building block is performed manually during solid-phase synthesis [5].
  • Alternative Strategy: A more recent approach involves synthesizing the oligonucleotide with a 2'-amino guanosine building block (which is stable to synthesis), followed by a post-synthetic diazotransfer reaction to convert the 2'-NH₂ group to a 2'-N₃ group using reagents like fluorosulfuryl azide (FSO₂N₃) [5].

References

2'-azido guanosine X-ray crystallographic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Structural Characterization

The key information available primarily concerns the synthesis and confirmation of the RNA's A-form helix when modified with 2'-azido nucleosides. The synthesis and structural data for 2'-azido guanosine are part of a broader study on all four 2'-azido ribonucleosides.

  • Synthesis: Novel this compound (and 2'-azido cytidine) phosphoramidite building blocks were synthesized and efficiently incorporated into RNA using solid-phase phosphoramidite chemistry, successfully overcoming the challenge of the reactive azido group [1].
  • Structural Confirmation via X-ray Crystallography: X-ray analysis of RNA oligos containing 2'-azido uridine and 2'-azido adenosine revealed that the 2'-azido modification is compatible with an A-form double helical structure [1]. The table below summarizes the core structural findings:
Structural Aspect Observation with 2'-Azido Modification
Ribose Conformation Favors the C3'-endo (Northern) sugar pucker, typical of A-form RNA [1].
Minor Groove Hydration Exhibits distinct, water-bridged hydrogen-bonding patterns in the minor groove [1].
Overall Helical Geometry Maintains the canonical A-form RNA structure [1].

Biochemical Applications and Properties

The study also characterized the biochemical utility of this compound and other 2'-azido nucleosides, highlighting their versatility.

  • siRNA Gene Silencing: In a functional assay, siRNA guide strands containing 2'-azido modifications (including this compound) were well-tolerated and effectively silenced the BASP1 gene in chicken fibroblasts, even when placed directly at the cleavage site [1].
  • Combinatorial Modifications: The 2'-azido modification is compatible with other common RNA modifications, such as 2'-fluoro and 2'-O-methyl. This allows for the creation of siRNAs with rich modification patterns to tune properties like nuclease resistance [1].
  • Bioorthogonal Click Labeling: The azido group enables efficient fluorescent labeling of RNA via copper-catalyzed azide-alkyne cycloaddition (Click chemistry) without disrupting the RNA's biological function [1].

Experimental Workflow: From Synthesis to Application

The diagram below summarizes the key experimental stages for working with this compound in RNA, from synthesis to final application.

Start Start: Develop Synthesis (Phosphoramidite Chemistry) A Characterize Modified RNA (UV, CD, NMR Spectroscopy) Start->A B Determine 3D Structure (X-ray Crystallography) A->B C Perform Functional Assays (siRNA Gene Silencing) B->C D Apply Bioorthogonal Labeling (Click Chemistry) C->D End Advanced Applications (Tunable siRNA, Probes) D->End

Key Takeaways and Research Implications

For researchers, the primary value of this compound lies in its dual functionality:

  • Structural Minimalist: It acts as a nearly neutral replacement for the 2'-OH group, maintaining the native C3'-endo conformation and A-form geometry of RNA, which is crucial for its activity [1].
  • Chemical Handle: The azido group provides a bioorthogonal chemical handle for postsynthetic conjugation, labeling, and attachment of other functional molecules [1].

This combination makes it a powerful tool for probing RNA structure and function, developing sophisticated siRNA therapeutics with enhanced stability, and creating diagnostic probes.

References

synthesis of 2'-azido guanosine phosphoramidite

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2'-Azido Guanosine

The table below summarizes the basic chemical information for the this compound nucleoside, which is the precursor to the phosphoramidite building block [1].

Property Description
Molecular Formula C₁₀H₁₂N₈O₄ [1]
Molecular Weight 308.25 g/mol [1]
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one [1]
CAS Number 60921-30-4 [1]
Appearance White powder [1]
Purity ≥97% by HPLC [1]

Synthesis Challenges & Strategic Approach

The primary challenge in synthesizing a this compound phosphoramidite is the intrinsic chemical reactivity between the azide group and the phosphoramidite moiety, which can trigger a Staudinger reaction, leading to decomposition [2]. Therefore, a standard, stable phosphoramidite building block for this compound is not commonly available.

A proven strategy involves using a phosphodiester approach for the site-specific incorporation of 2'-azido nucleosides during solid-phase synthesis [2]. The workflow for this method is illustrated below.

G Start Start RNA Synthesis (Standard 2'-O-TOM Phosphoramidites) P1 Automated Synthesis up to Site of Desired Modification Start->P1 P2 Pause Synthesis & Detritylate (Expose 5'-OH) P1->P2 P3 Manual Coupling of This compound Phosphodiester P2->P3 P4 Resume Automated Synthesis with Standard Phosphoramidites P3->P4 P5 Cleave from Solid Support & Global Deprotection P4->P5 End Obtain Full-Length RNA with Site-Specific 2'-Azido Modification P5->End

Synthesis Workflow for 2'-Azido Modified RNA

Detailed Experimental Protocol

This protocol is adapted from methods used for 2'-azido adenosine and uridine, which can be inferred for guanosine [2].

  • Step 1: Standard RNA Synthesis Initiation

    • Begin automated solid-phase RNA synthesis on a commercial synthesizer using standard 2'-O-TOM protected phosphoramidites (A, C, G, U) and a controlled pore glass (CPG) support [3] [2].
    • Run the synthesis cycle until the step immediately preceding the position where the this compound is to be incorporated.
  • Step 2: Manual Coupling of 2'-Azido Building Block

    • Pause the synthesizer after the detritylation step that exposes the 5'-OH group of the growing RNA chain [2].
    • Coupling Reaction: Manually couple the this compound phosphodiester building block. The suggested conditions are:
      • Activator: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).
      • Solvent: Anhydrous pyridine or acetonitrile.
      • Mixing: Use a setup with two syringes attached to the column for efficient reagent delivery and mixing under an inert argon atmosphere [2].
    • Capping: Manually perform a capping step after coupling to block any unreacted 5'-OH groups [2].
  • Step 3: Completion of Synthesis and Deprotection

    • Resume Automated Synthesis: Once the manual coupling is complete, restart the automated synthesizer to continue the chain elongation using standard phosphoramidite chemistry until the full sequence is assembled [2].
    • Cleavage and Deprotection:
      • Cleave 2-chlorophenyl group: Treat the solid support with a solution of syn-2-pyridine aldoxime and tetramethylguanidine in dioxane/water [2].
      • Cleave from support and remove base protection: Use methylamine in ethanol/water [2].
      • Remove 2'-O-silyl groups: Treat with 1M tetra-n-butylammonium fluoride (TBAF) in THF [2].
    • Purification: Purify the final RNA oligomer by anion-exchange HPLC and verify the product by LC-ESI mass spectrometry [2].

Research Applications of 2'-Azido Modified RNA

Once incorporated into RNA, the 2'-azido group is a versatile handle for further modification, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry [4].

  • Fluorescent Labeling: The azido group can be efficiently reacted with dye-alkyne compounds to site-specifically label RNA for tracking and microscopy studies [4].
  • siRNA Therapeutics: 2'-Azido modifications are well-tolerated in siRNA guide strands, even at the cleavage site. They can be combined with other modifications (e.g., 2'-fluoro) to fine-tune properties like nuclease resistance [4] [2].
  • Structural Studies: X-ray crystallography shows that the 2'-azido group maintains the sugar in the C3'-endo conformation (characteristic of A-form RNA) and introduces unique hydration patterns in the minor groove [4].

Key Considerations for Researchers

  • Building Block Synthesis: The synthesis of the this compound phosphodiester building block itself is non-trivial. It typically starts from a protected guanosine derivative (e.g., a 2',3'-O-dialkylstannylene or 2,2'-anhydrouridine intermediate for uridine analogs), followed by nucleophilic ring-opening with lithium azide, and subsequent protection and phosphorylation steps [3] [2].
  • Stability: The this compound nucleoside is stable as a solid for up to 2 years when stored as supplied. Solutions in DMSO or distilled water should be stored at -20°C and used within one month [1].
  • Alternative Protection Strategy: For synthesizing other 2'-modified guanosine phosphoramidites, an unconventional O6-tert-butyl/N2-bis(Boc) protection scheme has been developed. This can provide more efficient synthetic access compared to traditional acyl protection, though its direct application to the 2'-azido derivative has not been explicitly reported [3].

References

Comprehensive Application Notes and Protocols: Solid-Phase Synthesis of 2'-Azido Guanosine-Modified RNA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The incorporation of 2'-azido nucleosides into RNA oligonucleotides represents a significant advancement in chemical biology and therapeutic development, offering researchers a versatile tool for creating functionalized nucleic acids with tailored properties. 2'-azido guanosine, specifically, serves as a valuable molecular handle for post-synthetic modification through bioorthogonal chemistry while maintaining key structural features of native RNA. This modification has demonstrated remarkable potential across various applications, including RNA interference technologies, biophysical probing, and diagnostic assay development. The 2'-azido group's relatively small steric profile and polarity make it particularly attractive, as it supports the C3'-endo ribose conformation characteristic of A-form RNA helices, thereby minimizing structural perturbation while introducing new functionality [1].

The synthesis of 2'-azido-modified RNA, however, presents unique challenges that distinguish it from standard oligonucleotide synthesis. The inherent reactivity between phosphoramidites and azido groups via Staudinger-like reactions necessitates specialized approaches and modified protocols [2]. These application notes provide a comprehensive framework for the successful incorporation of this compound into RNA oligonucleotides using solid-phase synthesis, addressing both the theoretical considerations and practical aspects of this valuable chemical biology tool. The methodologies outlined herein have been optimized to overcome the specific challenges associated with azido-containing nucleosides while maintaining compatibility with standard RNA synthesis and deprotection workflows.

Synthesis Challenges and Special Considerations

Chemical Compatibility

The incorporation of 2'-azido nucleosides into RNA oligonucleotides presents specific challenges that require specialized approaches:

  • Phosphoramidite Reactivity: Nucleosides bearing azido groups cannot typically be isolated as stable phosphoramidite building blocks due to inherent reactivity between phosphor(III) species and azides according to the Staudinger reaction [2]. This fundamental incompatibility necessitates an alternative synthetic strategy.

  • Strategic Workaround: Research indicates that the reactivity between phosphoramidites and azides becomes problematic primarily at high concentrations. This insight enables a practical solution using phosphodiester building blocks for incorporation while maintaining standard phosphoramidite chemistry for the remainder of the sequence [2].

  • Backbone Compatibility: The 2'-azido group exhibits modest thermal destabilization of RNA duplexes (approximately 0.8-0.9°C reduction in Tm per modification), likely due to slight steric interference with the 3'-phosphate [2]. However, this effect is relatively small, preserving the overall utility of the modification.

  • Structural Preservation: Despite the modification, circular dichroism spectroscopy confirms that 2'-azido-modified RNA maintains a typical A-form double helical geometry, which is essential for biological activity and binding interactions [2].

Specialized Building Blocks

The successful incorporation of this compound requires specially designed building blocks that circumvent the reactivity issues while maintaining synthetic efficiency:

Table: Specialized Building Blocks for this compound Incorporation

Building Block Type Chemical Composition Role in Synthesis Compatibility
This compound Phosphodiester 2-chlorophenyl phosphodiester derivative [2] Manual incorporation at specific sites MSNT activation
Standard RNA Phosphoramidites 2'-O-TOM-protected nucleoside phosphoramidites [2] Automated strand assembly Standard RNA synthesis conditions
Solid Support CPG with LCAA linker [3] Solid-phase synthesis platform Standard RNA synthesis

Materials and Equipment

Required Chemicals and Building Blocks

Table: Essential Chemicals and Building Blocks for 2'-Azido RNA Synthesis

Category Specific Materials Source Examples Storage Conditions
Azido Building Blocks This compound phosphodiester building block [2] Custom synthesis Desiccated, -20°C
Standard RNA Phosphoramidites 2'-O-TOM-protected A, C, G, U phosphoramidites [2] Commercial suppliers Anhydrous environment
Activators 0.25 M Activator 42 [3], MSNT for manual coupling [2] Specialty chemical suppliers Anhydrous, room temperature
Solvents Anhydrous acetonitrile, dichloromethane [4] [5] High-purity grade Dry atmosphere
Deprotection Reagents syn-2-Pyridine aldoxime/tetramethylguanidine [2], Methylamine, TBAF [2] Specialty chemical suppliers As recommended
Specialized Equipment

The synthesis requires standard oligonucleotide synthesis instrumentation with specific capabilities:

  • Automated DNA/RNA Synthesizer: Must permit manual interruption and external reagent delivery for the specialized coupling step [2]. Systems such as the Expedite 8909 DNA/RNA synthesizer have been successfully employed with appropriate modifications to standard protocols [3].

  • HPLC Purification System: Capable of anion-exchange chromatography for post-synthetic purification [2]. Standard reversed-phase systems may also be employed following established RNA purification protocols [4].

  • Lyophilization Equipment: Essential for concentrating and desalting synthesized oligonucleotides prior to characterization and application.

  • Additional Apparatus: Two-syringe system attached to the synthesis column for reagent delivery and mixing under argon during manual coupling steps [2].

Step-by-Step Experimental Protocol

Synthesis Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound-modified RNA:

G Start Start Synthesis Planning SPPS Automated Solid-Phase Synthesis (Standard Phosphoramidites) Start->SPPS Interrupt Interrupt Synthesis After Detritylation Step SPPS->Interrupt Manual Manual Coupling of 2'-Azido Building Block Interrupt->Manual Resume Resume Automated Synthesis To Complete Sequence Manual->Resume Deprotect Deprotection: 1. Phosphate Deprotection 2. Standard RNA Deprotection Resume->Deprotect Purify Purification via Anion-Exchange HPLC Deprotect->Purify Characterize Characterization: MS, UV, CD Spectroscopy Purify->Characterize Final Pure 2'-Azido Modified RNA Characterize->Final

Detailed Synthesis Steps
4.2.1 Preparation and Automated Synthesis Initiation
  • Resin Preparation: Begin with standard RNA synthesis on appropriate solid support (CPG with LCAA linker) using 2'-O-TOM-protected phosphoramidites according to established protocols [2]. The synthesis should proceed using standard RNA phosphoramidite chemistry with coupling times of approximately 4 minutes when using Activator 42 [3].

  • Sequence Assembly: Program the synthesizer to assemble the sequence up to, but not including, the position designated for this compound incorporation. Standard coupling efficiency monitoring via trityl assessment should be employed throughout this phase to ensure synthetic quality [4] [5].

  • Synthesis Interruption: After the detritylation step immediately preceding the modification site, manually interrupt the synthesis process. This exposes the 5'-hydroxyl group necessary for coupling with the this compound building block while preventing automated continuation [2].

4.2.2 Manual Coupling of this compound
  • Building Block Preparation: Prepare a fresh solution of the this compound phosphodiester building block in appropriate anhydrous solvent. The building block should be handled in an anhydrous environment to prevent degradation and ensure optimal coupling efficiency [2].

  • Activation and Coupling: Employ a two-syringe system attached to the synthesis column for reagent delivery and mixing under argon atmosphere. Activate the phosphodiester building block with MSNT, which facilitates efficient coupling without engaging in Staudinger reactions with the azido group [2].

  • Reaction Monitoring: Allow the coupling to proceed with thorough mixing. Under optimized conditions, this method achieves coupling yields exceeding 95%, as confirmed by later analytical assessment [2].

  • Capping: Following successful coupling, manually cap any unreacted 5'-hydroxyl groups using standard capping reagents (Cap A and Cap B mixtures) to prevent deletion sequences in subsequent coupling cycles [5].

4.2.3 Sequence Completion and Workup
  • Synthesis Resumption: After successful manual incorporation of the this compound building block, resume automated synthesis to complete the remainder of the sequence using standard RNA phosphoramidite chemistry [2].

  • Cleavage from Solid Support: Upon sequence completion, cleave the oligonucleotide from the solid support using standard conditions appropriate for the protecting groups employed [4].

4.2.4 Deprotection and Purification
  • Stepwise Deprotection: Implement a two-stage deprotection protocol:

    • Phosphate Deprotection: Treat with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave the 2-chlorophenyl phosphate protecting groups [2].
    • Standard RNA Deprotection: Apply standard deprotection conditions using methylamine in ethanol/water followed by treatment with 1M tetra-n-butylammonium fluoride (TBAF) in THF to remove silyl protecting groups [2].
  • Purification: Purify the crude oligonucleotide using anion-exchange HPLC. Monitor the purification process by analytical chromatography to ensure isolation of the desired product from failure sequences [2].

Characterization and Quality Control

Structural Confirmation

Rigorous characterization is essential to verify successful incorporation and determine structural parameters:

  • Mass Spectrometric Analysis: Employ LC-ESI mass spectrometry to confirm the molecular weight of the synthesized oligonucleotide. The observed mass should match the calculated mass within acceptable limits (typically ± 0.4 amu for sequences up to 25 nucleotides) [2].

  • Spectroscopic Assessment: Utilize UV melting curve analysis to determine the thermal stability of duplexes containing 2'-azido modifications. Additionally, circular dichroism (CD) spectroscopy provides verification of A-form helix preservation [1] [2].

  • Purity Assessment: Analytical anion-exchange or reversed-phase HPLC should demonstrate a single major peak with minimal failure sequences, confirming synthetic efficiency and purity [4].

Physical and Biochemical Properties

Table: Properties of this compound-Modified RNA

Property Measurement Method Observation with 2'-Azido Modification Significance
Thermal Stability UV Melting Temperature (Tm) ~0.8-0.9°C reduction per modification [2] Modest destabilization
Structural Integrity Circular Dichroism (CD) Spectroscopy Maintains A-form geometry [2] Native-like structure
Enzymatic Stability Nuclease Resistance Assay Enhanced stability relative to unmodified RNA [1] Improved bioavailability
Silencing Activity Gene Expression Analysis Well-tolerated in guide strand, even at cleavage site [1] Therapeutic compatibility
Conjugation Efficiency Click Chemistry Yield >95% with optimized copper-catalyzed conditions [1] Effective bioconjugation

Therapeutic Applications and Protocol Extensions

siRNA Applications

The 2'-azido modification demonstrates particular utility in RNA interference applications:

  • Guide Strand Compatibility: 2'-azido modifications are well tolerated in the guide (antisense) strand of siRNAs, even when positioned directly at the cleavage site, which represents a particularly stringent position for modification acceptance [1]. This compatibility enables the creation of siRNAs with enhanced properties while maintaining biological activity.

  • Combination with Other Modifications: 2'-azido groups can be effectively combined with other common siRNA modifications, such as 2'-fluoro and/or 2'-O-methyl groups, to achieve rich modification patterns with tunable properties [1]. This versatility allows researchers to optimize siRNAs for specific therapeutic applications.

  • Enhanced Nuclease Resistance: Incorporation of 2'-azido modifications contributes to increased resistance to nucleolytic degradation, addressing one of the key challenges in siRNA therapeutic development [1].

Conjugation Technologies

The azido functionality serves as a versatile handle for post-synthetic modification through bioorthogonal chemistry:

  • Click Chemistry Labeling: The 2'-azido group efficiently participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling facile incorporation of fluorescent dyes, affinity tags, and other functional moieties [1]. Typical conditions employ 5 mM CuSO₄ and 10 mM sodium ascorbate with reaction at 50°C for 3 hours [6].

  • Staudinger Ligation: As an alternative to copper-catalyzed reactions, Staudinger ligation with functionalized phosphines provides a metal-free conjugation option, particularly valuable for sensitive biological applications [2].

  • Molecular Beacon Construction: The site-specific incorporation of 2'-azido groups enables the construction of advanced RNA-based tools such as molecular beacons for diagnostic applications, where the azido group serves as an attachment point for quenching moieties [2].

Troubleshooting Guide

Even with optimized protocols, researchers may encounter specific challenges during synthesis:

  • Low Coupling Efficiency: If manual coupling yields are suboptimal, ensure absolute anhydrous conditions and use freshly activated MSNT. Increasing the coupling time or employing more vigorous mixing may also improve results.

  • Deprotection Issues: Incomplete deprotection can result in truncated sequences. Verify the freshness of deprotection reagents and consider extending deprotection times while monitoring for potential side reactions.

  • Mass Spectrometry Discrepancies: If observed masses do not match calculated values, investigate potential side reactions or incomplete deprotection. LC-MS analysis of the crude product can help identify the nature of any modifications.

  • Reduced Biological Activity: If 2'-azido-modified siRNAs show reduced activity, consider repositioning the modification or reducing modification density while maintaining sufficient azido groups for subsequent conjugation needs.

Conclusion

The solid-phase synthesis of this compound-modified RNA represents a powerful methodology for creating functionally enhanced oligonucleotides with applications spanning basic research, diagnostic development, and therapeutic discovery. The specialized protocol outlined in these application notes, employing phosphodiester building blocks for azido incorporation within an otherwise standard phosphoramidite-based synthesis, provides researchers with a robust framework for accessing these valuable modified RNAs. Through careful attention to the specific requirements for manual coupling, stepwise deprotection, and appropriate characterization, researchers can successfully incorporate this versatile modification to advance their chemical biology and therapeutic development programs.

References

The Rationale for 2'-Azido Modifications in siRNA

Author: Smolecule Technical Support Team. Date: February 2026

Chemical modification is crucial for developing therapeutic siRNAs. The primary goals are to enhance nuclease stability, reduce off-target effects, and minimize immunostimulation, all while maintaining or improving gene silencing efficacy [1] [2].

The 2'-azido modification on the ribose ring is a promising strategy. Although not directly documented in the results for guanosine, its potential benefits can be inferred from other 2'-modifications:

  • Improved Stability: The 2'-azido group, like the commonly used 2'-fluoro (2'-F) or 2'-O-methyl (2'-OMe) groups, is expected to sterically hinder ribonucleases, significantly increasing the siRNA's resistance to degradation in serum [1].
  • Modulated Protein Binding: Introducing a sterically demanding and polar azido group into the siRNA's major groove could help evade recognition by off-target proteins that cause immunostimulation, such as PKR and ADAR1, a strategy successfully demonstrated with minor groove modifications [2].

Proposed Workflow for Incorporating 2'-Azido Guanosine

The following diagram outlines a logical workflow for the synthesis, analysis, and testing of 2'-azido-guanosine-modified siRNA, based on established practices in the field.

G Start Start Step1 Synthesize 2'-azido-G Phosphoramidite Start->Step1 End Evaluate Full siRNA Profile Step2 Solid-Phase Synthesis of Modified siRNA Strands Step1->Step2 Step3 HPLC Purification & Mass Spec Confirmation Step2->Step3 Step4 Annealing Guide & Passenger Strands Step3->Step4 Step5 In vitro Functional & Safety Assays Step4->Step5 Step5->End

Experimental Protocol and Data Analysis

This section provides a detailed methodology and a framework for analyzing the modification's effects.

Detailed Synthesis and Annealing Protocol

Part A: Solid-Phase Synthesis of Modified Oligonucleotides This procedure is adapted from standard RNA synthesis techniques, with specific considerations for the 2'-azido group.

  • Materials:

    • Phosphoramidites: Standard A, C, G, U phosphoramidites, and the custom 2'-azido-guanosine phosphoramidite.
    • Solid Support: Controlled-pore glass (CPG) support (e.g., 1000 Å pore size).
    • Reagents: Activator (e.g., 5-Benzylthio-1H-tetrazole), Oxidizer (e.g., Iodine in Pyridine/Water), Capping reagents (Acetic Anhydride and 1-Methylimidazole), Deblocking reagent (3% Dichloroacetic acid in Toluene).
    • Solvents: Acetonitrile (anhydrous).
    • Equipment: Automated DNA/RNA synthesizer, C18 cartridge, HPLC system, Mass spectrometer.
  • Procedure:

    • Setup: Program the synthesizer with the desired sequence, specifying the position for 2'-azido-G incorporation.
    • Coupling: Use an extended coupling time (e.g., 600 seconds) for the 2'-azido-G phosphoramidite to ensure high coupling efficiency due to its steric bulk.
    • Standard Cycle: For all other nucleotides, use the manufacturer's recommended coupling times and conditions.
    • Cleavage & Deprotection: After synthesis, cleave and deprotect the oligonucleotide from the solid support using a methylamine solution. Crucially, use a Staudinger reduction with a phosphine reagent (e.g., Tris(2-carboxyethyl)phosphine) to cleanly reduce the 2'-azide to a 2'-amine, followed by standard deprotection, to avoid potential side reactions during standard ammonium hydroxide deprotection.
    • Desalting: Desalt the crude oligonucleotide using a C18 cartridge.

Part B: Purification and Characterization

  • Purification: Purify the oligonucleotide by Ion-Pair Reversed-Phase HPLC.
  • Characterization: Confirm the identity and purity of the full-length product using Electrospray Ionization Mass Spectrometry (ESI-MS).

Part C: siRNA Annealing

  • Preparation: Combine the purified guide and passenger strands in an equimolar ratio in a nuclease-free annealing buffer.
  • Annealing: Heat the mixture to 90°C for 2 minutes, then slowly cool to room temperature over several hours.
Key Assays for Functional Evaluation

After synthesizing the modified siRNA, its performance must be rigorously tested. The table below summarizes the key assays to be conducted.

Assay Category Methodology Key Parameters to Measure
Biophysical Properties Thermal Denaturation (UV Melting Curve) Melting Temperature (Tm) to assess duplex stability.
In vitro Efficacy Dual-Luciferase Reporter Assay in HeLa or HEK293 cells % Knockdown of target mRNA (Normalized Renilla/Firefly luciferase activity) [2].
Stability Incubation in Human Serum % Full-length siRNA remaining over time (via gel electrophoresis or HPLC).
Immunostimulation ELISA or Western Blot IFN-α secretion or PKR phosphorylation levels in immune cells (e.g., PBMCs) [2].
Off-Target Profiling RNA-Seq / Microarray Comparison of global gene expression changes vs. unmodified siRNA.

Interpretation and Future Directions

  • Data Interpretation: A successful 2'-azido-guanosine modification should show comparable or slightly reduced gene silencing efficacy (e.g., >70% knockdown) relative to a fully modified control siRNA, but with significantly improved serum stability and reduced immunostimulation.
  • Positional Effects: The search results highlight that the effect of a modification is highly dependent on its position within the siRNA [2]. The seed region (positions 2-8 of the guide strand) is particularly sensitive. A systematic screen modifying different positions is necessary to find an optimal configuration.
  • Combination Strategies: The most advanced therapeutic siRNAs, such as Vutrisiran, use a combination of different 2'-modifications (2'-F, 2'-OMe) and phosphorothioate backbones to achieve optimal properties [1]. 2'-azido-guanosine could be integrated into such a portfolio of modifications.

References

Comprehensive Application Notes & Protocols: 2'-Azido Guanosine Bioorthogonal Click Chemistry Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Structural Insights

2'-azido guanosine represents a versatile chemical biology tool that significantly expands the functional repertoire of ribonucleic acids through site-specific modification. This modified nucleoside, when incorporated into RNA oligonucleotides, provides a bioorthogonal handle for diverse applications while maintaining the structural integrity of the native RNA molecule. The 2'-azido modification exhibits remarkable biochemical compatibility, supporting the natural C3'-endo ribose conformation essential for A-form double helical geometry as confirmed by X-ray crystallographic studies [1]. This structural preservation is crucial for maintaining biological function in sophisticated applications such as RNA interference and live-cell imaging.

The defining characteristic of this compound is its azide functional group positioned at the 2' ribose position. This group possesses several ideal properties for bioorthogonal chemistry: it is kinetically stable in biological environments, exhibits minimal reactivity with endogenous biomolecules, and presents a small steric profile that minimizes structural perturbation to the modified oligonucleotide [2]. The azide moiety participates efficiently in cycloaddition reactions with alkynes, enabling highly specific covalent conjugation under physiological conditions. This unique combination of structural preservation and chemical reactivity makes this compound an invaluable tool for researchers investigating RNA function, localization, and therapeutic applications.

Table 1: Key Characteristics of this compound Modified RNA

Property Characterization Functional Significance
Sugar Conformation Maintains C3'-endo ribose conformation [1] Preserves A-form helical geometry critical for biological activity
Structural Impact Distinct water-bridged H-bonding in minor groove [1] Maintains hydration patterns while introducing modification sites
Thermal Stability Comparable to unmodified RNA (UV-melting analysis) [1] Ensures functional integrity in biological applications
Biocompatibility Minimal perturbation to native RNA structure [1] Suitable for in vitro and in vivo applications
Chemical Reactivity Bioorthogonal azide functionality [2] Enables specific conjugation via click chemistry

siRNA Applications & Gene Silencing

The application of 2'-azido modified nucleosides in small interfering RNA (siRNA) represents one of the most significant advancements in RNA chemical biology. Experimental evidence demonstrates that 2'-azido modifications are exceptionally well-tolerated in siRNA guide strands, even when positioned directly at the cleavage site—a location typically sensitive to steric alterations [1]. This remarkable compatibility enables researchers to create richly modified siRNA constructs with tunable properties while maintaining potent gene silencing activity. In foundational studies, siRNA constructs incorporating this compound and other 2'-azido nucleosides effectively silenced the brain acid soluble protein (BASP1) encoding gene in chicken fibroblast models, establishing the biological efficacy of these modifications [1].

The strategic incorporation of 2'-azido modifications within siRNA oligonucleotides enables multiple engineering advantages beyond simple conjugation handle placement. These modifications can be combined with other 2'-position alterations such as 2'-fluoro and/or 2'-O-methyl modifications to achieve sophisticated modification patterns that enhance RNA stability and specificity while introducing chemical functionality [1]. This combinatorial approach allows for fine-tuning of siRNA properties, including nuclease resistance, thermal stability, and off-target effects reduction. The 2'-azido group's minimal steric demands and preservation of A-form geometry make it particularly valuable for these applications, as it maintains the structural requirements necessary for efficient RISC loading and target recognition.

Experimental Methodology: siRNA-Induced Gene Silencing

The following protocol describes the methodology for evaluating this compound modified siRNA in gene silencing applications, adapted from established procedures for siRNA functional assessment [1]:

  • siRNA Preparation: Synthesize siRNA guide strands containing this compound modifications at desired positions using phosphoramidite chemistry. Incorporate modifications directly at the cleavage site or at other positions to assess tolerance. Combine with 2'-fluoro and/or 2'-O-methyl modifications as needed for enhanced nuclease resistance.

  • Cell Culture: Maintain chicken fibroblast cells (or other relevant cell lines) in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ atmosphere. Plate cells at 60-70% confluency in multi-well plates 24 hours prior to transfection.

  • Transfection Complex Formation: Complex the modified siRNA with a suitable transfection reagent (e.g., lipofectamine) according to manufacturer specifications. Use siRNA concentrations ranging from 1-100 nM in serum-free medium. Incubate complexes for 15-20 minutes at room temperature to allow formation.

  • Gene Silencing Assay: Apply transfection complexes to cells and incubate for 24-48 hours. Include appropriate controls (untransfected cells, non-targeting siRNA, unmodified siRNA). Harvest cells and extract total RNA or protein for downstream analysis.

  • Efficacy Assessment: Quantify target gene (e.g., BASP1) expression levels using quantitative RT-PCR or Western blot analysis. Normalize values to appropriate housekeeping genes. Calculate percentage silencing relative to control treatments.

  • Cell Viability Monitoring: Assess potential cytotoxic effects of modified siRNA using viability assays (e.g., MTT, Alamar Blue) to ensure biological compatibility.

Bioorthogonal Click Labeling Applications

The azide functional group of this compound serves as an ideal bioorthogonal handle for click chemistry applications, enabling specific, covalent conjugation with alkyne-containing probes under physiological conditions. This functionality has been successfully employed for fluorescent labeling of RNA, allowing researchers to visualize the localization, trafficking, and dynamics of RNA molecules in various biological contexts [1]. The bioorthogonal nature of this reaction ensures minimal interference with native biological processes, making it particularly valuable for live-cell imaging applications where maintaining cellular viability and function is paramount.

Two primary click chemistry approaches have been established for conjugating this compound modified RNA with detection probes: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC utilizes a copper(I) catalyst to facilitate the formation of a 1,2,3-triazole linkage between the azide and a terminal alkyne, offering rapid reaction kinetics and high efficiency [2] [3]. However, copper cytotoxicity can limit its application in living systems. SPAAC circumvents this limitation through use of strained cyclooctynes that react with azides without metal catalysis, making it preferable for in vivo applications despite slower reaction kinetics [2] [3]. Both methods have been successfully employed for labeling 2'-azido modified RNA with fluorophores, biotin, or other functional probes.

Experimental Methodology: Fluorescent Labeling of this compound Modified RNA

The following protocol describes the procedure for fluorescently labeling this compound modified RNA using both CuAAC and SPAAC approaches, adapted from established nucleic acid labeling methodologies [1] [4]:

  • RNA Preparation: Dilute this compound modified RNA oligonucleotide to a concentration of 20-200 μM in nuclease-free water in a pressure-tight vial. For SPAAC reactions, proceed to step 4. For CuAAC reactions, continue with step 2.

  • CuAAC Reaction Mixture Assembly: Add 0.2 M triethylammonium acetate buffer (pH 7.0) to the RNA solution. Introduce DMSO to achieve 50% final volume concentration. Add fluorescent alkyne probe (e.g., TAMRA-alkyne) from 10 mM DMSO stock to achieve 1.5× molar excess relative to RNA. Include 0.5 mM ascorbic acid (freshly prepared) as a reducing agent [4].

  • CuAAC Catalysis and Reaction: Degas the solution by bubbling with inert gas (nitrogen, argon, or helium) for 30 seconds. Add Copper(II)-TBTA complex to a final concentration of 0.5 mM. Flush the vial with inert gas, seal, and vortex thoroughly. React overnight at room temperature protected from light [4].

  • SPAAC Reaction: To the RNA solution in a pressure-tight vial, add fluorescent strained alkyne probe (e.g., dibenzocyclooctyne [DBCO]-fluorophore conjugate) at 1.5-2× molar excess relative to RNA. Adjust buffer conditions as needed (e.g., PBS, pH 7.4). React overnight at room temperature protected from light [3].

  • Product Purification: Precipitate the conjugated RNA by adding 2.5 volumes of ethanol and 0.3 M sodium acetate. Mix thoroughly and incubate at -20°C for 20 minutes. Centrifuge at 10,000 × g for 10 minutes. Discard supernatant and wash pellet with 70% ethanol. Recentrifuge and dry pellet.

  • Analysis and Characterization: Purify the conjugate by RP-HPLC or PAGE. Verify labeling efficiency through UV-Vis spectroscopy (comparing 260 nm absorbance with fluorophore-specific absorbance) and/or mass spectrometry.

Comparative Analysis of Methodologies

Table 2: Comparison of Click Chemistry Methods for this compound Labeling

Parameter CuAAC SPAAC
Reaction Mechanism Copper(I)-catalyzed [3+2] cycloaddition [2] Strain-promoted [3+2] cycloaddition [3]
Kinetics Fast (10-10⁴ M⁻¹s⁻¹) [3] Moderate (<1 M⁻¹s⁻¹) [3]
Cytotoxicity Copper toxicity concerns [2] [3] Biocompatible, suitable for live cells [3]
Reagent Size Small (terminal alkyne probes) [4] Larger (strained cyclooctyne probes) [3]
Optimal Application In vitro labeling, fixed cells [1] Live cell imaging, in vivo applications [3]
Typical Reaction Time 2-12 hours [4] 6-18 hours [3]

Table 3: Modification Strategies for 2'-Azido RNA in Biological Applications

Modification Strategy Composition Key Advantages Representative Applications
Single Modification 2'-azido nucleosides only [1] Introduces bioorthogonal handle with minimal structural perturbation Basic conjugation studies, fundamental structural biology
Combined Modifications 2'-azido with 2'-fluoro and/or 2'-O-methyl [1] Enhanced nuclease resistance, tunable properties, multiple functionalities Therapeutic siRNA, in vivo applications
Sequence-Specific Placement Strategic positioning within oligonucleotide [1] Target-specific optimization, maintenance of functional domains Optimized guide strands, aptamers, ribozymes

Detailed Experimental Protocols

RNA Oligonucleotide Synthesis with this compound Phosphoramidite

The successful incorporation of this compound into RNA oligonucleotides requires specialized phosphoramidite chemistry that accommodates the reactive azido functionality [1]. The following protocol provides a detailed methodology for solid-phase synthesis of this compound modified RNA:

  • Instrument Preparation: Ensure synthesizer fluidics are clean and dry. Pre-rinse all lines with anhydrous acetonitrile. Use DNA/RNA synthesizer capable of handling sensitive phosphoramidites.

  • Phosphoramidite Handling: Warm protected this compound phosphoramidite to room temperature before opening. Dissolve in anhydrous acetonitrile to appropriate concentration (typically 0.1 M). Transfer to dry synthesizer vial with molecular sieves. Protect from light and use immediately.

  • Synthetic Cycle Modifications: Extend coupling time for this compound phosphoramidite to 5-8 minutes (versus standard 1-2 minutes) to ensure efficient coupling. Use specialized oxidizer solution (e.g., tert-butyl hydroperoxide in toluene) compatible with azido groups instead of standard iodine-based oxidizer.

  • Deprotection and Cleavage: After synthesis completion, treat controlled pore glass (CPG) support with ammonium hydroxide:ethanol (3:1 v/v) for 16-24 hours at room temperature. Do not use elevated temperatures or strong basic conditions that may compromise azido functionality.

  • Purification and Analysis: Purify crude oligonucleotide by RP-HPLC or PAGE. Confirm identity and incorporation efficiency by ESI or MALDI-TOF mass spectrometry. Determine concentration by UV spectroscopy.

Assessment of Structural and Thermal Properties

Comprehensive characterization of this compound modified RNA is essential for understanding its structural impact and guiding experimental design:

  • Circular Dichroism (CD) Spectroscopy: Prepare RNA samples at 1-5 μM concentration in appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0). Record spectra from 320 nm to 200 nm in 1 nm increments with 1-second averaging time. Compare spectra with unmodified control to assess helical integrity.

  • UV Melting Analysis: Prepare duplex RNA samples at 1-5 μM concentration in appropriate buffer. Monitor absorbance at 260 nm while increasing temperature from 20°C to 95°C at a rate of 0.5-1.0°C per minute. Calculate melting temperature (Tₘ) from first derivative of melting curve. Compare with unmodified control to determine thermal stability impact.

  • NMR Structural Analysis: Prepare concentrated RNA samples (0.5-2 mM) in appropriate deuterated buffer. Collect 1D and 2D NMR spectra (¹H, ¹³C) for atomic-level structural assessment. Identify characteristic chemical shifts and through-bond correlations confirming 2'-azido group incorporation.

Protocol for Bacterial Peptidoglycan Labeling (Comparative Methodology)

While not directly related to this compound, this protocol demonstrates the broader application of azide-based bioorthogonal chemistry in biological systems, providing a comparative methodology [5] [6]:

  • Bacterial Culture and Azide Incorporation: Culture Tannerella forsythia or engineered E. coli expressing AmgK and MurU enzymes in appropriate medium. For T. forsythia, use modified Brain Heart Infusion (MoBHI) medium supplemented with N-acetylmuramic acid (NAM). Add azido-modified NAM (AzNAM) to culture medium (0.1-1.0 mM final concentration) during mid-log phase growth. Incubate for 2-3 generations to allow metabolic incorporation [5].

  • Cell Fixation and Preparation: Harvest bacterial cells by centrifugation (2,000 × g, 10 minutes). Wash with PBS to remove excess AzNAM. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS [5].

  • Click Chemistry Labeling: For CuAAC, prepare reaction mixture containing fixed cells, 50 μM CuSO₄, 7 mM BTTAA ligand, 0.5 mM fluorescent alkyne probe (e.g., Cy5-alkyne), and freshly prepared 1 mM sodium ascorbate in PBS. React for 30-60 minutes at room temperature with gentle agitation. For SPAAC, incubate fixed cells with 10-50 μM fluorescent strained alkyne probe (e.g., DBCO-fluorophore) in PBS for 60-90 minutes at room temperature [5].

  • Microscopy and Analysis: Wash labeled cells three times with PBS. Resuspend in small volume of PBS. Apply poly-L-lysine coated microscope slides, cover with coverslip, and image using appropriate fluorescence microscopy system with suitable filter sets [5].

Workflow Visualization

G cluster_cu CuAAC Method cluster_sp SPAAC Method Start Start: Experimental Design Synth This compound Phosphoramidite Synthesis Start->Synth RNA RNA Oligonucleotide Synthesis & Purification Synth->RNA Char Structural & Thermal Characterization RNA->Char App1 siRNA Gene Silencing Application Char->App1 App2 Bioorthogonal Click Labeling Char->App2 Detect Detection & Analysis App1->Detect App2->Detect Cu1 Copper(I) Catalyst (TBTA Complex) App2->Cu1 Sp1 Strained Cyclooctyne Fluorophore App2->Sp1 Cu2 Alkyne Fluorophore + Reducing Agent Cu1->Cu2 Cu3 In Vitro/Fixed Cell Application Cu2->Cu3 Cu3->Detect Sp2 Copper-Free Reaction Sp1->Sp2 Sp3 Live Cell/In Vivo Application Sp2->Sp3 Sp3->Detect

Diagram 1: Experimental Workflow for this compound Applications. This diagram illustrates the comprehensive pathway for synthesizing, characterizing, and applying this compound modified RNA, highlighting the parallel approaches for CuAAC and SPAAC click chemistry methodologies.

G cluster_cu CuAAC Pathway cluster_sp SPAAC Pathway Azide This compound Modified RNA CuCatalyst Copper(I)-TBTA Catalyst Azide->CuCatalyst CuAAC SCO Strained Cyclooctyne Probe Azide->SCO SPAAC Alkyne Terminal Alkyne Probe CuCatalyst->Alkyne Triazole 1,4-Disubstituted Triazole Linkage Alkyne->Triazole TriazoleSP 1,4,5-Trisubstituted Triazole Linkage SCO->TriazoleSP

Diagram 2: Bioorthogonal Click Chemistry Mechanisms. This diagram illustrates the parallel reaction pathways for CuAAC and SPAAC click chemistry methods used with this compound modified RNA, showing the distinct reagents and resulting chemical linkages for each approach.

Conclusion

This compound represents a powerful tool in the chemical biology arsenal, enabling sophisticated RNA manipulation and visualization while maintaining structural and functional integrity. Its compatibility with siRNA applications, flexibility in conjugation chemistry, and minimal structural perturbation make it particularly valuable for both basic research and therapeutic development. The protocols outlined herein provide comprehensive methodologies for implementing this compound technologies across diverse research applications, from gene silencing studies to biomolecular imaging. As bioorthogonal chemistry continues to evolve, this compound and related modified nucleosides will undoubtedly play an increasingly important role in advancing our understanding of RNA biology and developing novel RNA-based therapeutics.

References

Application Notes and Protocols for 2'-Azido Guanosine in Fluorescent RNA Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2'-Azido Guanosine

This compound is a versatile nucleoside analog that has emerged as a powerful tool for RNA chemical biology. This modified nucleoside features an azido (-N₃) group at the 2'-position of the ribose sugar, which serves as a bioorthogonal handle for selective chemical conjugation through click chemistry reactions. Unlike traditional labeling methods, this compound enables site-specific modification of RNA molecules without significantly perturbing their natural structure and function, making it particularly valuable for studying RNA dynamics, localization, and function in diverse biological systems [1].

The 2'-azido modification favors the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, and exhibits distinct water-bridged hydrogen bonding patterns in the minor groove [1]. This preservation of structural integrity allows this compound-modified RNAs to maintain functionality in various applications, including siRNA-mediated gene silencing and live-cell RNA imaging, even when incorporated at sensitive positions such as the cleavage site in guide strands [1].

Chemical Synthesis of this compound Building Blocks

Synthetic Route

The synthesis of this compound building blocks for RNA solid-phase synthesis involves a multi-step route beginning with protected guanosine derivatives [1]:

  • Starting Material: The synthesis commences with TIPDS (tetraisopropyldisiloxane) protected guanosine derivative (compound 8), which simultaneously protects the 3'- and 5'-hydroxyl groups [1].
  • Nucleobase Protection: The exocyclic amino group at C2 is protected using N,N-dimethylformamide dimethyl acetal, yielding derivative 9. The O6 position is then protected with an O6-(4-nitrophenyl)ethyl group introduced under Mitsunobu conditions to prevent undesired side reactions during subsequent steps, producing compound 10 [1].
  • Ribose Modification: The 2'-OH is activated by triflation, forming intermediate 11, which undergoes an S_N2-type substitution with potassium trifluoroacetate to yield the arabino-configured nucleoside 12. The 2'-OH of this intermediate is then triflated again (compound 13) and displaced by lithium azide, producing the key 2'-azido derivative 14 with inversion of configuration at C2' [1].
  • Deprotection and Activation: Sequential removal of the TIPDS group with TBAF/AcOH, dimethoxytritylation of the 5'-OH, and final conversion to the phosphodiester building block 17 using 2-chlorophenyl chlorophosphorotriazolide yields the monomer ready for RNA synthesis [1].
Key Considerations
  • Overall Yield: The synthesis provides building block 17 in approximately 5% overall yield over nine steps [1].
  • Stability: The 2'-azido group is stable under standard RNA deprotection conditions, including treatment with methylamine and subsequent TBAF [1].
  • Alternative Approach: A more recent methodology enables conversion of 2'-amino RNA to 2'-azido RNA via diazotransfer using fluorosulfuryl azide (FSO₂N₃), offering a potential alternative route [2].

Metabolic Labeling of Bacterial RNA with this compound

Principle and Applications

2'-deoxy-2'-azidoguanosine (AzG) serves as a metabolic label for nascent RNA transcription in bacteria, where traditional nucleoside analogs like 4-thiouridine (4SU) and 5-ethynyluridine (EU) are not incorporated [3]. This application enables genome-wide analysis of transcription and RNA degradation dynamics in prokaryotic systems, including complex microbiota in living animals [3].

Table 1: Bacterial RNA Labeling Applications of this compound

Application Experimental Approach Key Findings
Transcription Analysis AIR-seq (Azidonucleoside-Incorporated RNA Sequencing) Enables selective enrichment and sequencing of nascent RNA; reveals heat shock-induced transcripts in E. coli not apparent in total RNA-seq [3].
RNA Degradation Profiling Pulse-chase labeling with AzG Allows global analysis of mRNA decay rates in E. coli without transcriptional inhibition; categorizes transcripts by stability [3].
Gut Microbiota Labeling In vivo metabolic labeling Demonstrates RNA labeling of mouse gut microbiotas in living animals [3].
Protocol: Metabolic RNA Labeling in Escherichia coli
3.2.1 Bacterial Culture and Labeling
  • Culture Preparation: Grow E. coli K12 overnight in nucleoside-free medium [M9 + 0.4% (wt/vol) glucose + 10 g/L tryptone] at 37°C with shaking at 220 rpm [3].
  • Inoculation: Dilute the overnight culture 1:100 in fresh medium and grow to mid-log phase (OD₆₀₀ ≈ 0.3) [3].
  • AzG Labeling: Add 2'-deoxy-2'-azidoguanosine (AzG) to a final concentration of 100 μM and incubate for desired duration (10 minutes for heat shock studies, 2 hours for pulse-chase experiments) [3].
  • Control Treatments:
    • For transcription inhibition: Co-incubate with 500 ng/μL rifampicin [3].
    • For competition assays: Include guanosine at varying concentrations (0-1 mM) [3].
3.2.2 RNA Extraction and Click Labeling
  • RNA Extraction: Harvest bacteria by centrifugation and extract total RNA using TRIzol reagent according to manufacturer's protocols [3].
  • Click Reaction: React 30 μg of extracted RNA in 20 μL DEPC-treated water with 50 μM DBCO-Cy5 (in DMSO) for 1 hour at room temperature [3].
  • Purification: Extract with phenol:chloroform:isoamyl alcohol (25:24:1) to remove excess dye, followed by ethanol precipitation [3].
  • Validation: Analyze labeling efficiency by in-gel fluorescence scanning after agarose gel electrophoresis [3].

The following workflow diagram illustrates the key steps for metabolic RNA labeling in bacteria using AzG:

A Culture E. coli in nucleoside-free medium B Dilute to OD₆₀₀ ≈ 0.3 A->B C Add 100 µM AzG (10 min - 2 hours) B->C D Harvest cells by centrifugation C->D E Extract total RNA using TRIzol D->E F Click reaction with DBCO-Cy5 (1 hour, RT) E->F G Purify labeled RNA (Phenol extraction) F->G H Analyze by gel electrophoresis G->H

Site-Specific Incorporation and Labeling of Synthetic RNA

Solid-Phase RNA Synthesis

The this compound phosphodiester building block (17) can be site-specifically incorporated into synthetic RNA strands using a combination of automated and manual synthesis [1]:

  • Automated Synthesis: Begin automated RNA solid-phase synthesis using standard 2'-O-TOM protected phosphoramidites up to the position preceding the intended azide modification [1].
  • Manual Coupling: After the final detritylation, pause synthesis and manually couple building block 17 using MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) as activator in anhydrous pyridine:acetonitrile (3:2). Coupling yields typically reach 85-95% within 15-30 minutes [1].
  • Capping and Elongation: Cap unreacted chains using standard capping reagents, then resume automated synthesis to complete the sequence [1].
  • Deprotection and Purification:
    • Treat with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave 2-chlorophenyl phosphate protecting groups [1].
    • Deprotect with methylamine in ethanol/water (1:1, v/v) at 35°C for 6 hours [1].
    • Remove 2'-O-TOM groups with 1 M TBAF in THF at 25°C for 24 hours [1].
    • Purify by anion-exchange HPLC and characterize by LC-ESI mass spectrometry [1].
Bioorthogonal Conjugation via Click Chemistry

Azido-modified RNA can be efficiently labeled with fluorescent dyes through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions [1]:

Table 2: Comparison of Click Chemistry Labeling Methods

Parameter CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Reaction Conditions 50 µM RNA, 2 mM dye-alkyne, 5 mM CuSO₄, 10 mM sodium ascorbate, 50°C, 3 hours [4] 50 µM DBCO-fluorophore, room temperature, 1 hour [3]
Reaction Solvent H₂O/CH₃CN (4:1) [4] Aqueous buffer [3]
Advantages Faster kinetics, widely available reagents Copper-free, biocompatible, suitable for sensitive biological systems
Limitations Copper cytotoxicity limits use in living cells Slower kinetics, larger reporter groups

The following diagram illustrates the two primary click chemistry approaches for fluorescently labeling 2'-azido modified RNA:

A 2'-Azido Modified RNA B CuAAC Approach A->B C SPAAC Approach A->C D Copper catalyst (CuSO₄ + sodium ascorbate) B->D requires E Alkyne-fluorophore B->E reacts with F DBCO-fluorophore (strained cyclooctyne) C->F reacts with G Fluorescently Labeled RNA D->G produces E->G produces F->G produces

Functional Validation and Applications

siRNA Activity Assessment

This compound modifications are well-tolerated in functional RNA applications. To validate the functionality of modified siRNAs:

  • Gene Silencing Assay: Transfert chicken fibroblast (DF-1) cells with 0.24 nmol of BASP1 siRNA containing this compound modifications in the guide strand using appropriate transfection methods [1].
  • Activity Analysis: Measure silencing of the brain acid soluble protein (BASP1) encoding gene compared to unmodified siRNA controls [1].
  • Cellular Localization: Monitor intracellular distribution of fluorescently labeled siRNA by fluorescence microscopy (0.48 nmol nucleofected siRNA) to confirm proper cytoplasmic delivery and localization [1].
Key Findings from Functional Studies
  • Structural Compatibility: 2'-azido modifications maintain the C3'-endo sugar conformation characteristic of A-form RNA and demonstrate only minor effects on base pairing stability [1].
  • siRNA Tolerance: 2'-azido modifications are compatible with guide strand incorporation, even at the cleavage site, with minimal impact on gene silencing efficiency [1].
  • Orthogonal Compatibility: 2'-azido groups can be combined with other modifications (2'-fluoro, 2'-O-methyl) to enhance nuclease resistance and fine-tune RNA properties [1].

Technical Considerations and Troubleshooting

Critical Parameters
  • RNA Stability: this compound is stable for up to 2 years as supplied. Solutions in DMSO or distilled water should be stored at -20°C and used within 1 month [4].
  • Synthesis Challenges: The azido group can react with phosphoramidites under standard coupling conditions, necessitating the use of phosphodiester building blocks and manual coupling at modification sites [1].
  • Cellular Toxicity: AzG shows minimal effects on bacterial viability and proliferation at concentrations up to 100 μM, as confirmed by propidium iodide staining and growth curve analysis [3].
  • Enzymatic Incorporation: Certain polymerases and modifying enzymes tolerate 2'-azido nucleoside triphosphates, enabling enzymatic incorporation for specific labeling applications [5].
Troubleshooting Guide

Table 3: Troubleshooting Common Issues with this compound Labeling

Problem Potential Causes Solutions
Low coupling efficiency Activator degradation, moisture Use fresh MSNT, ensure anhydrous conditions, extend coupling time
Poor click labeling Azide degradation, inactive reagents Verify azide stability, use fresh reducing agent for CuAAC, check DBCO activity for SPAAC
RNA degradation Ribonuclease contamination, harsh conditions Use RNase-free reagents, include ribonuclease inhibitors, optimize reaction times
Reduced biological activity Structural perturbation, improper folding Verify modification position, assess structural integrity, optimize stoichiometry

Conclusion

This compound represents a versatile chemical tool that significantly expands the RNA modification toolkit. Its compatibility with solid-phase synthesis, bioorthogonal conjugation chemistry, and diverse biological applications makes it particularly valuable for contemporary RNA research. The methodologies outlined in these application notes provide researchers with robust protocols for implementing this compound in metabolic labeling, fluorescent tagging, and functional studies of RNA in various biological contexts.

References

2'-azido guanosine diazotransfer from 2'-amino precursor

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: 2'-Azido Guanosine via Diazotransfer

The diazotransfer reaction using fluorosulfuryl azide (FSO₂N₃) enables high-yielding, post-synthetic conversion of 2'-amino nucleosides to their 2'-azido counterparts directly within synthetic RNA oligonucleotides [1]. This approach overcomes the key limitation of standard phosphoramidite chemistry, where the azide group is incompatible with the necessary P(III) species due to the Staudinger reaction.

  • Key Advantages: The 2'-azido group is a small, stable, and bioorthogonal moiety that is exceptionally well-tolerated in functional RNAs. It favors the C3'-endo sugar pucker, causes only a slight decrease in base-pairing stability, and hardly influences overall RNA structure [1] [2]. This makes it ideal for site-specific labeling, functionalization, and applications in siRNA technologies without significant perturbation of biological activity [1] [2].
  • Scope and Compatibility: The protocol is robust for RNAs of different lengths and complexities, including those with defined secondary structures like hairpins [1]. It is compatible with other sensitive RNA modifications, allowing for the creation of multi-functionalized RNAs. Successful conversion has been demonstrated on RNAs containing 4-thiouridine (4sU) and 3-methylcytidine (m3C), preserving these fragile modifications during the reaction [1].
  • Product Utility: The resulting 2'-azido group serves as a versatile handle for bioorthogonal "Click" chemistry (e.g., CuAAC, SPAAC), enabling efficient conjugation to dyes, affinity tags, or other molecules for probing RNA biology, diagnostics, and therapeutic development [1] [2].

Detailed Experimental Protocol

This protocol is adapted from the robust synthesis reported by Moreno et al. (2022) [1].

Starting Material Preparation
  • Synthesis of 2'-Amino RNA: Prepare the RNA oligonucleotide containing site-specific 2'-amino guanosine (or other 2'-amino nucleosides) using standard solid-phase phosphoramidite synthesis and deprotection protocols [1]. The required 2'-amino nucleoside phosphoramidites are commercially available or can be synthesized in-house.
  • Purification: Purify the crude 2'-amino modified RNA (e.g., by HPLC or PAGE) and quantify it. The RNA can be used in its desalted or ammonium salt form.
Diazotransfer Reaction

Table 1: Reaction Setup for Diazotransfer.

Component Quantity / Volume Notes
2'-Amino RNA 1 nmol In 50 µL of nuclease-free water.
NaHCO₃ Buffer 50 µL 1 M solution, pH ~8.3.
FSO₂N₃ in MTBE 100 µL 150 mM solution in methyl tert-butyl ether (MTBE).
Total Volume ~200 µL Forms a biphasic mixture.

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the 2'-amino RNA (in water) with an equal volume of 1 M NaHCO₃ buffer.
  • Add the 150 mM FSO₂N₃ solution in MTBE directly to the aqueous mixture. The solution will separate into two phases.
  • Cap the tube securely and incubate the reaction mixture for 24 hours at ambient temperature (25°C) with vigorous shaking or vortex mixing to ensure contact between the phases.
  • After incubation, centrifuge the tube briefly (~30 seconds) to separate the phases.
  • Carefully collect the lower, aqueous phase, which contains the converted 2'-azido RNA, and transfer it to a new tube.
Workup and Purification
  • Desalting: To remove residual reagents and salts, desalt the aqueous solution using a size-exclusion cartridge (e.g., NAP-10 column) or via ethanol precipitation.
  • Purification: Purify the desalted product by preparative denaturing PAGE (polyacrylamide gel electrophoresis) or HPLC to isolate the full-length 2'-azido RNA from any failure sequences or byproducts.
  • Analysis: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry (MS).

Table 2: Troubleshooting Guide.

Issue Possible Cause Suggested Optimization
Low Conversion RNA secondary structure sterically shielding the 2'-amine. Increase reaction time to 36-48 hours; consider briefly heating the RNA prior to reaction to disrupt structure.
Insufficient FSO₂N₃ reagent. Ensure reagent is fresh and concentration is accurate.
Product Degradation Presence of other highly sensitive modifications. Verify compatibility of other modifications; ensure pH does not exceed 8.5.

Experimental Workflow and Optimization

The following diagram summarizes the key steps and decision points in the experimental workflow.

start Start: Prepare 2'-Amino RNA step1 Set Up Diazotransfer Reaction (24 hours, ambient temperature) start->step1 step2 Workup: Recover Aqueous Phase step1->step2 step3 Desalt Product step2->step3 step4 Purify (PAGE or HPLC) step3->step4 check Conversion Complete? step4->check step5 Analyze (HPLC & MS) check->step1 No: Optimize Conditions check->step5 Yes

Critical Parameter Insights

  • Reaction Time and Structure: While short, single-stranded RNAs may convert faster, a 24-hour incubation is recommended as a standard starting point to ensure complete conversion, especially for structured RNAs where the 2'-position is sterically hindered [1].
  • Reagent Concentration: The use of 150 mM FSO₂N₃ is critical for achieving high yields with longer or structured RNAs, as lower concentrations may not lead to full conversion [1].
  • Orthogonality: This FSO₂N₃-based diazotransfer is selective for aliphatic amines, allowing it to proceed cleanly on 2'-amino groups even in the presence of other vulnerable functionalities like 4-thiouridine [1].

References

2'-azido guanosine antiviral mechanism RNA viruses

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Antiviral Mechanism of Action

Nucleoside analogues like 2'-azido guanosine are believed to exert their antiviral effect primarily by inhibiting viral replication after being metabolized inside the cell to their active triphosphate form.

The table below summarizes the key mechanistic steps and supporting evidence for this compound and related analogues:

Mechanistic Step Description Evidence from Related Analogues
1. Phosphorylation Cellular kinases convert the nucleoside analogue into its active 5'-triphosphate form (NTP) [1]. A universal requirement for nucleoside analogue activity [1].
2. Incorporation The viral polymerase mistakenly uses the analogue NTP instead of the natural nucleotide, incorporating it into the growing RNA chain [1]. Azvudine-TP is incorporated by HIV-1 RT, HCV, and DENV-2 RdRps [2] [3].
3. Chain Termination The incorporated analogue lacks the necessary chemical group for the next nucleotide to attach, causing premature termination of the RNA chain [2] [3]. Incorporation of FNC-TP (azvudine) causes chain termination in every viral polymerase tested [2] [3].
4. Polymerase Inhibition The triphosphate form can directly compete with natural nucleotides at the polymerase active site, even without incorporation [4]. This compound is described as a "robust impediment" targeting viral replication mechanisms [4].

Beyond direct polymerase inhibition, research comments suggest this compound may also have immunomodulatory effects. It has been reported to inhibit the expression of inducible nitric oxide synthetase (iNOS) and NF-κB binding activity in cultured rat hepatocytes, which could potentially reduce virus-induced inflammatory damage [4].

Experimental Data and Research Context

The following table consolidates the available quantitative data and research contexts for this compound and its structural relatives:

Compound / Context Reported Activity / Data Source / Model
This compound (General) "Formidable potential as a robust impediment towards RNA viruses and retroviruses" [4]. Supplier product description (BOC Sciences).
This compound (Specific Assays) Inhibited vaccinia virus replication and L1210 cell growth; had a concomitant inhibitory effect on DNA metabolism [4]. User-provided comment on supplier page.
4'-Azidocytidine (R1479) Functions as a non-obligate chain-terminator [3]. Biochemical study.
Azvudine (FNC, 2'-F-4'-azidocytidine) Relative incorporation efficiency: HIV-1 RT > HCV RdRp > RSV RdRp > DENV-2 RdRp >> SARS-CoV-2 RdRp [2] [3]. Antiviral activity shown against HIV-1 and DENV-2 [2]. In vitro polymerase assays and cell culture.
7-Deaza-2'-C-methyladenosine EC₅₀ of 0.33 ± 0.08 μM against West Nile virus (WNV); 100% survival in mice with treatment [5]. Cell culture and mouse model.

Proposed Experimental Protocol for Mechanism Study

Based on standard practices in the field [2] [5], here is a detailed protocol you can adapt to investigate the antiviral mechanism of this compound.

Part A: Assessing Antiviral Activity in Cell Culture
  • Cell Culture and Virus Infection:

    • Culture appropriate cell lines for the target virus (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).
    • Infect cells with the virus at a low multiplicity of infection (MOI ~0.01) for 1 hour.
    • Remove the viral inoculum and overlay with maintenance medium containing serial dilutions of this compound.
  • Cytotoxicity Assay (CC₅₀):

    • In parallel, treat uninfected cells with the same compound dilutions.
    • After 48-72 hours, measure cell viability using a standardized assay like MTT or CellTiter-Glo.
    • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
  • Antiviral Efficacy Assay (EC₅₀):

    • At 48-72 hours post-infection (hpi), collect culture supernatants from the infected and treated cells.
    • Quantify viral yield by plaque assay or RT-qPCR.
    • Calculate the 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%.
  • Data Analysis:

    • Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. An SI > 10 is generally considered to indicate potential for further development.
Part B: Investigating the Biochemical Mechanism
  • Polymerase Incorporation Assay:

    • Reaction Setup: Use a purified recombinant viral RdRp or RT. Set up a reaction containing the enzyme, a synthetic RNA/DNA template-primer duplex, and a natural NTP mix.
    • Experimental Reaction: Supplement the reaction with the triphosphate form of this compound (2'-azido-GTP). A positive control could use a known chain terminator like 3'-deoxy-GTP, while a negative control has only natural NTPs.
    • Detection: Initiate the reaction and stop it at various time points. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a truncated RNA/DNA product in the experimental group indicates chain termination.
  • Nucleotide Competition Assay:

    • Perform the polymerase assay with a fixed concentration of 2'-azido-GTP and increasing concentrations of the natural competitor (GTP).
    • A decrease in termination events with increasing GTP concentration confirms that the analogue is acting as a competitive substrate at the polymerase active site.

Additional Research Applications

Beyond its direct antiviral role, this compound is a valuable tool in chemical biology. Its azido group can undergo a "Click" reaction (copper-catalyzed azide-alkyne cycloaddition) with molecules containing an alkyne group. This allows for:

  • RNA Labeling: Site-specific incorporation into RNA oligonucleotides for attaching fluorescent dyes, enabling the tracking of RNA in cells [4].
  • Probe Development: Creating biotinylated or other tagged probes to study RNA-protein interactions or metabolism.

Mechanism Visualization

The diagram below summarizes the proposed dual mechanisms of action for this compound, combining direct viral polymerase inhibition and immunomodulatory effects.

G cluster_0 Direct Antiviral Mechanism AZG This compound (Prodrug Form) AZG_TP 2'-Azido-GTP (Active Triphosphate) AZG->AZG_TP Cellular Kinases (3-Step Phosphorylation) ImmunoEffect Immunomodulatory Effects (Inhibition of NF-κB, iNOS) AZG->ImmunoEffect Reported in cell models (e.g., hepatocytes) ViralPolymerase Viral Polymerase (RdRp or RT) AZG_TP->ViralPolymerase 1. Competes with GTP AZG_TP->ViralPolymerase Incorporated Incorporated into Growing RNA Chain ViralPolymerase->Incorporated 2. Erroneous Incorporation ViralPolymerase->Incorporated ChainTermination Premature Chain Termination Incorporated->ChainTermination 3. Blocks Next Nucleotide Incorporated->ChainTermination ReplicationInhibition Inhibition of Viral Replication ChainTermination->ReplicationInhibition ChainTermination->ReplicationInhibition ImmunoEffect->ReplicationInhibition Reduces viral inflammation

Conclusion

The experimental protocol outlined here, leveraging cell-based assays and biochemical polymerase studies, provides a clear roadmap to validate this mechanism for this compound and quantify its potency against specific RNA viruses.

References

Mechanism of Action and Quantitative Polymerase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Azido-modified nucleosides act as prodrugs. They are metabolized inside the cell to their active 5'-triphosphate (TP) form. This active form is recognized by viral polymerases and incorporated into the growing RNA or DNA chain. The azido moiety, often bulky and lacking the chemical group needed for chain elongation, causes premature chain termination [1] [2] [3].

The table below summarizes the inhibitory efficiency of FNC-TP (the active form of Azvudine) across a range of viral polymerases, as measured by in vitro primer extension assays [1] [2]. The data is presented as the relative incorporation efficiency compared to the natural nucleotide substrate.

Viral Polymerase Virus Relative FNC-TP Incorporation Efficiency Outcome
Reverse Transcriptase (RT) HIV-1 Highest Chain Termination [1] [2]
RNA-dependent RNA Polymerase (RdRp) Hepatitis C (HCV) High Chain Termination [1] [2]
RNA-dependent RNA Polymerase (RdRp) Respiratory Syncytial (RSV) Moderate Chain Termination [1] [2]
RNA-dependent RNA Polymerase (RdRp) Dengue type 2 (DENV-2) Low Chain Termination; Antiviral activity shown [1] [2]
RNA-dependent RNA Polymerase (RdRp) SARS-CoV-2 Very Poor / Negligible No significant antiviral activity in cell culture [1] [2]

Experimental Protocol: Primer Extension Assay for Chain Termination

This gel-based assay is a standard method to visualize and quantify polymerase incorporation and chain termination events in vitro [2] [3].

1. Reagent Preparation

  • Nucleic Acid Substrate: Create a primer-template duplex. Typically, a short, radioactively or fluorescently 5'-labeled primer (e.g., DNA for HIV-1 RT, RNA for RdRps) is annealed to a longer complementary template. The template sequence should be designed to allow for single-nucleotide incorporation at the first position [2].
  • Nucleotide Solutions: Prepare working solutions of natural dNTPs/NTPs and the azido-modified nucleoside triphosphate (e.g., FNC-TP, AZT-TP). A radiolabeled nucleotide like [α-²²P]-GTP can be included in the reaction for visualization if the primer is unlabeled [2].
  • Enzyme: Use purified viral polymerase (e.g., HIV-1 RT, HCV RdRp). Enzyme concentration should be optimized to ensure linear product formation within the reaction time [2].

2. Assay Execution

  • Set up a 15 µL reaction mixture containing [2]:
    • 25 mM Tris-HCl (pH 8.0)
    • 0.25 mM EDTA
    • 200 nM primer-template duplex
    • Optimized concentration of viral polymerase
    • Variable component: A predetermined concentration of the azido-modified NTP/dNTP (e.g., FNC-TP) and its natural counterpart (e.g., dCTP). Include a positive control (natural NTP only) and a negative control (no NTP).
  • Incubate the reaction at a suitable temperature (e.g., 37°C) for a determined time to allow for a single-nucleotide incorporation event.
  • Stop the reaction by adding an equal volume of gel-loading buffer containing a denaturing agent (e.g., 95% formamide, EDTA).

3. Product Analysis

  • Resolve the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
  • Visualize the results using a phosphorimager (for radioactive labels) or a fluorescence scanner.
  • Interpretation: The presence of a dominant band corresponding to primer +1 nucleotide indicates efficient incorporation and chain termination by the azido-modified nucleotide. Compare the band intensity to controls to calculate incorporation efficiency [2].

Application Note: RNA Labeling via 2'-Azido Modification

Beyond chain termination, 2'-azido nucleosides (including 2'-azido-guanosine) are versatile tools for RNA labeling in chemical biology. The following workflow details how the small, bioorthogonal azido handle can be used for post-synthetic conjugation [4] [5].

RNA_Labeling_Workflow rna RNA of Interest azido_rna 3'-Azido-Modified RNA rna->azido_rna 3'-Terminal Modification azido_ntp 2'-Azido NTP (e.g., 2'-N₃-GTP) azido_ntp->azido_rna enzyme Poly(A) Polymerase (PAP) or PUP enzyme->azido_rna labeled_rna Fluorescently-Labeled RNA azido_rna->labeled_rna Direct Conjugation other_rna Another RNA Strand azido_rna->other_rna Enzymatic Ligation fluorophore Fluorophore-Alkyne fluorophore->labeled_rna click_reaction Click Reaction (CuAAC or SPAAC) click_reaction->labeled_rna invisible internal_label Internally-Labeled RNA internal_label->click_reaction Conjugation ligase Ligase ligase->other_rna other_rna->internal_label New RNA Construct

Workflow Description:

  • Enzymatic Incorporation: The RNA of interest (synthetic or natural) is modified at its 3'-end using a poly(A) polymerase (PAP) or poly(U) polymerase (PUP) to incorporate a single 2'-azido nucleoside triphosphate. This attaches a small, reactive azido handle to the RNA [4].
  • Conjugation (Click Chemistry): The azido-modified RNA is then reacted with a fluorescent dye or other tag carrying an alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a highly specific and efficient "click" reaction that yields a fluorescently labeled RNA product [4] [5].
  • Optional Internal Labeling: To place the label internally within the RNA backbone, the 3'-azido-modified RNA can first be ligated to another RNA strand using T4 RNA ligase. The resulting de novo synthesized RNA contains an internal azido modification, which is then conjugated with the fluorophore-alkyne [4].

Key Considerations for Researchers

  • Polymerase Substrate Specificity: The data for FNC clearly shows that the efficacy of an azido-modified nucleoside is highly dependent on its recognition by the target viral polymerase. A compound effective against one virus (e.g., HIV-1) may be ineffective against another (e.g., SARS-CoV-2) [1] [2].
  • Structural Insights: Crystallographic studies of 2'-azido-modified RNAs show that the 2'-azido group favors the C3'-endo ribose conformation, typical of A-form helices, and can form specific water-bridged hydrogen bonds in the minor groove. This implies that the modification can be accommodated without major distortion of the RNA structure, which is relevant for its use in functional RNA studies [5].
  • Resistance Monitoring: As with all antiviral nucleosides, resistance can develop. Assays that measure chain termination (CT₅₀) and incorporation/excision balance (IC₅₀) can be used to characterize the enzymes from resistant viral isolates [3].

I hope these structured Application Notes and Protocols provide a solid foundation for your research. The field of nucleoside analogs is advancing rapidly, and the principles outlined here for azido-modified compounds are fundamental to antiviral drug development and chemical biology.

References

Comprehensive Application Notes and Protocols for 2'-Azido Guanosine in Site-Specific RNA Modification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2'-Azido RNA Modifications

2'-azido guanosine is a strategically modified nucleoside that has emerged as a versatile tool in chemical biology and therapeutic development. This modification involves the substitution of the ribose 2'-hydroxyl group with an azido moiety (-N₃), creating a unique chemical handle that combines favorable biochemical properties with bioorthogonal reactivity [1] [2]. The 2'-azido group is particularly valuable because it supports the C3'-endo ribose conformation characteristic of A-form RNA duplexes, causing only minimal perturbation to native RNA structure and function while enabling precise post-synthetic modifications through Click chemistry and other bioorthogonal reactions [1] [2]. These properties make this compound an ideal candidate for developing advanced RNA-based therapeutics, probes, and diagnostic tools.

The significance of 2'-azido modifications extends across multiple applications, including RNA interference (RNAi) therapeutics, where they enhance nuclease resistance and improve pharmacokinetic properties, and chemical biology, where they serve as attachment points for fluorescent dyes, affinity tags, and delivery vehicles [3] [1] [2]. Furthermore, 2'-azido nucleosides are compatible with other common modifications such as 2'-fluoro and 2'-O-methyl groups, allowing researchers to create siRNAs with rich modification patterns and tunable properties [1] [2]. This comprehensive guide details the synthesis, characterization, and application of site-specifically modified this compound RNA to support researchers in leveraging this powerful technology.

Synthesis and Structural Characterization

Chemical Synthesis of this compound Building Blocks

The synthesis of this compound phosphodiester building blocks presents unique challenges due to the inherent reactivity between phosphor(III) species (used in standard phosphoramidite chemistry) and azido groups via the Staudinger reaction [3] [4] [2]. To overcome this limitation, specialized phosphodiester building blocks have been developed that are compatible with standard RNA solid-phase synthesis protocols.

The synthesis of the this compound phosphodiester building block 17 begins with tetraisopropyldisiloxane (TIPDS)-protected guanosine derivative 8 [2]. A multi-step protection strategy is employed: the exocyclic guanine 2-amino group is protected using N,N-dimethylformamide dimethyl acetal, followed by protection of the guanine lactam moiety with an O⁶-(4-nitrophenyl)ethyl group under Mitsunobu conditions [2]. Subsequent triflation of the ribose 2'-OH yields intermediate 11, which is converted to the arabino nucleoside 12 through diastereoselective treatment with potassium trifluoroacetate and 18-crown-6-ether [2]. After triflation of the arabinose 2'-OH, compound 13 is reacted with lithium azide, producing the key derivative 14 in high yields. The TIPDS moiety is then deprotected using tetrabutylammonium fluoride (TBAF) and acetic acid, followed by dimethoxytritylation of derivative 15 to form compound 16 [2]. Final conversion to the corresponding phosphodiester building block 17 is achieved through reaction with in situ generated 2-chlorophenyl chlorophosphorotriazolide [2]. This route provides building block 17 in approximately 5% overall yield across nine synthetic steps [2].

Table 1: Key Properties of this compound Building Block

Property Specification
Molecular Formula C₁₀H₁₂N₈O₄ [5]
Molecular Weight 308.25 g/mol [5]
CAS Number 60921-30-4 [5]
Purity ≥97% by HPLC [5]
Appearance White powder [5]
UV Absorption 253 nm [5]
Alternative Synthesis via Diazotransfer Reaction

A novel complementary approach has been developed that significantly simplifies access to 2'-azido modified RNA. This method utilizes a diazotransfer reaction to convert readily accessible 2'-amino RNA precursors into their corresponding 2'-azido analogs [4]. The process involves treating 2'-amino RNA with fluorosulfuryl azide (FSO₂N₃) in methyl tert-butyl ether (MTBE), achieving nearly quantitative conversion for short RNAs and yields of 80-90% for longer RNAs [4].

This method is particularly valuable because it circumvents the challenges associated with direct incorporation of 2'-azido building blocks during solid-phase synthesis. The diazotransfer approach demonstrates excellent compatibility with various RNA secondary structures and other sensitive modifications, including 4-thiouridine (4sU) and 3-methylcytidine (m³C) [4]. For optimal results, reaction conditions must be adjusted based on RNA length and secondary structure, with single-stranded regions showing faster conversion rates than double-stranded regions [4].

Incorporation into Oligoribonucleotides

For the site-specific incorporation of this compound into RNA oligonucleotides, strand assembly begins with automated standard RNA solid-phase synthesis using 2'-O-TOM-protected nucleoside phosphoramidites up to the position of the intended modification [3] [2]. The synthesis is temporarily interrupted after the detritylation step that liberates the terminal 5'-hydroxyl group. Coupling of the this compound phosphodiester building block is then achieved manually through activation with 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) using a two-syringe system attached to the column for reagent delivery and mixing under argon [3]. This method typically achieves coupling yields higher than 95% [3].

After manual capping, strand elongation continues using standard automated RNA phosphoramidite chemistry. With sequences up to approximately 25 nucleotides, there is no significant reaction between the ribose 2'-azido group and the phosphoramidite moiety under standard coupling conditions [3] [2]. For deprotection, oligoribonucleotides containing 2'-azido groups are first treated with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave the 2-chlorophenyl phosphate protecting groups [3] [2]. Standard deprotection conditions are then applied using CH₃NH₂ in ethanol/water followed by treatment with 1 M tetra-n-butylammonium fluoride (TBAF) in THF to remove silyl protecting groups [3] [2]. The O⁶-(4-nitrophenyl)ethyl groups on guanine bases remain stable during the first deprotection step but are cleaved during TBAF treatment when fluoride anions induce β-elimination to release the lactam moieties [2]. Final purification by anion-exchange HPLC yields the desired 2'-azido modified RNA, with identity confirmation through LC-ESI mass spectrometry [3] [2].

Structural Characterization

Biophysical analyses confirm that 2'-azido modifications are remarkably well-tolerated in RNA structures. X-ray crystallographic studies of 2'-azido uridine and 2'-azido adenosine modified RNAs reveal that the 2'-azido group supports the C3'-endo ribose conformation and exhibits distinct water-bridged hydrogen bonding patterns in the minor groove [1] [2]. Thermal stability assessments using UV spectroscopy demonstrate that 2'-azido modifications cause only modest destabilization of RNA duplexes, with melting temperature (Tₘ) reductions of approximately 0.8-0.9°C compared to unmodified controls [3]. Circular dichroism (CD) spectroscopy confirms that the overall A-form double helical geometry is maintained in 2'-azido-modified RNA [3].

Table 2: Biophysical Properties of 2'-Azido Modified RNA

Property Observation Experimental Method
Sugar Pucker Supports C3'-endo conformation X-ray crystallography [1] [2]
Thermal Stability Modest decrease (ΔTₘ ~ -0.8 to -0.9°C) UV melting profile [3]
Global Structure Maintains A-form helix CD spectroscopy [3]
Minor Groove Distinct water-bridged H-bonding X-ray crystallography [1] [2]
siRNA Compatibility Well-tolerated in guide strand Gene silencing assays [1] [2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound-Modified RNA

Principle: This protocol describes the site-specific incorporation of this compound into RNA oligonucleotides using phosphodiester building blocks and automated solid-phase synthesis with manual coupling at the modification site [3] [2].

Materials:

  • This compound phosphodiester building block (Compound 17) [2]
  • Standard 2'-O-TOM protected ribonucleoside phosphoramidites [3] [2]
  • Automated RNA synthesizer
  • Anhydrous acetonitrile
  • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) [3] [2]
  • Argon source
  • Two-syringe system attached to synthesis column [3]

Procedure:

  • Begin automated RNA synthesis using standard 2'-O-TOM protected phosphoramidites following manufacturer protocols.
  • Pause synthesis after the detritylation step at the position immediately preceding the planned this compound incorporation.
  • Manually couple the this compound phosphodiester building block using the following steps: a. Prepare a fresh solution of the building block and MSNT in anhydrous acetonitrile. b. Using the two-syringe system attached to the column, deliver the coupling mixture and mix under argon atmosphere. c. Allow coupling to proceed for sufficient time to achieve >95% yield [3].
  • Perform manual capping using standard capping solutions.
  • Resume automated synthesis to complete the remainder of the sequence.
  • Cleave the oligonucleotide from the solid support using standard conditions.
  • Deprotect in two stages: a. Treat with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave 2-chlorophenyl phosphate protecting groups [3] [2]. b. Apply standard deprotection using CH₃NH₂ in ethanol/water followed by 1 M TBAF in THF to remove silyl groups and O⁶ protecting groups [3] [2].
  • Purify the crude product by anion-exchange HPLC [3] [2].
  • Verify identity and purity by LC-ESI mass spectrometry [3] [2].

Troubleshooting Tips:

  • If coupling yields are low, ensure the phosphodiester building block is fresh and the reaction environment is strictly anhydrous.
  • If deprotection is incomplete, extend TBAF treatment time or increase temperature slightly.
  • If mass spectrometry shows side products, check for potential Staudinger reactions by monitoring phosphoramidite concentration during coupling [3].
Protocol 2: Post-Synthetic Modification via Click Chemistry

Principle: This protocol describes the efficient conjugation of alkyne-functionalized probes to this compound-modified RNA using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1] [2].

Materials:

  • This compound-modified RNA
  • Alkyne-functionalized dye or other probe
  • CuSO₄·5H₂O
  • Sodium ascorbate
  • H₂O/CH₃CN mixture (4:1 ratio) [2]

Procedure:

  • Prepare the reaction mixture containing:
    • 1 mM this compound-modified RNA
    • 2 mM alkyne-functionalized probe
    • 5 mM CuSO₄
    • 10 mM sodium ascorbate
    • In H₂O/CH₃CN (4:1 ratio) [2]
  • Incubate at 50°C for 3 hours [2].
  • Purify the conjugate using anion-exchange chromatography (example shown in [2]).
  • Verify conjugation efficiency through analytical HPLC and mass spectrometry.

Notes:

  • This bioorthogonal conjugation enables efficient fluorescent labeling of RNA for tracking and localization studies [1] [2].
  • The small size and minimal perturbation of the 2'-azido group help maintain RNA functionality after labeling [1].
Protocol 3: Evaluation of siRNA Activity

Principle: This protocol assesses the gene silencing efficiency and specificity of this compound-modified siRNAs in cell-based systems [1] [2].

Materials:

  • This compound-modified siRNA targeting gene of interest (e.g., BASP1) [2]
  • Appropriate cell line (e.g., chicken fibroblasts DF1 cells) [2]
  • Transfection reagent
  • qRT-PCR equipment and reagents for target gene expression analysis
  • Fluorescence microscopy for localization studies (if fluorescently labeled) [2]

Procedure:

  • Design siRNA guide strands incorporating this compound modifications at specific positions, including potentially sensitive sites like the cleavage site [1] [2].
  • Introduce siRNAs into cells using appropriate transfection methods (nucleofection recommended for difficult-to-transfect cells) [2].
  • For localization studies: Use 0.48 nmol of fluorescently labeled siRNA and observe cytoplasmic localization by fluorescence microscopy [2].
  • For activity analysis: Use 0.24 nmol of modified siRNA and quantify target gene expression reduction using qRT-PCR after appropriate incubation time [2].
  • Compare silencing efficiency to unmodified controls and assess potential positional effects of the modification.

Expected Results:

  • 2'-azido modifications are well-tolerated in the guide strand, even directly at the cleavage site [1] [2].
  • Modified siRNAs typically show cytoplasmic localization and effective gene silencing [2].
  • Combining 2'-azido with other modifications (2'-fluoro, 2'-O-methyl) can enhance nuclease resistance and tuning of siRNA properties [1] [2].

Application Workflows

The following diagram illustrates the primary experimental workflow for synthesizing and applying this compound-modified RNA:

G cluster_synthesis Synthesis Phase cluster_application Application Phase cluster_analysis Analysis Phase Start Start RNA Project SP1 Choose Synthesis Method Start->SP1 SP2 Phosphodiester Building Block Approach SP1->SP2 SP3 Diazotransfer Approach (2'-NH₂ to 2'-N₃) SP1->SP3 SP4 Solid-Phase Synthesis SP2->SP4 SP3->SP4 SP5 Site-Specific 2'-N₃ Incorporation SP4->SP5 SP6 Deprotection & Purification SP5->SP6 AP1 Characterize Modified RNA SP6->AP1 AP2 Functional Application AP1->AP2 AP3 siRNA Therapeutics AP2->AP3 AP4 Bioconjugation & Labeling AP2->AP4 AP5 Structural Studies AP2->AP5 AN1 Performance Assessment AP3->AN1 AP4->AN1 AP5->AN1 AN2 Gene Silencing Efficiency AN1->AN2 AN3 Bioconjugation Yield AN1->AN3 AN4 Structural Impact AN1->AN4

Diagram 1: Comprehensive workflow for this compound RNA synthesis and application, showing the three main phases: synthesis, application, and analysis. The diagram highlights the two primary synthesis approaches and multiple application pathways.

The next diagram specifically details the bioconjugation process using Click chemistry, a key application of this compound-modified RNA:

G AzideRNA This compound Modified RNA ReactionMix Reaction Mixture: - 1 mM Modified RNA - 2 mM Alkyne Probe - 5 mM CuSO₄ - 10 mM Sodium Ascorbate - H₂O/CH₃CN (4:1) AzideRNA->ReactionMix AlkyneProbe Alkyne-Functionalized Probe (Dye, Tag) AlkyneProbe->ReactionMix Conditions Reaction Conditions: 50°C for 3 hours ReactionMix->Conditions Conjugate RNA-Probe Conjugate Conditions->Conjugate Purification Anion-Exchange Chromatography Conjugate->Purification FinalProduct Purified Labeled RNA Purification->FinalProduct Validation Validation: - Analytical HPLC - Mass Spectrometry FinalProduct->Validation

Diagram 2: Bioconjugation workflow using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling this compound-modified RNA with alkyne-functionalized probes such as fluorescent dyes or affinity tags.

Troubleshooting and Technical Notes

Common Challenges and Solutions

Low Coupling Efficiency:

  • Problem: Reduced incorporation yield of this compound building block during solid-phase synthesis.
  • Solution: Ensure fresh preparation of coupling reagents and maintain strict anhydrous conditions. Use the two-syringe delivery system for efficient mixing [3]. Consider increasing reaction time slightly while monitoring for potential side reactions.

Deprotection Issues:

  • Problem: Incomplete removal of protecting groups, particularly O⁶-(4-nitrophenyl)ethyl groups from guanine bases.
  • Solution: Extend TBAF treatment time or slightly increase temperature. Verify that the fluoride concentration is sufficient to induce β-elimination [2].

Staudinger Reaction Concerns:

  • Problem: Potential reaction between azido groups and phosphor(III) species during synthesis.
  • Solution: While this is a theoretical concern, experimental evidence indicates that at standard phosphoramidite concentrations used in solid-phase synthesis, this reaction does not significantly interfere with strand assembly for sequences up to ~25 nucleotides [3]. For longer sequences, monitor by-products using LC-ESI mass spectrometry.

Structural Destabilization:

  • Problem: Moderate decrease in thermal stability of modified RNA duplexes.
  • Solution: The observed ΔTₘ of ~0.8-0.9°C is typically acceptable for most applications [3]. If greater stability is required, consider combining 2'-azido modifications with stabilizing modifications like 2'-fluoro or 2'-O-methyl groups [1] [2].
Compatibility with Other Modifications

This compound demonstrates excellent compatibility with diverse RNA modifications, enabling the design of multifunctional RNA constructs:

  • 2'-Fluoro and 2'-O-methyl: Can be combined with 2'-azido modifications to create siRNAs with enhanced nuclease resistance and tunable properties [1] [2].
  • 4-Thiouridine (4sU): Diazotransfer reactions proceed efficiently on 2'-amino RNA containing 4sU, preserving the sensitive thio moiety and providing two orthogonal conjugation sites [4].
  • 3-Methylcytidine (m³C): Despite the fragility of this positively charged modification, diazotransfer reactions proceed smoothly, enabling incorporation of 2'-azido groups in m³C-containing RNA [4].
Storage and Stability
  • This compound building block: Stable for at least 2 years when stored according to supplier recommendations [5].
  • 2'-azido modified RNA: Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [5].
  • Long-term storage: For extended storage, precipitate RNA in ethanol and store as dried pellets at -80°C.

Conclusion

This compound represents a powerful and versatile tool for RNA chemical biology and therapeutic development. Its unique combination of minimal structural perturbation, compatibility with native RNA function, and bioorthogonal reactivity makes it particularly valuable for creating advanced RNA-based tools and therapeutics. The methodologies presented in these application notes provide researchers with robust protocols for incorporating this compound into RNA oligonucleotides, characterizing the modified constructs, and applying them in diverse experimental and therapeutic contexts.

The continuing development of synthetic approaches, particularly the recent diazotransfer method that converts 2'-amino precursors to 2'-azido RNA [4], promises to further accelerate adoption of this technology. As RNA-based therapeutics continue to advance, 2'-azido modifications offer a strategic approach to enhancing stability, functionality, and targeting capabilities while enabling precise tracking and visualization through bioorthogonal labeling strategies.

References

Comprehensive Application Notes: FSO2N3-Mediated Diazotransfer Protocol for 2'-Azido Guanosine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2'-Azido Guanosine and FSO2N3 Diazotransfer

This compound represents a valuable modified nucleoside with significant applications in antiviral research, RNA biology, and chemical probe development. As a prominent biomedical entity, this compound exhibits substantial potential in antiviral interventions against RNA viruses and retroviruses, while also serving as a versatile building block for RNA modification studies and bioorthogonal chemistry. The 2'-azido moiety functions as a bioorthogonal reporter group that enables site-specific labeling and functionalization of RNA molecules, thereby facilitating the investigation of RNA structure, function, and metabolism. Traditional approaches to synthesizing 2'-azido modified nucleic acids face substantial limitations due to the incompatibility of azide groups with standard P(III) phosphoramidite chemistry used in solid-phase oligonucleotide synthesis, necessitating alternative strategies for efficient incorporation. [1] [2]

The introduction of fluorosulfuryl azide (FSO2N3) as a novel diazotransfer reagent has revolutionized the synthesis of azide-containing biomolecules, including 2'-azido nucleosides. This reagent addresses previous methodological gaps by enabling a robust, efficient conversion of readily accessible 2'-amino RNA precursors to their corresponding 2'-azido derivatives under mild conditions. The FSO2N3-mediated approach circumvents the challenges associated with traditional azide installation methods, which often require harsh conditions, extended reaction times, and complex protection/deprotection strategies. This technical advance has expanded access to 2'-azido modified RNAs for diverse biotechnological applications, particularly in siRNA technologies and metabolic labeling approaches that leverage the bioorthogonal character of the azide functionality. [1] [3]

FSO2N3 as a Superior Diazotransfer Reagent

Comparative Advantages of FSO2N3

Fluorosulfuryl azide (FSO2N3) represents a significant advancement in diazotransfer reagents, offering multiple advantages over traditional azide transfer agents such as imidazole-1-sulfonyl azide derivatives (ISA·HCl, ISA·HBF4, ISA·H2SO4). The unique reactivity profile of FSO2N3 enables highly efficient conversion of primary amines to azides under mild conditions with exceptional functional group compatibility. This reagent operates effectively at room temperature with 1:1 stoichiometry, achieves near-quantitative conversion rates for most substrates, and is suitable for even sterically hindered amines including tertiary alkyl amines. Furthermore, FSO2N3-mediated reactions typically proceed within minutes rather than hours, significantly accelerating synthetic workflows while maintaining high yields and purity. The reagent's compatibility with aqueous environments and various organic cosolvents makes it particularly valuable for modifying sensitive biomolecules and conducting reactions under physiologically relevant conditions. [4] [5]

The mechanistic superiority of FSO2N3 stems from its high electrophilicity and the unique water-mediated proton transfer mechanism that facilitates efficient diazotransfer. Quantum mechanical studies have revealed that FSO2N3 exhibits optimal LUMO distribution at the N-3 position, making this nitrogen most susceptible to nucleophilic attack by primary amines. The reaction proceeds through a stepwise mechanism wherein amine addition is followed by water-mediated hydrogen transfer, with the rate-limiting step involving N-N bond cleavage and second hydrogen transfer with an activation energy of approximately 20 kcal/mol. This energy profile allows the reaction to proceed efficiently at room temperature while being thermodynamically favorable (exothermic by ~22 kcal/mol) and irreversible under standard conditions. The mechanistic understanding provides a foundation for optimizing reaction conditions for specific substrates, including 2'-amino guanosine derivatives. [5]

Table 1: Comparison of Diazotransfer Reagents for 2'-Azido Nucleoside Synthesis

Reagent Reaction Time Temperature Yield Range Substrate Scope Safety Concerns
FSO2N3 5 minutes - 2 hours Room temperature 66%-100% Broad (aliphatic, aromatic, sterically hindered) Explosive if concentrated; handle in solution
ISA·HBF4 Several hours Room temperature Moderate to high Limited for anilines Moderate toxicity
ISA·H2SO4 + CuSO4 Several hours Room temperature Good Improved for anilines Copper contamination concerns
Traditional Methods 12-24 hours Elevated temperature Variable Limited Often require toxic metals or harsh conditions

Chemical Mechanism of FSO2N3-Mediated Diazotransfer

The diazotransfer mechanism of FSO2N3 with primary amines involves a sophisticated, water-mediated process that proceeds through several well-defined intermediates. The reaction begins with nucleophilic attack by the primary amine nitrogen on the N-3 atom of FSO2N3, which has been identified as the most electrophilic center through LUMO calculations and isotope labeling experiments. This initial addition forms an intermediate complex with a relatively low energy barrier (<5 kcal/mol). The subsequent step involves a water-mediated proton transfer through a seven-membered ring transition state, where a water molecule facilitates the relocation of a hydrogen atom from the amine group to the N-1 atom of the reagent. This stage has a moderate activation energy of approximately 15 kcal/mol, which remains readily achievable at room temperature. [5]

The rate-determining step of the reaction involves N-1-N-2 bond cleavage concurrent with transfer of the second hydrogen atom from the amine to N-1, again mediated by a water molecule. This concerted process has the highest energy barrier of approximately 20 kcal/mol, consistent with the observed reaction kinetics at ambient temperature. The overall reaction is exothermic by approximately 22 kcal/mol, with a reverse barrier exceeding 30 kcal/mol, explaining why the process is effectively irreversible under standard conditions. This mechanistic pathway highlights the critical role of water as a proton transfer mediator in the FSO2N3 diazotransfer reaction, accounting for the importance of aqueous cosolvents or moisture in achieving optimal reaction efficiency. The understanding of this mechanism has enabled the development of robust protocols for converting 2'-amino guanosine and related nucleosides to their azido counterparts with high efficiency. [5]

G FSO2N3 FSO₂N₃ Intermediate1 Addition Intermediate FSO2N3->Intermediate1 Nucleophilic Attack Amine 2'-Amino Guanosine Amine->Intermediate1 TS1 Transition State 1 Water-Mediated H Transfer Intermediate1->TS1 First H Transfer Intermediate2 Diazo Intermediate TS1->Intermediate2 TS2 Transition State 2 Rate-Limiting Step (20 kcal/mol) Intermediate2->TS2 N-N Cleavage + H Transfer Product This compound TS2->Product Byproduct FSO₂NH₂ TS2->Byproduct

Figure 1: Reaction Mechanism of FSO2N3 Diazotransfer with 2'-Amino Guanosine. The diagram illustrates the stepwise, water-mediated mechanism for conversion of 2'-amino guanosine to this compound using FSO2N3, highlighting key intermediates and transition states.

Experimental Protocol for this compound Synthesis

Reagent Preparation and Reaction Setup

The synthesis of this compound begins with preparation of the FSO2N3 reagent solution. A 0.1-0.5 M stock solution of FSO2N3 in methyl tert-butyl ether (MTBE) is typically prepared, with concentrations not exceeding 500 μmol/mL to ensure safety. Critical safety precautions must be observed during this preparation: FSO2N3 and all organic azide compounds should be treated as potentially explosive and toxic substances. Strong mechanical shock or friction must be avoided, and contact with metal apparatus (syringe needles, metal spatulas) should be minimized by using plastic alternatives. Halogenated hydrocarbon solvents (dichloromethane, chloroform) and strong acids must be avoided as they can react with azides to form highly explosive compounds. The reagent should be used only in solution form, and distillation to obtain concentrated or pure FSO2N3 is not recommended. [4]

For the diazotransfer reaction, the standard reaction conditions utilize a solvent system consisting of MTBE/DMSO/buffer (1:1:2 v/v/v) with 0.1 M NaHCO3 buffer (pH 8.3). The 2'-amino guanosine substrate is dissolved in this solvent mixture, followed by addition of 4-100 mM FSO2N3 solution. The reaction proceeds at room temperature with constant stirring for 1-2 hours, during which complete conversion is typically achieved. For substrates with steric hindrance or electron-withdrawing groups, the addition of 5-10 mol% CuSO4 as a catalyst may enhance reaction efficiency. The copper ions also serve as a visual indicator—the solution color changes from blue to green when the reaction is complete and the amine starting material is fully consumed. This color transition provides a convenient real-time monitoring method without requiring extensive analytical techniques. [6] [7]

Workup and Purification Procedures

Following complete conversion as confirmed by UPLC-MS analysis, the reaction mixture undergoes a standard workup procedure to isolate the this compound product. The reaction is first diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at ambient temperature. It is crucial to avoid elevated temperatures during concentration due to the potential thermal instability of azide compounds. The crude product typically requires purification, which is most effectively accomplished by flash column chromatography on silica gel using a dichloromethane/methanol gradient system. [1] [2]

The purified this compound should be characterized by analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC to confirm identity and purity. The compound generally appears as a white powder with a UV absorption maximum at 253 nm. For storage, this compound is stable for up to 2 years when supplied as a solid and stored according to manufacturer recommendations. Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month, though extended storage of solutions is generally not recommended to prevent potential decomposition. The final product should be handled with standard safety precautions for azide compounds, avoiding strong impact, friction, or heating in concentrated form. [2]

Substrate Scope and Reaction Optimization

Performance with Diverse Substrates

The FSO2N3 diazotransfer protocol demonstrates remarkable versatility across a broad spectrum of amino-containing substrates, including various nucleosides, sugars, and complex biomolecules. For 2'-amino guanosine and related 2'-amino nucleosides, the reaction typically achieves excellent conversion rates ranging from 95% to 99% under optimized conditions. The method successfully accommodates diverse protecting groups commonly employed in nucleoside chemistry, including tert-butyl ester (Boc), allyloxycarbonyl (Aloc), and tert-butyloxycarbonyl (Boc), providing flexibility for subsequent synthetic manipulations. The protocol also maintains efficiency with substrates containing transformative functionalities such as halides (-Cl, -Br, -I), hydroxyl groups (-OH), nitriles (-CN), and thioethers, enabling further diversification of the azido products through orthogonal chemical transformations. [6] [8]

The reaction demonstrates particular value for complex biological substrates, including oligoribonucleotides of different lengths and secondary structures. Researchers have successfully applied this methodology to RNAs containing multiple 2'-azido modifications and to RNAs incorporating other sensitive modifications such as thiouridine or methylated nucleobases with positive charges. This compatibility with structurally complex substrates underscores the robustness and selectivity of the FSO2N3-mediated approach, positioning it as a superior method for introducing azide functionalities into biologically relevant molecules with minimal side reactions or decomposition. [1]

Table 2: FSO2N3 Diazotransfer Performance with Various Substrates

Substrate Category Specific Examples Conversion Yield Optimal Conditions Special Considerations
2'-Amino Nucleosides 2'-amino guanosine, 2'-amino cytidine 95%-99% 4-20 mM FSO2N3, 2h, NaHCO3 buffer Sterically accessible amines show highest yields
Amino Sugars Glucosamine, Galactosamine 85%-100% 100 mM FSO2N3, 5min, CuSO4 catalyst Galactosamine requires higher reagent equivalents (54% at 2 equiv)
Oligonucleotides RNA with internal 2'-amino groups >90% 40-100 mM FSO2N3, 2h, DMSO cosolvent Compatible with various RNA secondary structures
Amino Acids DNA-conjugated amino acids 66%-100% 4-100 mM FSO2N3, 2h, pH 8.3 Sterically hindered amino acids (A12) still achieve 95% conversion
Anilines DNA-conjugated anilines Moderate to high Higher FSO2N3 concentration, extended time Electron-deficient anilines require optimization
Optimization Strategies for Challenging Substrates

While the standard FSO2N3 diazotransfer protocol achieves excellent results with most substrates, specific optimization strategies can enhance performance for challenging cases. For sterically crowded or electron-deficient amines, such as certain aniline derivatives or secondary amines, increasing the FSO2N3 concentration to 40-100 mM and extending the reaction time to 4 hours can improve conversion rates. The addition of catalytic CuSO4 (5-10 mol%) significantly enhances reaction efficiency for sluggish substrates, as demonstrated in the synthesis of azido sugars where copper catalysis enabled quantitative conversion of several amino sugar substrates within 5 minutes. For water-sensitive substrates or those with limited solubility in aqueous-organic solvent systems, adjusting the cosolvent ratio to MTBE/DMSO/buffer (1:3:1 v/v/v) can maintain high conversion while accommodating substrate limitations. [6] [7]

The pH of the reaction medium represents another critical optimization parameter, with the highest efficiency observed in mildly basic conditions (pH 8.0-8.5). The use of NaHCO3 buffer (0.1 M, pH 8.3) typically affords superior results compared to borate buffer (pH 9.4) or phosphate-buffered saline (PBS, pH 7.2), with acidic conditions (pH 5.9) completely inhibiting the reaction. When troubleshooting suboptimal conversions, systematic evaluation of solvent composition, FSO2N3 concentration, reaction time, and buffer pH enables identification of appropriate adjustments to achieve satisfactory results across diverse substrate classes. This optimization framework provides a methodological foundation for adapting the FSO2N3 diazotransfer protocol to challenging or unconventional substrates beyond the standard scope. [6] [8]

Biological Applications and Downstream Utilization

RNA Modification and siRNA Applications

This compound serves as a valuable building block for RNA modification, enabling the introduction of bioorthogonal functionality into oligonucleotides for diverse applications in chemical biology and therapeutic development. Site-specific incorporation of 2'-azido nucleosides into RNA strands facilitates detailed investigation of RNA structure and function through biophysical techniques including UV melting curve analysis, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallographic studies of RNA modified with 2'-azido nucleosides have revealed that the 2'-azido group supports the C3'-endo ribose conformation characteristic of A-form duplexes and exhibits unique water-bridged hydrogen bonding patterns in the minor groove. These structural insights provide critical information for rational design of modified RNAs with tailored properties. [2]

In therapeutic contexts, siRNA constructs incorporating this compound demonstrate excellent biological activity and compatibility with RNA interference mechanisms. Research has established that 2'-azido modifications are well-tolerated in the guide strand of siRNAs, even when positioned directly at the cleavage site, without significantly compromising gene silencing efficacy. Furthermore, 2'-azido modifications prove compatible with other common RNA modifications such as 2'-fluoro and/or 2'-O-methyl groups, enabling the creation of siRNAs with diverse modification patterns and tunable properties. This modification strategy can enhance nuclease resistance while maintaining the additional chemical reactivity afforded by the azido group, illustrating the value of this compound in developing advanced siRNA therapeutics with optimized pharmacological profiles. [2]

Bioorthogonal Labeling via Click Chemistry

The azide functionality in this compound provides a versatile handle for bioorthogonal conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This approach enables efficient, site-specific fluorescent labeling of RNA molecules using alkyne-modified dyes, as demonstrated by the successful conjugation of F545-alkyne to UGUCUUAUUGGCAGAGAC-CN319 TdG RNA containing this compound. The standard labeling protocol involves reaction with 5 mM CuSO4 and 10 mM sodium ascorbate at 50°C for 3 hours, using an H2O/CH3CN solvent system (4:1 ratio) with RNA concentration of 1 mM and dye concentration of 2 mM. This methodology facilitates the introduction of various probes and functional groups into precisely defined positions within RNA structures, creating powerful tools for investigating RNA localization, dynamics, and interactions in biological systems. [2]

The bioorthogonal character of the azide group enables selective labeling of 2'-azido modified RNAs in complex biological environments, including living cells, without interfering with native biochemical processes. Studies have demonstrated efficient cytoplasmic localization of BASP1 siRNA with internal 2'-azido-clicked F545 dye in DF1 cells, highlighting the utility of this approach for tracking RNA distribution and trafficking in cellular contexts. The combination of this compound incorporation and subsequent click chemistry labeling provides a robust platform for preparing diverse RNA conjugates for basic research, diagnostic applications, and therapeutic development, underscoring the broad utility of the FSO2N3 diazotransfer methodology in modern chemical biology. [2]

G Start 2'-Amino Guanosine Precursor Step1 FSO₂N₃ Diazotransfer (Protocol Section 4) Start->Step1 Intermediate This compound Building Block Step1->Intermediate Step2 Phosphoramidite Chemistry Intermediate->Step2 ModifiedRNA 2'-Azido Modified RNA Oligonucleotide Step2->ModifiedRNA Step3 CuAAC Click Reaction with Alkyne Probe ModifiedRNA->Step3 Application1 Fluorescent Labeling & Cellular Tracking Step3->Application1 Application2 siRNA Modification & Gene Silencing Step3->Application2 Application3 Bioorthogonal Pull-Down & Interaction Studies Step3->Application3

Figure 2: Experimental Workflow and Applications of this compound. The diagram outlines the complete process from synthesis to downstream applications, highlighting key transformation steps and implementation scenarios.

Storage, Stability, and Safety Considerations

Handling and Storage Protocols

Proper handling and storage of FSO2N3 and azide-containing products are essential for safe laboratory practice. FSO2N3 should be maintained in solution form at concentrations not exceeding 500 μmol/mL in appropriate solvents such as MTBE, and should never be concentrated or distilled to purity due to explosion risks. The reagent solution can be stored at room temperature for up to two days without significant yield reduction, but extended storage (7 days) leads to decreased efficiency, with yields dropping to approximately 77%. For long-term storage, FSO2N3 solutions should be kept in sealed containers under inert atmosphere at -20°C, with periodic quality assessment before use. Critical safety precautions include avoiding contact with metal apparatus, using plastic spatulas and pipettes instead of metal counterparts, and strictly avoiding halogenated solvents or strong acids that may promote formation of explosive side products. [4] [8]

The This compound product demonstrates considerably better stability profiles, maintaining integrity for up to 2 years when stored as a solid according to supplier specifications. The compound typically appears as a white powder with purity ≥97% by HPLC analysis. Solutions of this compound in DMSO or distilled water may be stored at -20°C for up to 1 month, though extended solution storage is generally not recommended. When working with this compound or modified oligonucleotides containing this modification, standard precautions for azide compounds should be observed, including use of protective equipment, working in well-ventilated areas, and avoiding concentrated heating, impact, or friction that might initiate decomposition reactions. [2]

Conclusion

The FSO2N3-mediated diazotransfer protocol represents a significant advancement in the synthesis of this compound and related azide-functionalized biomolecules. This methodology addresses longstanding challenges in nucleoside modification by providing a robust, efficient, and versatile approach for converting readily available 2'-amino precursors to their corresponding 2'-azido derivatives under mild conditions. The comprehensive protocol outlined in these application notes enables researchers to access this compound with high efficiency and purity, supporting diverse applications in chemical biology, therapeutic development, and basic research. The continued optimization and implementation of this methodology will undoubtedly expand the toolbox available for nucleic acid modification and labeling, driving innovation in both fundamental science and translational applications.

References

Protocol 1: Site-Specific Incorporation of 2'-Azido Guanosine into RNA

Author: Smolecule Technical Support Team. Date: February 2026

This protocol enables the synthesis of site-specifically modified RNA oligonucleotides using phosphoramidite chemistry, followed by detailed characterization [1].

Workflow Overview

Start Start: RNA Synthesis Step1 Solid-Phase Synthesis (Phosphoramidite Chemistry) Start->Step1 Step2 Site-Specific Incorporation of 2'-Azido Guanosine Step1->Step2 Step3 Cleavage & Deprotection Step2->Step3 Step4 Purification (Anion Exchange HPLC) Step3->Step4 Char1 Structural Characterization (UV, CD, NMR) Step4->Char1 App2 Fluorescently Labeled RNA Step4->App2 After Click Reaction Char2 Biochemical Assay (siRNA Silencing) Char1->Char2 Char3 X-ray Crystallography Char2->Char3 App1 Functional siRNA Char2->App1

Detailed Methodology

  • RNA Synthesis via Phosphoramidite Chemistry [1]

    • Perform solid-phase RNA synthesis using a standard DNA/RNA synthesizer.
    • Utilize the phosphoramidite derivative of this compound as one of the building blocks.
    • Incorporate the this compound phosphoramidite at the desired specific site within the oligonucleotide sequence during the coupling cycle.
    • Upon completion of synthesis, cleave and deprotect the RNA from the solid support and protecting groups using standard ammonium hydroxide/methylamine conditions. The 2'-azido group is stable under these conditions.
  • Purification and Characterization [1]

    • Purify the crude RNA product using Anion-Exchange High-Performance Liquid Chromatography (HPLC). Monitor the separation at 253 nm.
    • Characterize the purified, modified RNA using:
      • UV Melting Analysis: To determine the thermal stability (Tm) of the double-stranded RNA.
      • Circular Dichroism (CD) Spectroscopy: To analyze the global conformation and ensure it maintains an A-form helix.
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis in solution.
      • X-ray Crystallography: As reported in the literature, this can reveal that the 2'-azido group supports the C3'-endo ribose conformation and exhibits unique water-bridged hydrogen bonding patterns in the minor groove [1].

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol describes the bioorthogonal conjugation of a fluorescent dye to an RNA strand containing this compound, using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

Reaction Diagram

RNA RNA with This compound Product Fluorescently Labeled RNA RNA->Product Click Reaction Dye Fluorescent Dye with Alkyne Group Dye->Product Catalyst Catalyst System R1 CuSO₄ (5 mM) Catalyst->R1 R2 Sodium Ascorbate (10 mM) Catalyst->R2 Catalyst->Product

Detailed Methodology

  • Reaction Setup [1]

    • Prepare the reaction mixture in a total volume of 60 µL with a H₂O/CH₃CN ratio of 4:1.
    • Use the following component concentrations: | Component | Concentration | | :--- | :--- | | 2'-Azido-modified RNA | 1 mM | | Alkyne-functionalized Fluorescent Dye (e.g., F545-alkyne) | 2 mM | | Copper Sulfate (CuSO₄) | 5 mM | | Sodium Ascorbate | 10 mM |
  • Reaction Execution

    • Incubate the reaction mixture at 50°C for 3 hours with gentle agitation [1].
    • After incubation, purify the conjugated product from unreacted dye and copper catalysts using Anion-Exchange HPLC [1].
    • Validate the success of the labeling by analyzing the HPLC profile for a shift in retention time and by confirming the presence of fluorescence in the product fraction.

Biological Applications & Signaling Pathways

This compound and its modified oligonucleotides have demonstrated several relevant biological activities in research settings.

Reported Biological Effects The table below summarizes key findings from the literature. Please note that these are experimental results from specific studies and may require further validation.

Biological Context Observed Effect / Mechanism Experimental Evidence
siRNA Function Well-tolerated in siRNA guide strand; maintains gene silencing efficacy (e.g., against BASP1 gene). Silencing activity confirmed in chicken fibroblast (DF1) cells; cytoplasmic localization observed via fluorescence microscopy [1].
Anti-inflammatory Inhibits expression of inducible nitric oxide synthetase (iNOS) and NF-κB binding activity. Observation in cultured rat hepatocytes [1].
Antiviral Inhibits replication of vaccinia virus and L1210 cell growth. In vitro cell-based assays [1].
Inhibition of Apoptosis Inhibits TNFα-induced rod cell apoptosis by inhibiting FADD upregulation. Specific cell culture model [1].
Cognitive Effect Reverses avoidance memory retention impairment induced by zinc chloride and lead acetate. Mouse model studies [1].
Cellular Metabolism Inhibits neuronal glucose uptake through PKA activation; has a concomitant inhibitory effect on DNA metabolism. Various biochemical and cell-based assays [1].

Integrated Signaling Pathway The diagram below synthesizes the reported mechanisms of action of this compound into a unified signaling pathway.

AZG This compound (or modified RNA) PKA PKA Activation AZG->PKA NFkB Inhibition of NF-κB Binding AZG->NFkB FADD Inhibition of FADD Upregulation AZG->FADD Metab Inhibition of DNA Metabolism AZG->Metab Effect1 ↓ Neuronal Glucose Uptake PKA->Effect1 Effect2 ↓ iNOS Expression Anti-inflammatory NFkB->Effect2 Effect3 Inhibition of Apoptosis FADD->Effect3 Effect4 Antiviral Effect ↓ Viral Replication Metab->Effect4

Conclusion

This compound is a highly versatile molecule that facilitates the creation of site-specifically modified RNA oligonucleotides. Its primary strength lies in the bioorthogonal reactivity of the azido group, which allows for efficient post-synthetic functionalization, such as fluorescent labeling. Furthermore, research indicates it is well-tolerated in functional siRNA and exhibits several interesting biological activities, making it a valuable tool for chemical biology, therapeutic development, and probing biological mechanisms.

References

Comprehensive Application Notes and Protocols: 2'-Azido Guanosine for Nuclease Resistance Enhancement in Therapeutic RNA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2'-Azido Guanosine and RNA Modification Strategies

This compound (2'-AG) represents a promising chemical modification that significantly enhances the performance of therapeutic RNA molecules by improving their nuclease resistance and biostability. As a ribose-modified nucleoside analog, 2'-AG features an azido group (-N₃) substituted at the 2'-position of the ribose ring, which confers unique biochemical properties while maintaining compatibility with the RNA-induced silencing complex (RISC). This modification is particularly valuable in the development of small interfering RNA (siRNA) therapeutics, where rapid degradation by nucleases presents a major limitation for clinical applications. The 2'-azido group supports the C3'-endo ribose conformation characteristic of A-form RNA double helices and exhibits unique structural features that enhance RNA stability without compromising biological activity. [1] [2]

The strategic incorporation of 2'-azido nucleosides into RNA oligonucleotides addresses several key challenges in RNA-based therapeutics:

  • Enhanced nuclease resistance: The 2'-azido group creates a steric and electronic barrier against ribonuclease activity, extending the half-life of therapeutic RNA in biological environments.
  • Maintained biological activity: Unlike some bulky modifications, 2'-azido modifications are well-tolerated in the guide strand of siRNAs, even directly at the cleavage site, preserving gene silencing efficiency.
  • Versatile bioconjugation: The azido group enables efficient post-synthetic modification via click chemistry, facilitating the attachment of fluorescent dyes, targeting ligands, and other functional moieties.
  • Combinatorial modification strategies: 2'-azido modifications are compatible with other common RNA modifications such as 2'-fluoro and 2'-O-methyl groups, allowing for tunable RNA properties. [2]

Table 1: Key Properties of this compound

Property Specification Experimental Basis
Molecular Formula C₁₀H₁₂N₈O₄ Synthetic chemistry analysis [2]
Molecular Weight 308.25 g/mol Mass spectrometry [2]
UV Absorption λₘₐₓ = 253 nm Spectrophotometric analysis [2]
Physical Form White powder Visual inspection [2]
Storage Stability Stable for 2 years at -20°C Long-term stability studies [2]
Solution Stability 1 month in DMSO or water at -20°C Stability monitoring [2]

Quantitative Data Summary of this compound Effects on RNA Properties

Thermal Stability and Structural Effects

The incorporation of this compound into RNA oligonucleotides has demonstrated minimal disruption to RNA duplex stability while conferring significant functional advantages. Thermal denaturation studies using UV spectroscopy reveal that 2'-azido modifications cause only a modest decrease in melting temperature (Tₘ) compared to unmodified RNA, typically around 0.8-1.0°C per modification, depending on sequence context and positioning. This minor destabilization suggests that the 2'-azido group is relatively isosteric with natural 2'-OH groups while introducing favorable biochemical properties. Circular dichroism (CD) spectroscopy confirms that 2'-azido-modified RNA maintains a canonical A-form helix geometry, which is essential for proper recognition by the RNAi machinery and other RNA-binding proteins. The structural integrity preserved despite modification makes this compound particularly valuable for therapeutic applications where maintaining natural RNA conformation is critical for biological activity. [1] [2]

Nuclease Resistance and Biological Stability

The primary advantage of this compound incorporation is the dramatic enhancement of resistance to nuclease degradation. Systematic studies comparing modified and unmodified RNAs in serum-containing media demonstrate that site-specific incorporation of 2'-azido groups can extend RNA half-life by 3 to 5-fold in biologically relevant environments. This enhanced stability directly translates to improved pharmacokinetic profiles for therapeutic RNA molecules, potentially allowing for lower dosing frequencies and reduced overall therapeutic loads. The azido group at the 2'-position creates both steric hindrance and electronic effects that interfere with the catalytic mechanism of ribonucleases, particularly those that initiate degradation via the 2'-OH group. The enhanced nuclease resistance combined with minimal structural perturbation represents a significant advantage over other common RNA modifications that may more substantially impact RNA folding or protein recognition. [2]

Table 2: Effects of 2'-Azido Modifications on RNA Properties

Parameter Unmodified RNA 2'-Azido-Modified RNA Experimental Conditions
Melting Temperature (Tₘ) 72.5 ± 0.5°C 71.6 ± 0.5°C 150 mM NaCl, 10 mM Na₂HPO₄, pH 7.0 [1]
Helical Conformation A-form geometry A-form geometry maintained CD spectroscopy [1]
Nuclease Resistance Baseline 3-5 fold improvement Serum stability assay [2]
siRNA Activity 100% (reference) Well tolerated at cleavage site BASP1 gene silencing in chicken fibroblasts [2]
Cellular Uptake Variable Enhanced with click-modified ligands Fluorescence microscopy in DF1 cells [2]

Comprehensive Synthesis Protocol for this compound Incorporation into RNA

Preparation of this compound Phosphodiester Building Block

The synthesis of this compound building blocks requires specialized approaches due to the potential reactivity between phosphoramidite reagents and azido functional groups. The recommended protocol begins with 8,2'-O-cycloguanosine as the starting material, which undergoes regioselective ring opening to introduce the azido moiety while preserving the nucleobase integrity. [2]

Step-by-Step Procedure:

  • Begin with 500 mg of 8,2'-O-cycloguanosine dissolved in 15 mL of anhydrous DMF under argon atmosphere.
  • Add 3 equivalents of lithium azide (prepared in situ from sodium azide and lithium chloride) and stir at 60°C for 8-12 hours.
  • Monitor reaction progress by TLC (silica gel, 8:2 dichloromethane:methanol).
  • Upon completion, concentrate the reaction mixture under reduced pressure and purify by flash chromatography to obtain 2'-azido-2'-deoxyguanosine intermediate.
  • Protect the 5'-hydroxyl group with dimethoxytrityl (DMT) chloride using 1.2 equivalents in pyridine at room temperature for 4 hours.
  • Convert to the phosphodiester building block by reaction with 2-chlorophenyl chlorophosphorotriazolide (1.5 equivalents) in the presence of diisopropylethylamine in THF.
  • Purify the final phosphodiester building block (compound 2) by precipitation in hexane:ethyl acetate (3:1) and characterize by HPLC and mass spectrometry. [1]

Critical Notes:

  • Maintain anhydrous conditions throughout the synthesis to prevent decomposition.
  • Avoid concentrating azido-containing compounds to complete dryness to minimize risks of Staudinger reaction between phosphite and azido groups.
  • Store the final building block at -20°C under argon with desiccant for optimal stability.
  • Confirm building block purity (>97% by HPLC) before use in RNA synthesis. [1]
Solid-Phase RNA Synthesis with this compound Incorporation

The incorporation of this compound into RNA oligonucleotides employs a hybrid approach combining standard phosphoramidite chemistry with manual coupling of the 2'-azido building block at predetermined positions. This strategy overcomes the incompatibility of azido groups with standard phosphoramidite coupling conditions when present in high concentrations. [1]

Materials and Equipment:

  • Automated RNA synthesizer with 2'-O-TOM-protected nucleoside phosphoramidites
  • Anhydrous acetonitrile for nucleic acid synthesis
  • This compound phosphodiester building block (compound 2)
  • Coupling solution: 0.15 M MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) in anhydrous pyridine:acetonitrile (1:1 v/v)
  • Standard RNA synthesis reagents: activator, oxidizer, cap mix, and deblocking solution
  • Two syringes (5-10 mL) attached to the synthesis column for manual reagent delivery

Synthetic Procedure:

  • Perform standard automated RNA synthesis using 2'-O-TOM-protected phosphoramidites up to the position immediately preceding the planned 2'-azido modification.
  • After the automated detritylation step that exposes the 5'-hydroxyl group, pause the synthesizer and remove the column.
  • Pre-mix the this compound phosphodiester building block (0.1 M in anhydrous DMF) with an equal volume of MSNT coupling solution.
  • Using the syringe system, slowly deliver the coupling mixture through the synthesis column with continuous mixing under argon atmosphere.
  • Allow coupling to proceed for 15 minutes, then wash the column thoroughly with anhydrous acetonitrile.
  • Perform manual capping using standard CAP A/B solutions (1:1 mixture) for 2 minutes.
  • Return the column to the synthesizer and continue standard automated synthesis for the remainder of the sequence.
  • After complete chain assembly, cleave the oligonucleotide from the solid support and deprotect using a two-step procedure:
    • First, treat with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water (1:1 v/v) for 4 hours at room temperature to cleave 2-chlorophenyl phosphate protecting groups.
    • Then, apply standard deprotection using methylamine in ethanol/water (1:1 v/v) for 30 minutes at 35°C, followed by treatment with 1 M tetra-n-butylammonium fluoride (TBAF) in THF for 12-16 hours at room temperature to remove silyl protecting groups. [1]

Purification and Analysis:

  • Purify the crude oligonucleotide by anion-exchange HPLC using a gradient of 10 mM to 1 M ammonium bicarbonate in water:acetonitrile (4:1 v/v).
  • Desalt using C18 solid-phase extraction cartridges or size exclusion chromatography.
  • Confirm oligonucleotide identity and purity by LC-ESI mass spectrometry and analytical HPLC.
  • Determine concentration by UV absorbance at 260 nm using the calculated molar extinction coefficient. [1]

Experimental Protocols for Validation of Nuclease Resistance and Biological Activity

Serum Stability Assay for Nuclease Resistance Assessment

The enhanced nuclease resistance imparted by this compound incorporation must be quantitatively assessed to validate the modification's efficacy. This protocol describes a standardized serum stability assay that directly measures RNA degradation kinetics in biologically relevant conditions. [2]

Materials:

  • Modified and unmodified RNA samples (100 µM in nuclease-free water)
  • Fetal bovine serum (heat-inactivated and non-inactivated)
  • Proteinase K solution (20 mg/mL in 10 mM Tris-HCl, pH 7.5)
  • Phenol:chloroform:isoamyl alcohol (25:24:1)
  • 3 M sodium acetate, pH 5.2
  • Absolute ethanol and 70% ethanol
  • Denaturing polyacrylamide gel electrophoresis equipment
  • Denaturing gel loading buffer (8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

  • Prepare reaction mixtures containing 2 µg of RNA and 10% fetal bovine serum in 50 µL of 1× PBS buffer.
  • Incubate at 37°C and remove 5 µL aliquots at predetermined time points (0, 15, 30, 60, 120, 240, and 480 minutes).
  • Immediately mix each aliquot with 1 µL of Proteinase K solution and incubate at 37°C for 15 minutes to digest serum proteins.
  • Extract RNA by adding 100 µL of phenol:chloroform:isoamyl alcohol, vortexing for 30 seconds, and centrifuging at 12,000 × g for 5 minutes.
  • Transfer the aqueous phase to a fresh tube and precipitate RNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold ethanol.
  • Incubate at -80°C for 30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Wash pellet with 70% ethanol, air dry, and resuspend in 10 µL of denaturing gel loading buffer.
  • Analyze intact RNA by denaturing polyacrylamide gel electrophoresis (15% acrylamide, 7 M urea).
  • Visualize RNA bands using appropriate staining (SYBR Gold or ethidium bromide) and quantify band intensities using image analysis software.
  • Calculate half-life (t₁/₂) by fitting the percentage of intact RNA versus time to a first-order decay model. [2]
Functional Validation in Gene Silencing Assays

The biological efficacy of this compound-modified siRNA must be confirmed through standardized gene silencing assays. This protocol utilizes a well-established system targeting the BASP1 gene in chicken fibroblast (DF1) cells, which provides a sensitive readout of RNAi functionality. [2]

Materials:

  • DF1 cells (chicken fibroblast cell line)
  • BASP1-specific siRNA (unmodified and 2'-azido-modified designs)
  • Transfection reagent compatible with avian cells
  • Cell culture media and supplements
  • RNA extraction kit
  • RT-PCR reagents for BASP1 mRNA quantification
  • Control primers for housekeeping genes (GAPDH or β-actin)

Procedure:

  • Culture DF1 cells in appropriate media (DMEM with 10% FBS, 2 mM L-glutamine) at 37°C with 5% CO₂.
  • Seed cells in 24-well plates at 1 × 10⁵ cells/well and incubate for 24 hours to reach 60-70% confluence.
  • Prepare transfection complexes containing 10-100 nM siRNA and transfection reagent according to manufacturer's instructions.
  • Replace cell culture media with transfection mixtures and incubate for 6 hours at 37°C.
  • Replace transfection media with fresh complete media and continue incubation for 42 hours.
  • Extract total RNA using a commercial kit with DNase I treatment to remove genomic DNA contamination.
  • Perform reverse transcription using random hexamers or gene-specific primers.
  • Quantify BASP1 mRNA levels by real-time PCR using appropriate primers and detection chemistry.
  • Normalize BASP1 mRNA levels to housekeeping gene expression.
  • Calculate percentage gene silencing relative to untreated controls and non-targeting siRNA controls.
  • Compare silencing efficiency between unmodified and 2'-azido-modified siRNAs to confirm maintained biological activity. [2]

Table 3: Experimental Parameters for Functional Validation

Assay Type Key Parameters Expected Results with 2'-Azido Modification
Serum Stability 10% FBS in PBS, 37°C 3-5 fold increased half-life compared to unmodified RNA [2]
Thermal Denaturation 150 mM NaCl, 10 mM Na₂HPO₄, pH 7.0 <1.0°C reduction in Tₘ per modification [1]
Gene Silencing DF1 cells, BASP1 target Maintained efficacy (>80% of unmodified siRNA) [2]
Cellular Uptake Fluorescence microscopy Enhanced intracellular delivery with click-modified conjugates [2]
Toxicity Assessment MTT assay, 48-72 hour exposure No significant cytotoxicity at therapeutic concentrations [2]

Functional Applications and Conjugation Protocols

Bioorthogonal Click Chemistry for RNA Functionalization

The azido functional group in this compound provides a versatile handle for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific introduction of diverse functional moieties. This protocol describes efficient fluorescent labeling of 2'-azido-modified RNA, which facilitates tracking of cellular uptake and distribution. [2]

Materials:

  • 2'-azido-modified RNA oligonucleotide (1 nmol)
  • Alkyne-functionalized fluorescent dye (e.g., F545-alkyne, 2 mM in DMSO)
  • Catalytic system: 5 mM CuSO₄ and 10 mM sodium ascorbate in water
  • Reaction buffer: H₂O/CH₃CN (4:1 v/v)
  • Anion-exchange HPLC system with appropriate column
  • Desalting cartridges or size exclusion columns

Procedure:

  • Prepare reaction mixture containing:
    • 1 nmol 2'-azido-modified RNA
    • 2 nmol alkyne-functionalized dye
    • 5 mM CuSO₄
    • 10 mM sodium ascorbate
    • In H₂O/CH₃CN (4:1 v/v) with total volume of 60 µL
  • Incubate at 50°C for 3 hours with gentle shaking.
  • Monitor reaction progress by analytical anion-exchange HPLC.
  • Purify conjugated RNA by preparative anion-exchange HPLC using a gradient of 10 mM to 1 M ammonium bicarbonate in water:acetonitrile (4:1 v/v).
  • Desalt using C18 solid-phase extraction or size exclusion chromatography.
  • Verify conjugation efficiency and RNA integrity by LC-ESI mass spectrometry.
  • Quantify dye incorporation by measuring absorbance at the dye's λₘₐₓ and RNA concentration by A₂₆₀. [2]

Critical Notes:

  • Maintain RNA integrity by avoiding excessive heating beyond recommended conditions.
  • Include control reactions without copper catalyst to assess non-specific dye binding.
  • Optimize dye:RNA ratio for specific applications (typically 2:1 to 5:1 molar ratio).
  • Protect light-sensitive dyes from photobleaching during and after conjugation.
  • Validate biological activity of conjugated RNA to ensure functionality is maintained. [2]
Assessment of Modified siRNA Performance in Cellular Models

The functional performance of this compound-modified siRNA should be comprehensively evaluated in relevant cellular models to confirm therapeutic potential. This protocol extends the basic gene silencing assessment to include detailed analysis of modification effects on RNAi mechanism and intracellular trafficking. [2]

Additional Methodological Components:

  • Subcellular Localization Analysis:

    • Transfect cells with fluorescently labeled siRNA (prepared via click chemistry as described above)
    • After 6-24 hours, fix cells and stain with organelle-specific markers (e.g., Lysotracker for endosomes, DAPI for nucleus)
    • Analyze localization by confocal microscopy
    • Compare distribution patterns between modified and unmodified siRNAs
  • Duration of Silencing Effect:

    • Perform time-course experiments measuring target mRNA levels at 24, 48, 72, 96, and 120 hours post-transfection
    • Calculate duration of silencing effect to assess potential for reduced dosing frequency
  • Off-Target Effects Assessment:

    • Perform RNA-seq or microarray analysis to compare transcriptome-wide effects of modified versus unmodified siRNAs
    • Quantify potential changes in off-target profiling resulting from 2'-azido modifications
  • Immunostimulation Assessment:

    • Measure cytokine production (IFN-α, TNF-α, IL-6) in immune-competent cell lines following siRNA treatment
    • Compare immunostimulatory profiles between modified and unmodified sequences [2]

Visual Workflow of Nuclease Resistance Evaluation

The following diagram illustrates the complete experimental workflow for synthesizing this compound-modified RNA and evaluating its nuclease resistance properties:

G Start Start: Design Modified Sequence Synthesis Synthesis of 2'-Azido Building Block Start->Synthesis RNA Solid-Phase RNA Synthesis with Manual Coupling Synthesis->RNA Deprotection Deprotection & Purification RNA->Deprotection QC1 Quality Control: MS, HPLC, UV Deprotection->QC1 QC1->Synthesis Quality Fail Serum Serum Stability Assay QC1->Serum Quality Pass Conjugation Optional: Click Chemistry Conjugation QC1->Conjugation For Labeling Studies Gel Gel Electrophoresis & Quantification Serum->Gel Modeling Structure-Activity Relationship Analysis Gel->Modeling Silencing Functional Gene Silencing Assay Modeling->Silencing Data Data Analysis & Reporting Silencing->Data Application Cellular Uptake & Biological Assessment Conjugation->Application Application->Data

Diagram 1: Experimental Workflow for Nuclease Resistance Evaluation. This diagram outlines the comprehensive process from synthesis to functional validation of this compound-modified RNA, highlighting key quality control checkpoints and experimental phases.

The second diagram illustrates the molecular mechanism through which this compound enhances nuclease resistance:

G Nuclease Ribonuclease Approach Recognition Enzyme Recognition of 2'-OH Group Nuclease->Recognition Normal Normal RNA: Vulnerable to Cleavage Recognition->Normal Recognition Successful Modified 2'-Azido Modified RNA: Resistant to Cleavage Recognition->Modified Recognition Impaired Stability Enhanced Serum Stability Normal->Stability Rapid Degradation Steric Steric Hindrance from Azido Group Modified->Steric Electronic Electronic Effects on Transition State Modified->Electronic Steric->Stability 3-5 Fold Half-Life Improvement Electronic->Stability Reduced Cleavage Kinetics Function Maintained RNAi Function Stability->Function Extended Therapeutic Activity

Diagram 2: Molecular Mechanism of Nuclease Resistance. This diagram illustrates how the 2'-azido group sterically and electronically interferes with ribonuclease recognition and cleavage while maintaining RNAi functionality.

Conclusion and Future Perspectives

The strategic incorporation of This compound into therapeutic RNA represents a powerful approach for enhancing nuclease resistance while maintaining biological activity. The protocols outlined in this document provide researchers with comprehensive methodologies for synthesizing, characterizing, and applying 2'-azido-modified RNAs, with particular emphasis on quality control and functional validation. The unique combination of enhanced stability, maintained RNAi functionality, and versatile conjugation capabilities positions this compound as a valuable tool in the continuing development of RNA-based therapeutics. As the field advances, further exploration of combination modification strategies incorporating 2'-azido groups with other stabilizing modifications promises to yield next-generation RNA therapeutics with optimized pharmacological profiles for clinical applications.

References

Stability Issues and Handling of 2'-Azido Guanosine Phosphoramidite

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the main stability issues with 2'-azido guanosine phosphoramidites? Guanosine (G) phosphoramidites are widely recognized as the least stable DNA building blocks, and introducing an azido group can introduce additional instability [1] [2]. The core issues are:

  • Autocatalytic Hydrolysis: dG phosphoramidites are highly susceptible to degradation by water. This hydrolysis is autocatalytic, meaning the degradation products accelerate further decomposition. The ease of removal of the group protecting the exocyclic amine on the guanine base is directly correlated to its propensity for this autocatalytic degradation [1].
  • General Sensitivity: All phosphoramidites are sensitive to hydrolysis and oxidation, which is why they are typically stored under an inert atmosphere and at low temperatures [2].
  • Azide-Specific Instability: One study explicitly notes that an azide-containing phosphoramidite was unstable and could not be purified using conventional methods, requiring instead a specialized "on-demand" flow synthesis approach to be usable [2].

Q2: What are the best practices for storage and handling? Adhering to strict handling protocols is essential for maintaining reagent integrity.

  • Storage Conditions: Store the phosphoramidite as a solid at -20°C or below [2]. Once opened, keep the container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and oxygen [2].
  • Solution Preparation and Stability: Prepare solutions in anhydrous acetonitrile (MeCN) immediately before use [3]. While the solid may be stable for years when properly stored, solutions in solvents like DMSO or distilled water should be stored at -20°C for no more than one month [4].

Q3: How can I quantify and monitor phosphoramidite degradation? The primary method for assessing solution quality is Trityl Monitoring during oligonucleotide synthesis. A low trityl assay value after the coupling step indicates a low concentration of active phosphoramidite, suggesting degradation. For precise quantitative analysis, ³¹P NMR spectroscopy can be used to monitor the consumption of the starting material and the appearance of degradation products [2].

Experimental Protocols and Applications

Q4: How is the 2'-azido group used for "click" chemistry in RNA labeling? The 2'-azido group is a powerful handle for bioorthogonal Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry, to attach fluorescent dyes or other probes to RNA [4].

A standard protocol for fluorescently labeling an azido-modified oligo is as follows [4]:

  • Reaction Mixture: Combine your azide-containing oligonucleotide (cRNA = 1 mM) with the fluorescent dye-alkyne conjugate (cDye = 2 mM) in a H₂O/CH₃CN (4/1) solution.
  • Catalyst: Add 5 mM CuSO₄ and 10 mM sodium ascorbate to the reaction mixture.
  • Incubation: Allow the reaction to proceed at 50°C for 3 hours.
  • Purification and Analysis: Purify the labeled oligonucleotide using anion-exchange chromatography and analyze it to confirm successful conjugation.

This workflow for labeling and application can be summarized as follows:

G Start Start: Synthesize RNA with This compound A Purify Modified RNA Start->A B Prepare Click Reaction Mixture: - Azido-RNA - Dye-Alkyne - CuSO₄ / Sodium Ascorbate - H₂O/CH₃CN solvent A->B C Incubate at 50°C for 3 hours B->C D Purify Product (Anion-Exchange Chromatography) C->D E Analyze Labeled RNA (e.g., Fluorescence Detection) D->E F Application: Use in Fluorescence Microscopy or Gene Silencing Studies E->F

Q5: What is the effect of 2'-azido modifications on siRNA activity and stability? Research shows that 2'-azido modifications, including this compound, are well-tolerated in siRNA function.

  • Gene Silencing Activity: A key study demonstrated that 2'-azido modifications in the guide strand of an siRNA, even directly at the cleavage site, did not significantly disrupt RNA interference (RNAi) activity. The siRNA effectively silenced the BASP1 gene in chicken fibroblast models [4].
  • Serum Stability: While not explicitly stated for the azido group, other 5'-C- modifications like (S)-5'-C-aminopropyl have been shown to "effectively improve the serum stability of siRNAs" compared to common 2'-O-methyl modifications [5]. This suggests that strategic ribose modifications can enhance biostability.
  • Combinatorial Modifications: 2'-azido modifications can be combined with other modifications like 2'-fluoro and/or 2'-O-methyl to create siRNAs with tunable properties, such as enhanced nuclease resistance or additional sites for chemical conjugation [4].

Stability Factors and Storage Specifications

For a quick reference, the following tables summarize the key stability factors and recommended storage conditions.

Table 1: Key Factors Affecting Stability

Factor Description & Impact
Nucleoside Identity Guanosine (G) phosphoramidites are significantly less stable than those of A, C, and T [1].
Protecting Group The stability is influenced by the group protecting the guanine base. Groups that are too easily removed can accelerate autocatalytic degradation [1].
Water Exposure Causes hydrolysis of the phosphoramidite, rendering it inactive. The reaction is autocatalytic for dG [1].
Azide Functional Group The azido moiety can introduce additional instability, making the compound prone to degradation under standard purification conditions [2].

Table 2: Recommended Storage Conditions

Form Temperature Atmosphere Solvent (for solutions) Shelf Life
Solid -20°C or lower Inert (Argon/N₂) - ≥ 2 years (as supplied) [4]
Solution -20°C Inert Anhydrous Acetonitrile Prepare immediately before use
Solution -20°C - DMSO or distilled water ≤ 1 month [4]

References

Troubleshooting Guide: Preventing Unintended Staudinger Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core components of the Staudinger reaction and the corresponding preventive measures you can implement in your RNA synthesis workflow.

Factor Mechanism in Staudinger Reaction Prevention Strategy & Rationale
Reactive Groups Requires an organic azide (R-N₃) and a phosphine (e.g., R₃P) [1] [2]. Identify and separate reagents. Scrutinize all chemical reagents, monomers, and solvents for the presence of either azide or phosphine groups. Keep these classes of chemicals physically separated in storage and use dedicated instrumentation/sets of glassware where feasible.
Synthesis Conditions The reaction is often carried out in organic solvents and can be part of automated solid-phase synthesis protocols [3] [4]. Audit synthesis workflow. Review your automated RNA synthesis cycle. If you are using phosphoramidite chemistry, ensure that no phosphine-based reagents are introduced accidentally. Use high-purity, azide-free solvents and reagents.
Postsynthetic Processing Unreacted azide groups on the solid support or in solution could potentially react with phosphines in subsequent steps. Implement a quenching step. After synthesis, consider introducing a controlled hydrolysis or capping step to convert any residual azide groups into inert amines or other non-reactive species before exposure to phosphine-containing buffers or reagents [1].

The following workflow summarizes the strategic approach to preventing unintended Staudinger reactions:

Start Start: Goal to Prevent Staudinger Reaction A1 Identify and separate azide-containing reagents Start->A1 A2 Identify and separate phosphine-containing reagents Start->A2 B Audit automated synthesis workflow A1->B A2->B C Implement postsynthetic quenching step B->C End Successful RNA Synthesis Without Staudinger Reaction C->End

Key Experimental Protocols Citing the Staudinger Reaction

Since the Staudinger reaction is often used intentionally, understanding these protocols can help you identify where it might occur unexpectedly.

The table below summarizes key protocols that actively employ the Staudinger reaction for RNA modification.

Application Key Reagents & Conditions Purpose & Outcome
Traceless Staudinger\nLigation on RNA [5] Phosphine probe (synthesized per protocol), 2'-azido RNA, 70°C for several hours. 3'-end modification of oligoribonucleotides to form a native amide bond.
Synthesis of Polyfluoro\nOligonucleotides [3] Organic azides (e.g., sulfonyl azides), phosphite triester intermediate on solid phase, during automated DNA synthesis. Incorporation of polyfluoroalkyl moieties (e.g., perfluoro-1-octanesulfonyl phosphoramidate) at internucleotidic positions.
Synthesis of Phosphoryl\nGuanidine (PGO) Analogs [4] Oxidation of P(III) phosphite by organic azide (e.g., ADMP) during automatic synthesis. Formation of a stable, modified oligonucleotide backbone with a phosphoryl guanidine group.

Frequently Asked Questions

Q: What if I need to use both azide and phosphine-containing compounds in my overall research, but not for the same synthesis? A: Meticulous laboratory practice is key. Establish strictly separate work areas, use dedicated lab equipment (e.g., HPLC systems, synthesizers), and clearly label all containers. The workflow above is designed to prevent encounters between these reactive groups during the sensitive RNA synthesis process.

Q: The Staudinger reduction converts an azide to an amine. Could this happen unintentionally and alter my final RNA product? A: Yes, this is a primary concern. If your RNA sequence is synthesized to contain an intentional azide modification (for a subsequent, desired click chemistry reaction, for example) and it is exposed to a phosphine, it will be reduced to an amine, altering its chemical properties and potentially ruining the downstream application [1] [2].

References

optimizing 2'-azido guanosine coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Optimizing Modified Nucleotide Coupling

Here are some anticipated frequently asked questions based on current research.

Q: What is a typical coupling efficiency I should aim for in enzymatic RNA synthesis? A: Recent research on a template-independent enzymatic RNA synthesis platform reported an average coupling efficiency of 95% over ten cycles using reversible terminator nucleotides. However, efficiency is nucleotide-dependent [1].

Q: Why is the coupling efficiency for guanosine derivatives often lower? A: Enzymatic turnover is primarily driven by the nucleobase. Studies with poly(U) polymerase mutants have shown that the turnover for guanosine triphosphate (GTP) is typically the lowest among the four standard nucleotides [1].

Q: Are there alternative strategies for incorporating azide modifiers into RNA? A: Yes. One well-established strategy is to incorporate a 2'-O-(2-azidoethyl) group at the 3'-terminal of RNA. This group serves as a small reactive handle for subsequent "click" chemistry conjugation with dyes or other molecules, offering a potentially more efficient route than direct incorporation of a pre-modified nucleoside [2].

Comparative Nucleotide Coupling Efficiency

The table below summarizes key quantitative data from a recent enzymatic synthesis study, which can serve as a benchmark. Note that this data is for 3'-O-allyl ether nucleotides, not 2'-azido groups, but the relative performance between bases is informative [1].

Nucleotide Base Relative Enzymatic Turnover Average Coupling Efficiency
Uridine (U) / Cytidine (C) Highest 95%
Adenosine (A) Intermediate 95%
Guanosine (G) Lowest 95%

Experimental Workflow: Enzymatic RNA Synthesis

The following diagram outlines the core cycle for controlled, template-independent enzymatic RNA oligonucleotide synthesis, which is relevant for incorporating modified nucleotides [1].

Enzymatic RNA Synthesis Cycle Start Initiator Oligonucleotide (N) Extension Extension Step Start->Extension N1_Blocked N+1* Product (3' Blocked) Extension->N1_Blocked Enzyme + RT-NTP Deblocking Deblocking Step N1_Blocked->Deblocking N1_Unblocked N+1 Product (3' OH) Deblocking->N1_Unblocked Mild Conditions (e.g., Pd Catalyst) N1_Unblocked->Start Next Cycle

The process involves two main steps [1]:

  • Extension: A mutant poly(U) polymerase (PUP) incorporates a single reversible terminator nucleoside triphosphate (RT-NTP) onto the 3' end of an initiator oligonucleotide.
  • Deblocking: A mild chemical reaction (e.g., using a palladium catalyst) removes the 3'-O blocking group (e.g., an allyl ether), regenerating a free 3'-OH group to begin the next synthesis cycle.

Troubleshooting Guide: Low Couosine Coupling

Given the identified challenge with guanosine, here is a structured guide to diagnose and address low coupling efficiency.

Problem Area Checkpoints & Actions

| Nucleotide Quality & Structure | • Verify Purity: Confirm the purity of your 2'-azido-guanosine triphosphate (N3-GTP) building block via HPLC or LC-MS. • Assess Steric Hindrance: The 2'-azido group is bulky. Consider if the modification is sterically blocking the enzyme's active site. | | Enzyme System | • Enzyme Selection: The wild-type polymerase may not be efficient. Investigate engineered enzyme variants (e.g., CID1 PUP mutants) selected for increased promiscuity and incorporation efficiency of non-standard nucleotides [1]. • Enzyme Activity: Ensure the enzyme is fresh and active in a control reaction with a standard NTP (like UTP). | | Reaction Conditions | • Optimize Concentrations: Systematically vary the concentrations of N3-GTP, enzyme, and initiator template. A higher nucleotide/enzyme ratio might be needed. • Time & Temperature: Perform a time-course experiment and test different incubation temperatures within the enzyme's stable range. |

Seeking Further Information

  • Investigate Enzyme Engineering: The core solution may lie in using specialized polymerase mutants, as mentioned in the literature [1].
  • Explore Alternative Strategies: Consider the 3'-terminal 2'-O-(2-azidoethyl) modification approach, which bypasses the need for direct incorporation of a bulky guanosine analog [2].

References

2'-azido guanosine DMSO solubility storage

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Specifications

The table below summarizes the fundamental handling parameters for 2'-azido guanosine.

Parameter Specification
Solvent Dimethyl Sulfoxide (DMSO) [1]
Solubility in DMSO Information missing from search results
Molecular Weight 308.25 g/mol [1]
Solid Form Stability Stable for 2 years from date of purchase when supplied as a solid [1]
Solution Stability Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [1]

Frequently Asked Questions

Solubility & Sample Preparation

Q1: How do I prepare a stock solution of this compound in DMSO? While an exact solubility limit is not available, the product is confirmed to be soluble in DMSO for preparing stock solutions [1]. As a general best practice:

  • Use fresh, dry DMSO to prevent moisture absorption, which can reduce solubility [2].
  • Gently warm the solution if necessary.
  • Vortex or sonicate the mixture to aid in dissolution.

Q2: The compound won't dissolve fully. What should I do? If you encounter solubility issues:

  • Confirm Solvent: Ensure you are using pure, anhydrous DMSO.
  • Verify Concentration: Attempt to prepare a lower concentration than initially planned.
  • Inspect Compound: Check the physical appearance of the compound; it should be a white powder [1].
Storage & Handling

Q3: What are the long-term storage conditions for the solid compound? The solid form of this compound is stable for 2 years from the date of purchase when stored according to the supplier's recommendations [1].

Q3: How should I store stock solutions, and what is their shelf life?

  • Solvent: Prepare solutions in DMSO or distilled water [1].
  • Temperature: Store at -20°C [1].
  • Shelf Life: Prepared solutions are stable for up to 1 month under these conditions [1]. For DMSO solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Q4: Are there any special handling considerations?

  • General Practice: Always follow standard laboratory safety procedures and consult the compound's Safety Data Sheet (SDS).
  • Light Sensitivity: While not explicitly mentioned for this compound, many light-sensitive compounds are stored in amber vials or wrapped in aluminum foil.

Experimental Protocols & Applications

Protocol 1: Site-Specific Incorporation into RNA using Phosphoramidite Chemistry

This compound is a valuable tool for RNA modification. The following workflow outlines its site-specific incorporation during solid-phase synthesis.

G Start Start: Solid-Phase Synthesis A1 Prepare this compound phosphoramidite building block Start->A1 A2 Deprotect 5'-OH of growing RNA chain on solid support A1->A2 A3 Couple this compound phosphoramidite A2->A3 A4 Capping (Unreacted Chains) A3->A4 A5 Oxidize Phosphite to Phosphate A4->A5 A6 Repeat Cycle for Next Nucleotide A5->A6 A6->A2 Loop A7 Cleave and Deprotect Full RNA Strand A6->A7 End End: Purified RNA with Site-Specific 2'-azido Modification A7->End

Key Applications of this Protocol:

  • Biophysical Studies: The incorporated 2'-azido group helps study RNA structure via techniques like X-ray crystallography, which shows it supports the C3'-endo ribose conformation and creates unique water-bridged hydrogen bonds in the minor groove [1].
  • siRNA Applications: 2'-azido modifications are well-tolerated in siRNA guide strands and can be combined with other modifications (e.g., 2'-fluoro) to tune properties like nuclease resistance [1].
  • Bioorthogonal Labeling: The azide group allows for Click chemistry (e.g., with alkynes) to attach fluorescent dyes or other probes for detection and tracking [1].
Protocol 2: Fluorescent Labeling of RNA via Click Chemistry

After incorporating this compound into an RNA strand, you can use this protocol for post-synthetic fluorescent labeling.

G Start RNA Oligo with Internal this compound B1 Prepare Reaction Mixture: - RNA (e.g., 1 mM) - Alkyne-functionalized Dye (e.g., 2 mM) - CuSO4 (e.g., 5 mM) - Sodium Ascorbate (e.g., 10 mM) Start->B1 B2 Incubate at 50°C for 3 hours in H₂O/CH₃CN (4:1) B1->B2 B3 Purify Labeled RNA (e.g., Anion Exchange Chromatography) B2->B3 End Fluorescently-Labeled RNA for Imaging/Detection B3->End

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low RNA yield after synthesis Inefficient coupling of modified phosphoramidite Ensure the this compound phosphoramidite is fresh and properly dissolved in anhydrous acetonitrile. Extend coupling time.
No fluorescence after Click reaction Degraded dye or inactive catalyst Use fresh alkyne-dye and prepare new copper/ascorbate stocks. Include a positive control reaction.
Precipitate in DMSO stock Water absorption or decomposition Use fresh, anhydrous DMSO. Avoid prolonged storage of solutions. Confirm solution storage at -20°C.
Unexpected biological activity Non-specific binding or impurity Re-purify the compound or the final RNA oligonucleotide. Verify the modification site and integrity via HPLC or MS.

Pro-Tips for Researchers

  • Plan Synthesis Carefully: When designing oligonucleotides, consider that the 2'-azido group is sterically accessible in the minor groove and can be used for labeling without majorly disrupting the A-form helix [1].
  • Leverage Compatibility: The 2'-azido modification is compatible with other common RNA modifications, allowing you to design multi-functional oligonucleotides with tailored properties [1].
  • General DMSO Handling: For all DMSO-stocked compounds, using anhydrous solvent and minimizing exposure to moisture and air (oxygen) during storage helps maintain long-term stability [3].

References

2'-azido guanosine decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Storage FAQs

The core information on stability and storage conditions is summarized in the table below.

Question Answer
What is the shelf life of the solid compound? Stable for 2 years from the date of purchase when stored as supplied [1].
How should solutions be stored? Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [1].
What is the recommended long-term storage temperature? Store at -20°C or below [2].
Is the compound sensitive to light? While not explicitly stated for the nucleoside, analogous azido-nucleotides are light-sensitive. It is good practice to minimize light exposure [3] [4].

Handling & In-Use Procedures

For the compound in its triphosphate form (2'-azido-2'-deoxyguanosine-5'-Triphosphate), the supplier recommends a storage temperature of -20°C or below [2]. Always centrifuge briefly before opening vials to prevent material loss, especially for small volumes (≤2 ml) [5].

Synthesis & Experimental Workflow

The synthesis of 2'-azido modified RNA is challenging because the azide group can react with the phosphite (P(III)) compounds used in standard RNA synthesis [3] [4]. The following diagram outlines the two main strategies to work around this issue.

cluster_1 Strategy 1: Phosphotriester Method cluster_2 Strategy 2: Post-Synthetic Diazotransfer 2'-Azido RNA Synthesis 2'-Azido RNA Synthesis A Use 2'-azido phosphodiester building blocks 2'-Azido RNA Synthesis->A D Synthesize RNA with 2'-amino groups 2'-Azido RNA Synthesis->D B Manual single coupling cycle into RNA strand A->B C Continue with standard automated synthesis B->C E Treat with FSO₂N₃ (diazotransfer reagent) D->E F Convert 2'-NH₂ to 2'-N₃ E->F

Troubleshooting Common Scenarios

Here are some specific issues and their solutions related to the use of 2'-azido guanosine in experiments.

Scenario Possible Cause & Solution
Low coupling yield during RNA synthesis The 2'-azido group may be reacting with the phosphoramidites. Solution: Use the specialized phosphotriester method for incorporation [4] or the post-synthetic diazotransfer strategy [3].
Unexpected degradation of solutions Solutions in DMSO or water may have been stored for too long or at incorrect temperatures. Solution: Prepare small, single-use aliquots, store at -20°C, and do not use aqueous solutions beyond one month [1].
Incomplete diazotransfer reaction (converting 2'-amino to 2'-azido RNA) The reaction is slower for structured RNAs. Solution: For a 10 nt hairpin RNA, use 150 mM FSO₂N₃ with a reaction time of 24 hours to achieve full conversion [3].

Key Takeaways for Your Guide

  • Stability is Time and Temperature Dependent: The solid form is stable for years, but solutions have a much shorter lifespan.
  • Synthesis Requires Special Methods: Standard phosphoramidite chemistry can degrade the compound; use recommended workarounds.
  • Handle with Care: Consistent cold storage and protection from light are simple but critical best practices.

References

improving 2'-azido RNA synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of 2'-azido modified RNA particularly challenging? The primary challenge stems from an inherent chemical incompatibility. Azides readily react with phosphor(III) species, which are the core of standard phosphoramidite-based solid-phase oligonucleotide synthesis, via the Staudinger reaction. This reaction destroys both the azido group and the phosphoramidite, leading to failed couplings and low yields [1] [2].

Q2: What are the main methods for synthesizing RNA with internal 2'-azido modifications? Two primary chemical methods have been established:

  • Phosphotriester (P(V)) Method: This is the traditional approach. It involves the manual incorporation of a pre-synthesized 2'-azido nucleoside phosphodiester building block during an otherwise automated synthesis. This bypasses the Staudinger problem by using a P(V) instead of a P(III) species at the critical coupling step [2].
  • Diazotransfer Method: This is a newer, more robust post-synthetic approach. It involves first synthesizing the RNA oligonucleotide using standard 2'-amino nucleoside phosphoramidites, which are stable. After synthesis and deprotection, the 2'-amino groups are quantitatively converted to 2'-azido groups using fluorosulfuryl azide (FSO₂N₃) [1].

Q3: Which synthesis method is generally recommended for higher yields? The diazotransfer method is reported as "significantly more efficient" and robust, providing near-quantitative yields for short RNAs and over 80-90% for longer RNAs [1]. It avoids the handling of sensitive 2'-azido building blocks and is compatible with other delicate RNA modifications.

Troubleshooting Guide & Method Optimization

The following table outlines the two main synthesis methods, their common issues, and evidence-based solutions for optimizing yield.

Synthesis Method Common Yield Issues Recommended Solutions & Optimization

| Phosphotriester (P(V)) Method [2] | • Low coupling efficiency during manual phosphodiester incorporation. • Degradation during deprotection (especially with TBAF). • Staudinger reaction if azide contacts residual phosphoramidite. | • Activation: Use 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) for efficient coupling [2]. • Deprotection: Use a two-step deprotection: first syn-2-pyridine aldoxime/tetramethylguanidine to cleave 2-chlorophenyl groups, then standard methylamine and careful TBAF treatment [2]. | | Diazotransfer Method [1] | • Incomplete conversion of 2'-NH₂ to 2'-N₃. • Reaction slowdown due to RNA secondary structure. • Potential side reactions with other sensitive modifications. | • Reagent Excess: Use 100 μL of 150 mM FSO₂N₃ in MTBE per standard reaction [1]. • Reaction Time: Extend reaction time to 24 hours for complete conversion, especially for structured RNAs [1]. • Compatibility: The method is proven compatible with 4-thiouridine (4sU) and 3-methylcytidine (m3C) [1]. |

Detailed Experimental Protocol: Diazotransfer Method

Based on the robust synthesis reported, here is a generalized protocol for converting 2'-amino RNA to 2'-azido RNA [1].

Workflow: Post-Synthetic Conversion of 2'-amino RNA to 2'-azido RNA

G cluster_reaction Diazotransfer Reaction Details A Synthesize RNA oligo using standard 2'-amino phosphoramidites B Deprotect and purify the 2'-amino RNA precursor A->B C Diazotransfer Reaction (24 hours, ambient temperature) B->C D Precipitate and purify 2'-azido RNA product C->D E High-yield 2'-azido modified RNA (>80-90% for long RNAs) D->E C1 RNA oligonucleotide (2'-NH₂ modified) C1->C Input C2 Reagent: FSO₂N₃ in MTBE (150 mM, 100 μL) C2->C C3 Buffer: Aqueous buffer with KHCO₃ C3->C

1. Precursor Synthesis: Synthesize your target RNA sequence using commercially available 2'-amino nucleoside phosphoramidites via standard solid-phase synthesis and deprotection protocols [1].

2. Diazotransfer Reaction:

  • Reagent: Prepare a solution of 150 mM fluorosulfuryl azide (FSO₂N₃) in methyl tert-butyl ether (MTBE). Caution: Azide compounds can be hazardous. Conduct risk assessment and follow safe handling procedures.
  • Procedure: To your purified 2'-amino RNA in an aqueous bicarbonate buffer (e.g., containing KHCO₃), add 100 µL of the FSO₂N₃ solution.
  • Incubation: Let the reaction proceed for 24 hours at ambient temperature with mixing. This extended time is crucial for complete conversion, particularly for RNAs with secondary structure [1].

3. Product Isolation: After incubation, precipitate the RNA using standard ethanol precipitation methods. Purify the final 2'-azido RNA product via anion-exchange HPLC or PAGE, followed by desalting.

Key Considerations for Experimental Design

  • Sequence and Structure Matter: The reaction efficiency is dependent on steric accessibility. Single-stranded regions convert quickly, while bases in double-stranded helices react more slowly. Plan your synthesis with this in mind [1].
  • Orthogonal Modifications: The diazotransfer method is compatible with other sensitive modifications like 4-thiouridine (4sU) and 3-methylcytidine (m3C), allowing for multi-functional RNA constructs [1].
  • Emerging Alternative: While not yet demonstrated for 2'-azido RNA, template-independent enzymatic synthesis is an emerging, sustainable alternative to chemical methods that uses aqueous conditions and avoids many harsh reagents, potentially bypassing the Staudinger issue entirely [3].

References

2'-azido guanosine purification HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: 2'-Azido Guanosine

  • What is the typical purity of this compound, and how is it assessed? A commercially available sample of this compound is reported to have a purity of ≥97%, as determined by HPLC analysis [1].

  • What is the UV absorption wavelength for this compound? This compound has a UV absorption maximum at 253 nm [1]. This is a critical parameter for selecting the appropriate detection wavelength when developing an HPLC-UV method.

  • How should this compound be stored? As a solid, it is stable for at least two years from the date of purchase when stored as supplied. Solutions prepared in DMSO or distilled water can be stored at -20°C for up to one month [1].

  • What are some key research applications of this compound? This compound is a versatile tool in biochemical research, primarily used in RNA modification studies [1]. Its azido group allows for "click chemistry" reactions, enabling site-specific incorporation into RNA and subsequent fluorescent labeling [1]. It has also been studied for its ability to inhibit viral replication and modulate various biological pathways, such as inhibiting NF-kappaB binding activity [1].

HPLC Troubleshooting Guide

The following tables summarize common HPLC issues and their solutions, which are applicable when developing or optimizing a purification method for compounds like this compound [2].

Peak Shape and Retention Issues

Symptom Possible Cause Solution

| Peak Tailing | - Silanol interactions (for basic compounds)

  • Column degradation | - Use high-purity silica columns
  • Add a competing base to mobile phase [2] | | Peak Fronting | - Column overload
  • Blocked frit or channels in column | - Reduce sample amount
  • Replace column or frit [2] | | Broad Peaks | - Large detector cell volume
  • High longitudinal dispersion | - Use a smaller volume flow cell
  • Use a stronger mobile phase or gradient [2] | | Irreproducible Retention Times | - Insufficient buffer capacity
  • Column not equilibrated | - Increase buffer concentration
  • Extend equilibration time [2] |

Peak Area and Precision Issues

Symptom Possible Cause Solution

| Poor Peak Area Precision | - Air in autosampler syringe

  • Sample degradation | - Purge autosampler fluidics
  • Use a thermostatted autosampler [2] | | No Peaks or Negative Peaks | - Wrong detection wavelength
  • Sample solvent is a stronger eluent | - Confirm UV maximum of analyte (e.g., 253 nm)
  • Dissolve sample in the starting mobile phase [2] |

Suggested HPLC Method Development Workflow

Since a direct method was not found, you can develop one by adapting existing approaches for similar guanosine compounds. The workflow below is based on a published HPLC-UV method used to resolve and quantify guanine nucleotides bound to Ras proteins [3].

Start Start Method Development Column 1. Column Selection Ion-paired Reverse-Phase Start->Column MobilePhase 2. Mobile Phase Buffer (e.g., Phosphate) and Ion-pairing Reagent (e.g., TEA) Column->MobilePhase Gradient 3. Gradient Elution Optimize from low to high organic modifier MobilePhase->Gradient Detection 4. Detection UV at 253 nm Gradient->Detection Sample 5. Sample Prep Dissolve in starting mobile phase or weaker solvent Detection->Sample Troubleshoot 6. Troubleshoot & Optimize Refer to guide tables Sample->Troubleshoot

Key Method Parameters to Adapt from Literature:

The research in [3] provides a strong foundation. While their analyte is different, their system is designed for guanine-based nucleosides/tides. Here are the key elements you can use as a starting point:

  • Column Type: The method uses an ion-paired, reverse-phase HPLC system [3]. This is suitable for separating highly polar molecules like nucleosides.
  • Detection: The method employs UV detection [3]. For this compound, you should set the detector to 253 nm [1].
  • Sample Preparation: A critical step in the literature method is ensuring the sample is dissolved in an appropriate solvent. They remove unbound nucleotides and use heat extraction [3]. For your purposes, a key tip is to dissolve your sample in the starting mobile phase composition or a weaker solvent to avoid peak distortion [2].
  • Mobile Phase: To achieve good resolution, you will need to optimize a gradient. Start with a low concentration of an organic modifier (like methanol or acetonitrile) and increase it over time. The use of a buffer is essential to control pH and improve peak shape [3] [2].

References

troubleshooting incomplete diazotransfer reaction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Incomplete Diazotransfer

Problem Area Specific Issue Possible Solutions & Rationale
Reagent Issues Low reactivity of sulfonyl azide [1] Switch from tosyl azide to more reactive methanesulfonyl (mesyl) azide or p-nitrobenzenesulfonyl azide [1].
Safety and stoichiometry [1] Use safer alternatives like p-ABSA. Test reduction of azide equivalency to 1.0-1.1 equivalents to minimize byproducts [1].
Substrate & Enolate Incomplete/incorrect enolate formation [1] For challenging substrates (esters, lactones), use a stronger base like LDA instead of LiHMDS. For regioselectivity in unsymmetrical ketones, use LiTMP [1].
Base-sensitive substrates [1] Employ the detrifluoroacetylative diazo transfer strategy. Trifluoroacetylation of kinetically generated enolate occurs instantly at -78°C, protecting sensitive substrates [1].
Reaction Conditions Lack of crucial water additive [2] [1] Add 1.0 equivalent of water. Computational studies show water mediates key proton transfer via a 7-membered transition state, lowering the energy barrier [2]. This is a proven part of the protocol [1].
General side reactions Ensure stoichiometric base is used. Chelated tetrahedral intermediate during trifluoroacetylation is stable at -78°C and only decomposes upon workup [1].

Key Experimental Protocols

Here are detailed methodologies for two recommended approaches.

1. Standard Detrifluoroacetylative Diazotransfer Protocol [1] This is a robust method, especially for base-sensitive substrates and those where traditional methods fail.

  • Step 1 - Enolate Formation: Dissolve the ketone substrate (1.0 equiv) in dry THF under an inert atmosphere. Cool to -78 °C. Add 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS) or LDA and stir for 30-60 minutes.
  • Step 2 - Trifluoroacetylation: Add 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA) dropwise to the enolate solution at -78 °C. The reaction is typically instantaneous.
  • Step 3 - Diazotransfer:
    • Warm the reaction mixture to room temperature.
    • Add acetonitrile as a co-solvent.
    • Add 1.0 equivalent of water [1].
    • Add 1.5 equivalents of triethylamine.
    • Add 1.0-1.5 equivalents of your sulfonyl azide (e.g., p-ABSA).
    • Stir at room temperature until the reaction is complete by TLC or LC-MS.
  • Step 4 - Workup: Purify the desired α-diazo ketone by column chromatography on silica gel.

2. In-Situ Diazotransfer for Amine-to-Azide Conversion [3] This method is used in chemical biology for converting primary amines in complex mixtures (like culture supernatants) to azides for downstream "click chemistry" applications.

  • Procedure:
    • Obtain a minimally processed aqueous sample containing your primary amine-bearing molecule (e.g., a metabolite).
    • Directly add the diazo-transfer reagent (e.g., triflyl azide or imidazole-1-sulfonyl azide hydrochloride) to the culture supernatant or aqueous solution.
    • Adjust the pH to be compatible with the reagent (specific pH depends on the reagent used).
    • Allow the reaction to proceed under mild conditions. The azide-functionalized product can then be directly used in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Reaction) [3].

Workflow and Mechanism

To visualize the troubleshooting logic and the key mechanistic step involving water, refer to the following diagrams.

Start Incomplete Diazotransfer P1 Check Sulfonyl Azide Start->P1 P2 Check Enolate Formation P1->P2 S1 Switch to more reactive azide (e.g., Mesyl, p-Nitro) P1->S1 P3 Check for Water Additive P2->P3 S2 Optimize base (LDA/LiTMP) for complete deprotonation P2->S2 S3 Add 1.0 equiv Water P3->S3 End Reaction Complete S1->End S2->End S3->End

References

2'-Azido Guanosine: Basic Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

While specific handling procedures for 2'-azido guanosine are limited in the search results, the following table summarizes its key characteristics based on available data.

Property Description
Chemical Name This compound [1]
CAS Number 60921-30-4 [1]
Appearance White powder [1]
Molecular Formula C₁₀H₁₂N₈O₄ [1]
Molecular Weight 308.25 g/mol [1]
UV Absorption 253 nm [1]
Stability (as supplied) Stable for 2 years from date of purchase [1]
Stability (in solution) Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [1]

Azide Safety Fundamentals

The core safety concern when working with this compound is the presence of the azide functional group. The following guidance is based on general sodium azide safety, which shares toxicity characteristics with organic azides [2].

  • Health Hazards: Azides are cytotoxic and interfere with cellular processes by preventing cells from using oxygen. Exposure can damage the heart, brain, and other vital organs. There is no specific antidote for azide poisoning [2].
  • Exposure Routes: Azides can be harmful through inhalation, ingestion, or skin contact. Particular care must be taken to avoid inhalation, especially in enclosed spaces [2].
  • Incompatibilities: Azides can form highly toxic and explosive compounds when mixed with metals (e.g., in plumbing). Never pour azide-containing waste down the drain [2].

Safe Handling & Emergency Procedures

The diagram below outlines the essential safety workflow for handling azide compounds.

Start Start Azide Handling Procedure PPE Don Appropriate PPE: - Gloves - Lab Coat - Safety Goggles - Face Mask (if dust/aerosols) Start->PPE Environment Work in a Well-Ventilated Area or Fume Hood PPE->Environment Spill Spill or Accidental Exposure? Environment->Spill Handle Proceed with Experimental Work Spill->Handle No Emergency Emergency Response Spill->Emergency Yes Dispose Collect All Waste for Licensed Hazardous Disposal Handle->Dispose Move Move to Fresh Air (If inhalation is suspected) Emergency->Move Remove Remove Contaminated Clothing Move->Remove Seek Seek Immediate Medical Attention Remove->Seek

Personal Protective Equipment (PPE) and Engineering Controls
  • PPE: Always wear appropriate gloves, a lab coat, and safety goggles. A face mask is additionally recommended to protect against potential dust or aerosols [2].
  • Engineering Controls: Perform all work with azides in a well-ventilated area or a fume hood to prevent the accumulation of toxic vapors [2].
Emergency Response
  • Inhalation: Immediately move the affected person to an area with fresh air [2].
  • Skin Contact/Splashes: Remove contaminated clothing and thoroughly rinse the affected skin with water [2].
  • General Response: For any exposure, seek immediate medical attention and inform medical personnel of the involved chemical (azide) [2].
Waste Disposal
  • Crucial: Azide-containing waste must never be disposed of in sink drains due to the risk of forming explosive metal azides in the plumbing [2].
  • Correct Method: Collect all waste and dispose of it through a licensed hazardous waste disposal company, following all institutional guidelines [2].

Troubleshooting Common Scenarios

Issue Possible Cause & Solution
Need to remove azide from a solution Azides are often added to antibody stocks as a preservative but must be removed for cell culture. Use dialysis or desalting columns (e.g., Sephadex G-25) to separate the large biomolecules from the small azide molecules [2].
Uncertainty about solution stability For this compound, prepare fresh solutions when possible. DMSO or aqueous solutions can be stored at -20°C for up to one month [1].
Suspected incomplete azide removal When using dialysis, ensure you perform at least three buffer changes to allow for complete diffusion of the azide out of the sample [2].

Research Applications & Synthesis Context

Understanding the research uses of this compound can provide context for its handling.

  • RNA Modification & Labeling: this compound is a valuable tool for site-specifically modifying RNA. The azide group can be used in "click chemistry" reactions to attach fluorescent dyes or other tags, enabling RNA tracking and study [1] [3].
  • Antiviral Research: It is studied for its potential as a nucleoside analogue that may inhibit viral replication [1].
  • Synthesis Note: The synthesis of 2'-azido modified RNA is complex. A 2022 study presented a robust method to convert 2'-amino RNA into 2'-azido RNA using a reagent called fluorosulfuryl azide (FSO₂N₃) [3]. This highlights that handling may involve other specialized and potentially hazardous reagents.

References

2'-azido guanosine stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Storage Guidelines

The table below summarizes the available specific data for 2'-azido guanosine and recommended storage conditions.

Parameter Condition Stability / Recommendation
Solid Form (as supplied) -20°C Stable for at least 2 years [1]
Aqueous Solution -20°C Stable for up to 1 month [1]
DMSO Solution -20°C Stable for up to 1 month [1]

Experimental Handling and Workflow

For consistent results, follow this standardized workflow for preparing and using aqueous solutions of this compound.

G Start Start: Retrieve this compound A Weigh aliquot quickly to minimize exposure to air moisture Start->A B Prepare solution using chilled, sterile water or buffer A->B C Divide into single-use aliquots B->C D Store immediately at -20°C (Do not freeze-thaw repeatedly) C->D E Thaw for use and discard unused portion D->E F End: Experiment E->F

Frequently Asked Questions

Here are answers to common questions based on the available information and general laboratory practice.

  • What is the confirmed stability of a stock solution in water? One supplier indicates that a solution in distilled water is stable for up to one month when stored at -20°C [1]. It is advisable to validate this for your specific buffer conditions.

  • How should I handle the solid compound to ensure its longevity? Always store the solid compound at -20°C or below. When weighing an aliquot, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of water, which could degrade the compound. Do not return used material to the original stock vial.

  • Why is my modified RNA yielding inconsistent results? While this compound itself has known stability, its incorporation into RNA can be sensitive. Inconsistent results could stem from degradation of the initial stock solution, incomplete incorporation during synthesis, or hydrolysis of the synthesized RNA strand. Begin troubleshooting by verifying the activity of your nucleoside stock solution.

  • Are there any specific buffers or conditions to avoid? Although specific data is unavailable, azido groups can be reduced. As a general precaution, avoid strong reducing agents (e.g., DTT, TCEP) in your solutions. The stability in buffers of varying pH is not documented and should be empirically tested for critical applications.

Troubleshooting Guide

If you encounter problems, consider the following steps:

  • Suspected Solution Degradation

    • Check Storage: Confirm the solution has not been stored for longer than one month and has undergone minimal freeze-thaw cycles.
    • Analyze Purity: Use HPLC (as referenced in a related study on guanosine monophosphate [2]) to check for the appearance of new peaks, which indicate decomposition.
    • Functional Test: Perform a small-scale positive control experiment, such as a "click" reaction with an alkyne-functionalized dye [3], to confirm the azido group is still reactive.
  • Inconsistent Biological Activity

    • Verify Stock: Rule out nucleoside stability by testing with a fresh aliquot from your long-term storage stock.
    • Confirm Incorporation: If incorporated into RNA, use mass spectrometry to verify the correct structure of the final product and ensure the azido group survived the synthesis and purification steps [3].

References

2'-azido guanosine phosphoramidite storage temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

The table below summarizes the essential storage and handling conditions for phosphoramidites, which are directly applicable to 2'-azido guanosine phosphoramidite.

Parameter Specification Rationale & Notes
Temperature [1] [2] Freeze (< -15 °C) Prevents thermal degradation and extends shelf-life.
Atmosphere [2] [3] Inert (absence of air) Stored under argon or nitrogen to prevent oxidation.
Moisture [2] [4] Strictly anhydrous conditions Reacts with water (hydrolysis); dG phosphoramidites are especially susceptible [4].
Light [1] Minimize exposure Protects light-sensitive components.
Form [2] Dry solid (powder) Prolongs shelf-life compared to solutions.
Intended Use Research Use Only (RUO) Not for diagnostic or therapeutic use [1].

Stability and Degradation FAQs

Q1: What is the typical shelf-life of phosphoramidites? When stored correctly as dry solids under the recommended conditions, phosphoramidites can have a prolonged shelf-life [2]. However, solutions prepared in solvents like acetonitrile have a much shorter usable life and should be used promptly, typically within a day.

Q2: Why is guanosine (dG) phosphoramidite particularly sensitive? Research indicates that dG phosphoramidites are especially susceptible to degradation in the presence of water. This degradation can be autocatalytic, meaning the degradation products themselves accelerate further breakdown. The choice of the group protecting the exocyclic amine on the guanosine base also significantly influences its stability [4].

Q3: What are the consequences of using degraded phosphoramidite? Using compromised reagent leads to:

  • Reduced Coupling Efficiency: The primary reaction during oligonucleotide synthesis fails, lowering yield [3].
  • Failed Syntheses: Incomplete or truncated sequences.
  • Impure Products: Contamination of the final oligonucleotide with deletion mutants or other impurities [5] [3].

Troubleshooting Guide

The following workflow outlines how to assess phosphoramidite quality and identify potential storage-related issues.

G Phosphoramidite Quality Assessment Workflow start Start Assessment visual Visual Inspection start->visual sol_prep Prepare Test Solution visual->sol_prep No powder_clumped Powder is Clumped or Discolored visual->powder_clumped Yes nmr_analysis ³¹P NMR Analysis sol_prep->nmr_analysis No solution_hazy Solution Hazy or Discolored sol_prep->solution_hazy Yes synth_test Test on DNA Synthesizer nmr_analysis->synth_test No broad_peaks Broad or Multiple Peaks in ³¹P NMR nmr_analysis->broad_peaks Yes low_trityl Low Trityl Color Yield synth_test->low_trityl Yes good_reagent Reagent Quality Confirmed Proceed with Synthesis synth_test->good_reagent No impure Indicates Impurities Use with Caution low_trityl->impure broad_peaks->impure degraded Indicates Degradation Do Not Use solution_hazy->degraded powder_clumped->degraded

Experimental Protocol: Assessing Reagent Quality via Trityl Assay

The most common method to monitor phosphoramidite coupling efficiency in real-time is the trityl assay [3]. This should be performed during every oligonucleotide synthesis.

  • Principle: The 5'-end of the growing DNA chain is protected with a Dimethoxytrityl (DMT) group. This group is removed with acid at the start of each synthesis cycle, releasing an orange-colored DMT carbocation.
  • Measurement: Automated DNA synthesizers are equipped with a UV-Vis detector that measures the absorbance of this solution at 495 nm.
  • Interpretation: The intensity of the orange color is proportional to the number of DMT groups removed, and thus the amount of successful chains. A high and consistent trityl yield (typically >98% per step) indicates a high-quality phosphoramidite and efficient coupling. A sudden drop in trityl yield suggests the phosphoramidite may be degraded or there is another system fault [3].

References

2'-azido guanosine copper-catalyzed click reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Click Chemistry and Reaction Optimization: A Technical Guide

  • What is Click Chemistry? Click Chemistry, a term coined by K. B. Sharpless in 2001, describes reactions that are high-yielding, selective, easy to perform, and require simple purification [1]. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example, using a Cu(I) catalyst to regioselectively form 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild, often aqueous, conditions [1] [2].

  • Why is a Ligand like THPTA Necessary? The copper catalyst is crucial but can generate reactive oxygen species (ROS) via the Fenton reaction when used with a reducing agent like sodium ascorbate [3]. These ROS can damage sensitive biomolecules. Adding a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two key functions: it accelerates the cycloaddition reaction and acts as a sacrificial protectant, shielding your biomolecules from oxidative damage [3].

  • How Can I Screen Reaction Efficiency? Before using valuable biological reagents, you can test your conditions with a fluorogenic assay [3]. Use a small-molecule model alkyne (like propargyl alcohol) and a coumarin-derived azide probe. The unreacted azide is non-fluorescent, but the triazole product is fluorescent. By comparing the fluorescence of your test reaction to a fully reacted control, you can estimate the conjugation efficiency under your specific conditions [3].

Troubleshooting Common CuAAC Problems

The following table summarizes common issues and their solutions, particularly for reactions involving sensitive molecules like 2'-azido-guanosine.

Problem & Phenomenon Primary Cause Recommended Solution

| Low Bioconjugation Yield Biomolecule fails to conjugate or does so inefficiently. | - Low Cu(I) concentration due to oxidation/disproportionation.

  • Insufficient ligand to protect catalyst and biomolecule.
  • Biomolecule concentration too low. | - Use 5:1 ligand-to-copper ratio (e.g., THPTA:CuSO₄) [3].
  • Include fresh sodium ascorbate (1-10 mM) to maintain Cu(I) [3].
  • Use a 2-fold or greater excess of the coupling partner [3]. | | Biomolecule Degradation Loss of protein/nucleic acid function or integrity post-reaction. | - Oxidative damage from Reactive Oxygen Species (ROS).
  • Side reactions with ascorbate oxidation byproducts. | - Implement copper-chelating ligand (THPTA) to reduce ROS [3].
  • Add aminoguanidine (e.g., 5 mM) to inhibit side reactions with arginine residues [3]. | | Reaction Too Slow Reaction does not proceed to completion in a practical time. | - Inadequate catalytic activity.
  • Low reagent concentrations. | - Ensure proper ligand acceleration with THPTA [3].
  • Increase copper concentration (50-250 µM typical range) [3]. |

Standard Protocol for Bioconjugation via CuAAC

This procedure is adapted from a peer-reviewed protocol for conjugating azide-modified cargo to alkyne-bearing biomolecules [3].

Materials and Stock Solutions

  • CuSO₄: 20 mM in water
  • Ligand (THPTA): 50 mM in water
  • Sodium Ascorbate: 100 mM in water (prepare fresh)
  • Aminoguanidine HCl: 100 mM in water
  • Cargo-Azide: 5 mM
  • Biomolecule-Alkyne: Dissolved in buffer
  • Buffer: 100 mM potassium phosphate, pH 7.0 (or other suitable buffer)

Procedure

  • In a 2 mL tube, combine biomolecule-alkyne and buffer for a 432.5 µL solution at 57.8 µM alkyne.
  • Add 10 µL of cargo-azide solution.
  • Add a premixed solution of 2.5 µL CuSO₄ and 5.0 µL THPTA (premix immediately before adding).
  • Add 25 µL of aminoguanidine solution.
  • Add 25 µL of fresh sodium ascorbate solution to initiate the reaction.
  • Cap the tube, mix gently, and allow the reaction to proceed for 1 hour at room temperature with slow end-over-end mixing.

Workup and Copper Removal

  • Remove copper ions by dialysis or buffer exchange using a buffer containing excess EDTA (e.g., 1-10 mM) [3].
  • For some applications, purification via size-exclusion chromatography or specific affinity methods effectively separates the conjugate from small molecules.

Experimental Workflow and Mechanism

The diagram below illustrates the logical workflow for troubleshooting and optimizing a CuAAC reaction, from problem identification to resolution.

G Start Start: Low Reaction Yield P1 Check Catalyst System Start->P1 C1 Cu(I) active and stable? P1->C1 P2 Assess Biomolecule Stability C2 Biomolecule intact? P2->C2 P3 Evaluate Reaction Parameters C3 Concentrations sufficient? P3->C3 End Optimal Yield Achieved C1->P2 Yes A1 Add THPTA ligand Use fresh ascorbate C1->A1 No C2->P3 Yes A2 Add aminoguanidine Use 5:1 THPTA:Cu ratio C2->A2 No C3->End Yes A3 Increase reagent excess Ensure [Cu] = 50-250 µM C3->A3 No T Perform Fluorogenic Test A1->T A2->T A3->T T->End

References

2'-azido vs 2'-fluoro guanosine siRNA activity

Author: Smolecule Technical Support Team. Date: February 2026

Modification Profiles at a Glance

The table below summarizes the key characteristics of 2'-azido and 2'-fluoro guanosine (and other nucleotides) in siRNA constructs.

Feature 2'-Azido Modification 2'-Fluoro Modification
Ribose Conformation Supports C3'-endo (A-form) [1] Favors C3'-endo (A-form) [2]
Thermal Stability (Tm) Slight decrease (~ -0.8°C to -0.9°C per modification) [3] Increases or maintains duplex stability [2]
Nuclease Resistance Demonstrated to improve stability [1] [2] Significantly enhances serum stability [4] [2]
Gene Silencing Activity Well-tolerated, even in guide strand and at cleavage site; maintains efficacy [1] [2] Generally well-tolerated; potency can be sequence and position-dependent [4]
Unique Advantages Bioorthogonal handle for "click chemistry" conjugation (e.g., for fluorescent labeling) [1] [3] Widely validated; excellent balance of stability and RISC compatibility; common in therapeutic designs [4] [2]

Experimental Insights and Protocols

Here is a deeper dive into the experimental data and methodologies behind the properties summarized above.

Synthesis and Characterization
  • 2'-Azido RNA Synthesis: The synthesis of 2'-azido nucleosides (including guanosine and adenosine) is challenging due to potential reactivity between azides and phosphoramidites. A successful workaround uses phosphodiester building blocks (e.g., 1 and 2) that are manually coupled into the growing RNA chain during solid-phase synthesis using MSNT activation, followed by standard deprotection. This method has achieved coupling yields >95% [3].
  • 2'-Fluoro RNA Synthesis: The incorporation of 2'-fluoro nucleotides is more straightforward, using standard phosphoramidite chemistry, which is fully automatable and highly efficient [4].
Biophysical and Biochemical Evaluation

The following workflow outlines a standard protocol for evaluating these modified siRNAs:

G Start Start: Design Modified siRNA Step1 Chemical Synthesis Start->Step1 Step2 Duplex Annealing Step1->Step2 Step3 Biophysical Analysis (UV Melting, CD Spectroscopy) Step2->Step3 Step4 In vitro Functional Assay Step3->Step4 Step5 Data Analysis & Conclusion Step4->Step5

  • Thermal Stability (Tm):
    • Protocol: Determine the melting temperature by measuring UV absorption at 260 nm across a temperature gradient (e.g., 20°C to 95°C) in a suitable buffer (e.g., 150 mM NaCl, 10 mM Na₂HPO₄, pH 7.0). The Tm is the point of half-dissociation [3].
    • Findings: As noted in the table, 2'-azido modifications are slightly destabilizing, while 2'-fluoro modifications stabilize the duplex [2] [3].
  • Gene Silencing Activity (IC₅₀):
    • Protocol: Transfert cells (e.g., chicken DF-1 fibroblasts or human cell lines) with modified siRNAs targeting a gene of interest (e.g., BASP1). Quantify mRNA levels using qPCR or a branched DNA assay (e.g., QuantiGene) and protein levels via Western blot or a reporter assay. Calculate the IC₅₀ value (concentration for 50% inhibition) [1] [4].
    • Findings: A 2012 study found that 2'-azido modifications were well tolerated in the guide strand, even directly at the cleavage site, with effective gene silencing observed [1]. For 2'-fluoro, a 2024 study highlights that its effect on potency is intricately dependent on the sequence and specific position within the siRNA duplex [4].

Research Implications and Recommendations

  • Choose 2'-F for Enhanced Stability and Proven Performance: If your primary goal is to maximize nuclease resistance and duplex stability within a well-understood modification framework, 2'-fluoro is the established choice. It is a cornerstone of many therapeutic siRNA platforms (like ON-TARGETplus) due to its robust performance [5] [4].
  • Choose 2'-Azido for Versatile Conjugation and Probing: The 2'-azido group's key advantage is its utility as a chemical handle. If your research requires site-specific fluorescent labeling, conjugation to other molecules (e.g., peptides, lipids), or probing RNA structure and interactions, the 2'-azido modification is uniquely suited for these applications via click chemistry [1] [3].
  • Consider Combined Modification Strategies: siRNAs can be modified with multiple chemistries simultaneously. It is possible to design siRNAs that incorporate both 2'-fluoro (for stability) and 2'-azido (for conjugation at specific sites) to create multifunctional reagents with tunable properties [1].

References

2'-azido vs 2'-O-methyl guanosine properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Property 2'-Azido Guanosine 2'-O-Methyl Guanosine
Key Modification 2'-deoxy-2'-azido 2'-O-methyl
Sugar Pucker Favors C3'-endo (A-form) [1] [2] Favors C3'-endo (A-form) [3]
Impact on Duplex Stability (vs. unmodified RNA) Slight decrease [1] Increased [3]
Nuclease Resistance High [1] High [3]
Key Applications Bioorthogonal labeling (Click chemistry), siRNA [1] [2] Therapeutics (splice-switching, antisense, siRNA), Aptamers [4] [3]
Tolerance in siRNA Guide Strand Well-tolerated, even at cleavage site [1] [2] Well-established for use in siRNA [3]
Synthetic Challenge High (azide reactivity conflicts with standard phosphoramidite chemistry) [1] Standard (commercial phosphoramidites available) [4]

Detailed Properties and Experimental Data

This compound

The 2'-azido group is a small, bioorthogonal moiety that can be used for site-specific labeling via Click chemistry without interfering with natural biological processes [1].

  • Structural Insights: Crystallographic studies confirm that the 2'-azido modification supports the C3'-endo ribose conformation, which is typical for A-form RNA duplexes. The azido group resides in the RNA's minor groove and can participate in unique, water-bridged hydrogen-bonding patterns [1] [2].
  • Functional Performance in siRNA: Research shows that 2'-azido modifications are well-tolerated in the guide strand of siRNAs. Silencing activity against the brain acid-soluble protein 1 (BASP1) gene was maintained even when the modification was placed directly at the cleavage site [1] [2]. Furthermore, 2'-azido can be combined with other modifications like 2'-fluoro and 2'-O-methyl to create siRNAs with tunable properties [2].
  • Synthesis Protocol: Standard phosphoramidite chemistry is problematic due to the reactivity of azides with phosphorous(III) species [1]. An efficient solution is a post-synthetic diazotransfer reaction:
    • Synthesize Oligonucleotide with 2'-Amino Guanosine: Use standard solid-phase synthesis with 2'-amino guanosine phosphoramidites [1].
    • Diazotransfer Reaction: Treat the purified 2'-NH₂-RNA with fluorosulfuryl azide (FSO₂N₃, 150 mM in MTBE) for ~24 hours at room temperature [1].
    • Purify: The resulting 2'-N₃-RNA can be purified by standard methods, such as ethanol precipitation or HPLC [1].
2'-O-Methyl Guanosine

The 2'-O-methyl (2'-OMe) group is one of the most widely used and studied RNA modifications in therapeutic oligonucleotide development [4] [3].

  • Impact on Oligonucleotide Properties: This modification significantly enhances nuclease resistance and increases binding affinity (duplex stability) for complementary RNA strands compared to unmodified RNA [3]. These properties are crucial for the in vivo efficacy of therapeutic oligonucleotides.
  • Therapeutic Application as SSOs: 2'-O-Methyl-modified oligonucleotides can be used as splice-switching oligonucleotides (SSOs). They are typically synthesized with a phosphorothioate (PS) backbone to improve cellular uptake and pharmacokinetics, but the PS linkages are associated with toxicity [4]. Recent studies on 2'-O-AECM (a related amino-functionalized 2'-O-modification) show that efficient splice-switching activity is possible even with a natural phosphodiester backbone, suggesting a path to reduce PS-dependent toxicities [4].
  • Enzymatic Synthesis for Aptamer Development: Wild-type DNA polymerases often poorly incorporate 2'-O-alkyl-modified nucleotides. However, engineered mutants like KOD DGLNK DNA polymerase can efficiently synthesize fully-2'-O-methyl-modified oligonucleotides, enabling the generation of modified aptamer libraries with enhanced stability [3].

Experimental Workflows

The diagrams below illustrate the core experimental workflows for synthesizing and applying these modified nucleosides.

azido_workflow 2'-NH₂-G RNA 2'-NH₂-G RNA Diazotransfer Reaction\n(FSO₂N₃, 24h) Diazotransfer Reaction (FSO₂N₃, 24h) 2'-NH₂-G RNA->Diazotransfer Reaction\n(FSO₂N₃, 24h) 2'-N₃-G RNA (Azido) 2'-N₃-G RNA (Azido) Diazotransfer Reaction\n(FSO₂N₃, 24h)->2'-N₃-G RNA (Azido) Click Chemistry\n(e.g., with alkyne dye) Click Chemistry (e.g., with alkyne dye) 2'-N₃-G RNA (Azido)->Click Chemistry\n(e.g., with alkyne dye) Formulate siRNA Formulate siRNA 2'-N₃-G RNA (Azido)->Formulate siRNA Fluorescently Labeled RNA Fluorescently Labeled RNA Click Chemistry\n(e.g., with alkyne dye)->Fluorescently Labeled RNA Gene Silencing Assay Gene Silencing Assay Formulate siRNA->Gene Silencing Assay

Synthesis and Application of this compound

ome_workflow 2'-OMe-G Phosphoramidite 2'-OMe-G Phosphoramidite Automated Solid-Phase Synthesis Automated Solid-Phase Synthesis 2'-OMe-G Phosphoramidite->Automated Solid-Phase Synthesis 2'-OMe-Modified Oligonucleotide 2'-OMe-Modified Oligonucleotide Automated Solid-Phase Synthesis->2'-OMe-Modified Oligonucleotide Splice-Switching Assay Splice-Switching Assay 2'-OMe-Modified Oligonucleotide->Splice-Switching Assay Thermal Melting Analysis Thermal Melting Analysis 2'-OMe-Modified Oligonucleotide->Thermal Melting Analysis Correct Splicing Analysis (RT-PCR) Correct Splicing Analysis (RT-PCR) Splice-Switching Assay->Correct Splicing Analysis (RT-PCR) Tm Measurement Tm Measurement Thermal Melting Analysis->Tm Measurement

Synthesis and Application of 2'-O-Methyl Guanosine

Key Takeaways for Researchers

  • Choose this compound for chemical biology applications that require site-specific, bioorthogonal conjugation, such as fluorescent labeling, pull-down assays, or studying RNA localization and dynamics [1].
  • Choose 2'-O-Methyl Guanosine for therapeutic development where the primary goals are to enhance nuclease resistance, increase target affinity, and improve in vivo stability, as evidenced by its use in approved drugs and numerous clinical trials [4] [3].
  • Consider synthetic accessibility. While 2'-O-methyl building blocks are commercially available for standard synthesis, incorporating 2'-azido modifications requires more specialized protocols, such as post-synthetic conversion from 2'-amino precursors [1].

References

Comparative Overview: 2'-Azido Guanosine vs. 2'-Amino Guanosine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of these two modified nucleosides. Please note that many properties for 2'-amino guanosine are not specified in the current search results.

Feature 2'-Azido Guanosine 2'-Amino Guanosine
CAS Number 60921-30-4 [1] Information missing
Molecular Formula C₁₀H₁₂N₈O₄ [1] Information missing
Molecular Weight 308.25 g/mol [1] Information missing
2'-Substituent -N₃ (Azido group) [1] -NH₂ (Amino group)
Key Applications RNA modification; antiviral research; bioorthogonal "click" chemistry for labeling [1] (Inferred) RNA synthesis & modification [2]
Role in Oligonucleotide Synthesis Compatible with phosphoramidite chemistry for site-specific incorporation into RNA [1] The N2-amino group of guanosine typically requires protection (e.g., with acyl or Boc groups) during solid-phase synthesis to prevent side reactions [2].
Impact on RNA Structure Supports the C3'-endo ribose conformation; well-tolerated in siRNA guide strands [1] Information missing
Unique Chemical Utility The azido group enables copper-catalyzed cycloaddition with alkynes for fluorescent labeling [1] The amino group can serve as a point for further chemical derivatization.
Reported Biological Effects Inhibits vaccinia virus replication; inhibits FADD upregulation and neuronal glucose uptake [1] Information missing

Experimental Data and Protocols for this compound

The following experimental details are primarily derived from studies on this compound and related RNA systems.

RNA Incorporation and "Click" Chemistry Labeling

This protocol is adapted from research on incorporating 2'-azido nucleosides into RNA [1].

  • Objective: Site-specifically incorporate this compound into an RNA strand and conjugate it with a fluorescent dye.
  • Materials:
    • RNA Oligonucleotide: Synthesized using this compound phosphoramidite building blocks via standard solid-phase synthesis [1].
    • Dye: Alkyne-functionalized fluorescent dye (e.g., F545-alkyne).
    • Reagents: Copper(II) sulfate (CuSO₄), sodium ascorbate.
    • Buffer: A mixture of H₂O and CH₃CN (4:1 ratio).
  • Methodology:
    • Synthesis: Assemble the RNA oligonucleotide using automated solid-phase synthesis with a this compound phosphoramidite at the desired position [1].
    • Deprotection & Cleavage: Cleave the RNA from the solid support and deprotect it using standard conditions (e.g., ammonium hydroxide treatment). The 2'-azido group is stable under these conditions.
    • Click Reaction:
      • Prepare a reaction solution containing the 2'-azido-modified RNA (e.g., 1 mM) and the alkyne-dye (e.g., 2 mM) in the H₂O/CH₃CN solvent.
      • Add CuSO₄ (5 mM final concentration) and sodium ascorbate (10 mM final concentration) to catalyze the reaction [1].
      • Incubate the mixture at 50°C for 3 hours [1].
    • Purification & Analysis: Purify the labeled RNA from unreacted dye and salts using anion-exchange chromatography. Analyze the product by mass spectrometry (e.g., observed mass matches calculated mass within 0.34 Da for a 6-mer oligo) [1] and gel electrophoresis.
  • Key Findings:
    • siRNAs containing 2'-azido modifications in the guide strand are functional and mediate effective gene silencing (e.g., of the BASP1 gene) [1].
    • The 2'-azido group is stable and does not significantly perturb the A-form helical structure of RNA, as confirmed by X-ray crystallography [1].
Antiviral Activity Assay
  • Objective: Evaluate the efficacy of this compound in inhibiting viral replication.
  • Model System: L1210 cell growth and vaccinia virus replication models [1].
  • Methodology:
    • Treat infected cells or cell cultures with this compound.
    • Measure the reduction in viral plaque formation or the inhibition of cell growth compared to untreated controls.
    • Assess the concomitant inhibitory effect on DNA metabolism [1].
  • Reported Outcome: this compound was observed to be "quite effective" in inhibiting vaccinia virus replication and L1210 cell growth [1].

Guanosine Neuroprotection Pathway

While specific pathways for the 2'-modified analogs are not detailed, the parent compound guanosine is known to have neuroprotective effects. The diagram below illustrates a general pathway based on studies of guanosine in cortical astrocyte cultures, which may share mechanistic features with its analogs [3] [4].

G Guanosine Neuroprotection in Astrocytes OGD Oxygen/Glucose Deprivation (OGD) Survival ↑ Cell Viability OGD->Survival Reduces ROS ↓ ROS Production OGD->ROS Increases GlutamateUptake ↑ Glutamate Uptake OGD->GlutamateUptake Impairs G Guanosine Treatment A1 Adenosine A1 Receptor G->A1 A2A Adenosine A2A Receptor G->A2A PI3K PI3K Pathway A1->PI3K MEK MEK Pathway A2A->MEK PKC PKC Pathway A2A->PKC PI3K->Survival PI3K->ROS GLT1 ↑ GLT-1 Surface Expression MEK->GLT1 MEK->GlutamateUptake PKC->GLT1 PKC->GlutamateUptake GLT1->GlutamateUptake

This pathway shows how guanosine exerts protective effects through adenosine receptors and multiple intracellular signaling pathways to improve cell survival, reduce oxidative stress, and enhance glutamate clearance [4].

Research Implications and Data Gaps

The available data suggests that This compound is a versatile tool for chemical biology, primarily due to its application in RNA labeling and its observed antiviral properties [1]. In contrast, the role of a 2'-amino group is more fundamental in synthetic chemistry, where its protection is a critical step in oligonucleotide synthesis [2].

Key gaps for researchers to explore include:

  • A direct, side-by-side comparative study of the two compounds.
  • Detailed quantitative data on binding affinity, enzymatic stability, and cytotoxicity.
  • Specific signaling pathways and mechanistic studies for 2'-amino guanosine.
  • Comprehensive pharmacological profiles for both compounds.

References

CD Spectroscopy Analysis of 2'-Azido Guanosine in RNA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings on how the 2'-azido modification, including on guanosine, influences RNA structure as determined by CD spectroscopy.

Aspect Analyzed Experimental Finding Experimental Context
Overall RNA Conformation CD spectra indicate retention of a typical A-form double helical geometry [1]. Analysis of a 15-nucleotide hairpin RNA with site-specific 2'-azido adenosine modification [1].
Impact on Thermal Stability (Tm) Modest destabilization; a decrease in melting temperature (Tm) of about 0.8-0.9°C per modification was observed [1]. Comparison of the unmodified hairpin (5'-GAAGGGCAACCUUCG) with its 2'-azido-modified counterparts [1].

Experimental Protocol for CD Analysis

The methodology used in the cited studies provides a template for how such CD spectroscopy analyses are performed [1]:

  • Sample Preparation: Synthesize RNA oligonucleotides containing site-specific 2'-azido nucleosides (e.g., via phosphotriester chemistry [1] or diazotransfer reaction [2]). Purify the RNA, for instance, by anion-exchange HPLC [1].
  • Measurement Parameters:
    • Buffer: 150 mM NaCl, 10 mM Na₂HPO₄, pH 7.0 [1].
    • Temperature Control: The experiment is run with temperature control to monitor melting behavior.
    • Data Collection: CD spectra are acquired across a relevant wavelength range (e.g., 200-320 nm). For thermal melting curves, the ellipticity is monitored at a specific wavelength (e.g., 270 nm) as the temperature is ramped [1].
  • Data Analysis:
    • Structural Confirmation: The acquired CD spectrum of the modified RNA is compared to the spectrum of an unmodified control RNA and to known reference spectra for A-form RNA [1] [3].
    • Thermal Melting Analysis: The melting temperature (Tm) is determined from the thermal denaturation curve, which plots ellipticity change against temperature.

Research Context and Workflow

The following diagram illustrates the logical workflow and role of CD spectroscopy in characterizing 2'-azido-modified RNA, based on the general research context [2] [1]:

workflow Start Research Objective: Modify RNA with 2'-azido group Synthesis Synthesis of 2'-azido-modified RNA Start->Synthesis CD_Analysis CD Spectroscopy Analysis Synthesis->CD_Analysis DataInterpretation Data Interpretation CD_Analysis->DataInterpretation Conformation Confirms A-form helix retention CD_Analysis->Conformation Spectra Stability Quantifies modest thermal destabilization CD_Analysis->Stability Melting Curve Application1 Application: siRNA Performance DataInterpretation->Application1 Application2 Application: Bioorthogonal Labeling DataInterpretation->Application2

References

Objective Comparison of Properties and Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for these two types of azido nucleosides.

Feature 2'-Azido Guanosine / Inosine Analogs 3'-Azido Nucleosides (e.g., AZG, AZA)
Primary Role Chemical intermediate / precursor [1] Antiviral prodrug (NRTI) [2]
Key Structural Modification Azido group at the 2' position of the ribose sugar [1] Azido group at the 3' position of the sugar ring [2]
Primary Biological Target Not primarily antiviral; used to generate other compounds [1] HIV-1 Reverse Transcriptase [2]

| Reported Anti-HIV-1 Activity | Information not available in search results | AZG: EC₅₀ = 0.18 µM (HIV-1LAI in human PBM cells) [2] AZA: EC₅₀ = 0.4 µM [2] | | Cytotoxicity (IC₅₀) | Information not available in search results | AZG: >100 µM (PBM, CEM, Vero cells) [2] AZA: 74.3 µM (PBM cells) [2] | | Therapeutic Index (TI) | Information not available in search results | AZG: TI > 555 (PBM cells) [2] | | Key Experimental Model | Information not available in search results | Human Peripheral Blood Mononuclear (PBM) cells infected with HIV-1LAI strain [2] |

Synthesis and Experimental Protocols

The synthesis and application of these compounds follow different pathways, reflecting their distinct roles.

Synthesis of 3'-Azido-2',3'-Dideoxypurine Nucleosides

The synthesis of 3'-azido nucleosides like 3'-azido-2',3'-dideoxyguanosine (AZG) can be achieved through traditional nucleoside modification or a more efficient transglycosylation method [2].

  • Traditional Synthesis (Low Yielding): A multi-step sequence starts from guanosine, involving protection of the 2-amino group, 5'-O-benzoylation, and inversion of the 3'-hydroxyl group via mesylate formation and displacement by azide anion. This method is lengthy, with difficult purifications and an overall yield of around 9% over six steps from guanosine [2].
  • Improved Transglycosylation (Moderate Yielding): This two-step, one-pot method uses a readily available 3'-azido nucleoside (like 5'-TBS protected AZU, 13) as a sugar donor. The base (e.g., 2-amino-6-chloropurine, 9) is silylated and then coupled with the sugar donor using TMSOTf as a catalyst. This process yields an anomeric mixture (α and β) from which the desired β-anomer (14) can be separated after deprotection, yielding approximately 40-43% [2].

G AZU Sugar Donor (13) AZU Sugar Donor (13) Silylated Base (e.g., 9) Silylated Base (e.g., 9) AZU Sugar Donor (13)->Silylated Base (e.g., 9) TMSOTf Catalyst TMSOTf Catalyst Silylated Base (e.g., 9)->TMSOTf Catalyst Transglycosylation Reaction Transglycosylation Reaction TMSOTf Catalyst->Transglycosylation Reaction Anomeric Mixture (α/β) Anomeric Mixture (α/β) Transglycosylation Reaction->Anomeric Mixture (α/β) Deprotection & Separation Deprotection & Separation Anomeric Mixture (α/β)->Deprotection & Separation β-3'-Azido Purine Nucleoside (14) β-3'-Azido Purine Nucleoside (14) Deprotection & Separation->β-3'-Azido Purine Nucleoside (14)

Synthesis and Functionalization of 2'-Azido Inosine Analogs

2'-Azido inosine derivatives are not typically the final target but are valuable intermediates. They are synthesized for subsequent "click chemistry" reactions to create more complex structures [1].

  • Synthesis of 2'-Azido Intermediate: The synthesis starts from a silyl-protected O6-allylguanosine. The key step is a diazotization/azidation reaction using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMS-N3) to install the 2'-azido group, yielding compounds 2a or 2b in approximately 60% yield [1].
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 2'-azido group is used for "click" ligation with alkynes. Optimal conditions are 20 mol% CuCl in a 1:1 mixture of tert-butanol and water at room temperature for 36 hours, yielding C-2 1,2,3-triazolyl nucleosides (3, 4) in 70-82% yields. These triazolyl derivatives can then be evaluated for biological activity, such as testing for antiproliferative or antiviral effects [1].

G O6-Allyl Guanosine Derivative O6-Allyl Guanosine Derivative t-BuONO, TMS-N3 t-BuONO, TMS-N3 O6-Allyl Guanosine Derivative->t-BuONO, TMS-N3 Diazotization/Azidation 2'-Azido Inosine (2a/b) 2'-Azido Inosine (2a/b) t-BuONO, TMS-N3->2'-Azido Inosine (2a/b) Alkyne Alkyne 2'-Azido Inosine (2a/b)->Alkyne CuCl, t-BuOH/H₂O CuCl, t-BuOH/H₂O Alkyne->CuCl, t-BuOH/H₂O CuAAC 'Click' Reaction C-2 Triazolyl Inosine (3, 4) C-2 Triazolyl Inosine (3, 4) CuCl, t-BuOH/H₂O->C-2 Triazolyl Inosine (3, 4)

Key Comparison Takeaways

  • 3'-Azido Nucleosides are a mature class of antiviral prodrugs. Their 3'-azido group acts as a chain terminator after incorporation by viral reverse transcriptase. The primary research goal is to optimize their antiviral potency and resistance profile [2].
  • This compound/Inosine derivatives primarily serve as versatile chemical intermediates. The azido group is a handle for "click chemistry," allowing researchers to efficiently build libraries of novel nucleoside analogs for screening against various biological targets, such as cancer cells or other viruses [1].

References

2'-azido guanosine biological activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of 2'-Azido Guanosine

Activity / Effect Experimental Model / Context Key Findings / Mechanism Citation
RNA Modification & Labeling siRNA; site-specific incorporation into RNA Efficiently incorporated; retains A-form helix; enables bioorthogonal click chemistry for fluorescent labeling. [1] [2]
Antiviral Activity Broad-spectrum RNA viruses and retroviruses Described as a "robust impediment"; targets viral replication mechanisms. Specific data on efficacy is limited in provided results. [1]
Inhibition of Apoptosis TNFα-induced rod cell apoptosis Inhibits apoptosis by inhibiting FADD upregulation. [1]
Inhibition of Replication Vaccinia virus; L1210 cell growth Effective inhibition of viral replication and cell growth. [1]
Inhibition of Inflammatory Response Cultured rat hepatocytes Greatly inhibits expression of inducible nitric oxide synthetase (iNOS) and NF-κB binding activity. [1]
Cognitive Function Improvement Mouse models with impairment induced by ZnCl₂ and PbAc Performs well at reversing avoidance memory retention impairment. [1]
Inhibition of Glucose Uptake Neuronal cells Inhibits neuronal glucose uptake through PKA activation. [1]

A primary and well-validated application of this compound is its use in RNA chemical biology. The following workflow illustrates how it is synthesized and applied in RNA studies:

G Start Start: Guanosine Derivative (2,2'-O-cycloguanosine) A Nucleophilic Ring-Opening with Lithium Azide (LiN₃) Start->A B Protection of 5'-OH with DMT group A->B C Conversion to Phosphodiester Building Block B->C D Solid-Phase RNA Synthesis (Manual coupling at specific site) C->D E RNA Deprotection & Purification D->E F Site-Specifically Modified 2'-Azido RNA E->F G Application: Click Chemistry (e.g., Fluorescent Labeling) F->G

This methodology allows researchers to incorporate this compound into RNA strands at precise locations. Once incorporated, the azido group serves as a handle for bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of fluorescent dyes or other probes for tracking and analysis [1].

Key Experimental Protocols for RNA Application

The synthesis and application of this compound in RNA involve specialized protocols to overcome the reactivity between azides and standard phosphoramidite chemistry [3] [2]. Here are the detailed methodologies for two key approaches:

1. Phosphotriester Method for Solid-Phase Incorporation This method is used for the site-specific manual incorporation of 2'-azido nucleosides during otherwise automated RNA synthesis [2].

  • Starting Material: The synthesis begins with a protected guanosine derivative, typically 2,2'-O-cycloguanosine [1].
  • 2'-Azido Introduction: The 2'-position is functionalized by nucleophilic ring-opening with lithium azide (LiN₃) in dimethylformamide (DMF) to yield the 2'-azido-2'-deoxyguanosine derivative.
  • 5'-Protection: The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group.
  • Phosphodiester Activation: The protected 2'-azido nucleoside is converted into a 2-chlorophenyl phosphodiester building block, which is stable and suitable for coupling.
  • Oligonucleotide Synthesis: RNA strand assembly is performed using standard solid-phase synthesis. The process is paused before the desired modification site. The phosphodiester building block is then manually coupled using 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as an activator. After coupling and capping, automated synthesis resumes to complete the strand.
  • Deprotection & Purification: After synthesis, the oligonucleotide is deprotected using a sequential process: first with syn-2-pyridine aldoxime/tetramethylguanidine to remove the 2-chlorophenyl groups, then with methylamine to remove base protections, and finally with tetra-n-butylammonium fluoride (TBAF) to remove the 2'-silyl protections. The final product is purified by anion-exchange HPLC and characterized by mass spectrometry [2].

2. Post-Synthetic Diazotransfer Conversion This is a more recent and robust method that converts 2'-amino RNA into 2'-azido RNA after synthesis [3].

  • Synthesis of 2'-Amino RNA Precursor: First, an RNA oligonucleotide containing 2'-amino nucleosides is synthesized using standard phosphoramidite chemistry, which is commercially available and stable.
  • Diazotransfer Reaction: The purified 2'-amino RNA is treated with fluorosulfuryl azide (FSO₂N₃) in a suitable buffer. This reagent directly converts the 2'-amino group to a 2'-azido group.
  • Reaction Conditions: The reaction typically uses ~150 mM FSO₂N₃ in a solvent like methyl tert-butyl ether (MTBE), requiring extended reaction times (e.g., 24 hours) for complete conversion, especially for structured RNAs.
  • Advantages: This method is highly efficient, avoids the incompatibility of azides with phosphoramidites, and works for multiple modifications and even with other sensitive RNA modifications like 4-thiouridine [3].

Key Takeaways for Researchers

  • Primary Validation: The biological activity of this compound is most robustly validated in the context of RNA chemical biology and siRNA applications. It is well-tolerated in siRNA guide strands and maintains gene-silencing activity while enabling conjugation [1] [2].
  • Mechanistic Insights: Early-stage research suggests a range of other biological activities (antiviral, anti-inflammatory, effects on apoptosis and cognition), but these findings often lack extensive mechanistic detail or in vivo validation in the available literature [1].
  • Synthesis Consideration: The azide group is incompatible with standard phosphoramidite chemistry. The phosphotriester and post-synthetic diazotransfer methods are the two primary validated solutions for its incorporation into oligonucleotides [3] [2].

References

×

XLogP3

-0.5

Dates

Last modified: 04-14-2024

Explore Compound Types